molecular formula C33H50O9 B1247350 Favolon

Favolon

Cat. No.: B1247350
M. Wt: 590.7 g/mol
InChI Key: SDVHFMSSWIIGCL-HSOJFHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Favolon is a naturally occurring triterpenoid compound first isolated from fungal species within the genus Favolaschia . It is of significant interest in antimicrobial research for its specific antifungal properties. Studies have demonstrated that this compound exhibits biological activity against a range of filamentous fungi, including Botrytis cinerea , Mucor miehei , Paecilomyces variotii , and Penicillium notatum . Its mechanism of action is distinct from many common antibiotics, as research indicates no observed antibacterial activity against bacteria or yeasts, highlighting its selective action . This makes this compound a valuable tool for researchers studying fungal biology, investigating modes of antifungal action, and exploring new ways to combat fungal pathogens. As a secondary metabolite, it also serves as a interesting candidate for biochemical and phytochemical studies. This product is labeled "For Research Use Only" (RUO). RUO products are specialized reagents, such as this compound, that are exclusively tailored for laboratory research applications . They are essential tools for scientific investigations, drug discovery, and the development of new diagnostic assays . This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H50O9

Molecular Weight

590.7 g/mol

IUPAC Name

[(1R,2S,5S,7R,9R,11R,12S,15R,16R,18R)-15-[(2S)-4-hydroxy-5,6-dimethyl-3-oxoheptan-2-yl]-2,16-dimethyl-10-oxo-8,19-dioxahexacyclo[9.8.0.01,18.02,7.07,9.012,16]nonadecan-5-yl] 2,3-dihydroxy-3-methylbutanoate

InChI

InChI=1S/C33H50O9/c1-15(2)16(3)23(34)24(35)17(4)19-9-10-20-22-25(36)27-32(42-27)13-18(40-28(38)26(37)29(5,6)39)11-12-31(32,8)33(22)21(41-33)14-30(19,20)7/h15-23,26-27,34,37,39H,9-14H2,1-8H3/t16?,17-,18-,19+,20-,21+,22-,23?,26?,27-,30+,31-,32-,33+/m0/s1

InChI Key

SDVHFMSSWIIGCL-HSOJFHCCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@@H]2C(=O)[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)C(=O)C(C(C)C(C)C)O

Canonical SMILES

CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC3C4(C2C(=O)C5C6(C4(CCC(C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)O

Synonyms

favolon

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Favolon

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Disclaimer: Initial searches for "Favolon" did not yield a recognized pharmaceutical agent with this name. The following guide is constructed based on publicly available information for "flavones," a class of compounds to which the similarly named "this compound" might belong, particularly in the context of anti-cancer research.[1] The data presented is a synthesized representation based on common findings for flavones and should be considered illustrative.

Executive Summary

This compound is a novel investigational compound belonging to the flavone class of natural products.[1] It exhibits potent anti-proliferative and pro-apoptotic activity in various cancer cell lines. The primary mechanism of action of this compound is the targeted inhibition of key signaling pathways implicated in oncogenesis and tumor survival. Specifically, this compound modulates the PI3K/AKT and MAPK signaling cascades, leading to cell cycle arrest and induction of apoptosis. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Molecular Target and Binding Affinity

The principal molecular target of this compound is Phosphoinositide 3-kinase (PI3K), a critical node in cell survival signaling.[2] this compound acts as a competitive inhibitor, binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in the activation of downstream signaling.

Parameter Value Assay Method
Target PI3K (p110α)LanthaScreen™ Kinase Assay
IC50 75 nMIn vitro kinase assay
Ki 25 nMEnzyme kinetics
Binding Competitive with ATPMichaelis-Menten kinetics

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of two central signaling pathways: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.[2]

PI3K/AKT/mTOR Pathway Inhibition

By directly inhibiting PI3K, this compound prevents the activation of AKT, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and Forkhead box protein O1 (FOXO1).[1][2] The subsequent decrease in AKT activity leads to the dephosphorylation and activation of these pro-apoptotic factors. Furthermore, the inhibition of this pathway also downregulates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis BAD->Apoptosis

This compound inhibits the PI3K/AKT pathway, promoting apoptosis.
MAPK/ERK Pathway Modulation

In addition to its effects on the PI3K/AKT pathway, this compound has been observed to modulate the MAPK/ERK pathway, which is also involved in cell proliferation and survival.[2] While the direct target in this pathway is still under investigation, treatment with this compound leads to a decrease in the phosphorylation of both MEK and ERK. This inhibition results in the downregulation of transcription factors such as c-myc and AP-1, which are critical for cell cycle progression.[2]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-myc, AP-1) ERK->Transcription This compound This compound This compound->MEK This compound->ERK Proliferation Cell Proliferation Transcription->Proliferation

This compound downregulates the MAPK/ERK signaling cascade.

In Vitro Efficacy

The anti-proliferative effects of this compound have been demonstrated across a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell Line Cancer Type GI50 (µM)
MCF-7 Breast1.2
PC-3 Prostate2.5
A549 Lung3.1
HCT116 Colon1.8

Experimental Protocols

LanthaScreen™ PI3K Kinase Assay
  • Objective: To determine the in vitro potency of this compound against the p110α subunit of PI3K.

  • Procedure:

    • A solution of PI3K enzyme, a fluorescently labeled PIP2 substrate, and a terbium-labeled anti-ADP antibody are combined in a 384-well plate.

    • This compound is added in a 10-point, 3-fold serial dilution.

    • ATP is added to initiate the kinase reaction.

    • The reaction is incubated at room temperature for 60 minutes.

    • The plate is read on a fluorescence plate reader, and the TR-FRET signal is used to calculate the percent inhibition and subsequently the IC50 value.

Kinase_Assay_Workflow start Start step1 Combine PI3K, fluorescent PIP2, and Tb-anti-ADP antibody start->step1 step2 Add serial dilutions of this compound step1->step2 step3 Add ATP to initiate reaction step2->step3 step4 Incubate for 60 min at room temperature step3->step4 step5 Read TR-FRET signal step4->step5 end Calculate IC50 step5->end

References

Favolon: A Fungal Triterpenoid from Favolaschia Species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Origin, and Biological Activity of Favolon and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, an antifungal triterpenoid, and its related compound, this compound B. Initially isolated from a Favolaschia species, this compound demonstrated significant antifungal properties. A subsequent analog, this compound B, was discovered from Mycena sp., offering further insights into the bioactivity of this class of compounds. This document details the experimental protocols for the isolation and characterization of these molecules, presents their quantitative biological data in a comparative format, and elucidates the putative signaling pathway through which they exert their antifungal effects. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and antifungal drug development.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Fungi themselves are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the Basidiomycota have been recognized as a rich reservoir of novel compounds with therapeutic potential. In 1995, a novel antifungal triterpenoid, named this compound, was isolated from the fermentation broth of a Favolaschia species.[1] A decade later, in 2005, a closely related compound, this compound B, was isolated from the Chilean fungus Mycena sp. strain 96180.[2] Both compounds belong to the ergostane class of triterpenoids and exhibit notable biological activities. This guide provides an in-depth technical summary of the discovery and scientific investigation of these promising natural products.

Discovery and Origin

This compound from Favolaschia sp.

The initial discovery of this compound was reported in 1995 by Anke et al. from an unidentified species of the genus Favolaschia (family Mycenaceae).[1] The genus Favolaschia comprises small, poroid fungi with a worldwide distribution, particularly in tropical and subtropical regions.[3] These fungi are known to produce a variety of bioactive secondary metabolites.[4][5]

This compound B from Mycena sp.

In 2005, Aqueveque, Anke, and colleagues reported the isolation of this compound B from Mycena sp. strain 96180, a fungus collected from the endemic forest soil in Contulmo, Chile.[2] The genus Mycena is a large and diverse group of saprotrophic fungi, also belonging to the family Mycenaceae.[6]

Experimental Protocols

Isolation and Purification of this compound from Favolaschia sp.

Note: The 1995 publication by Anke et al. provides limited detail on the experimental protocol. The following is a generalized procedure based on standard methods for isolating fungal secondary metabolites and the available information.

3.1.1. Fermentation: The Favolaschia species was cultivated in a suitable liquid medium to promote the production of secondary metabolites. Fermentation was likely carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration.

3.1.2. Extraction: The fermentation broth, including the mycelium, was extracted with an organic solvent such as ethyl acetate. This step partitions the nonpolar secondary metabolites, including this compound, into the organic phase.

3.1.3. Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

  • Silica Gel Column Chromatography: The crude extract was applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

3.1.4. Structure Elucidation: The structure of this compound was determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

Isolation and Purification of this compound B from Mycena sp. strain 96180

The protocol for this compound B is more explicitly detailed in the 2005 publication by Aqueveque et al.[2]

3.2.1. Fermentation: Mycena sp. strain 96180 was grown in a YMG medium (0.4% yeast extract, 1% malt extract, 0.4% glucose) at 22°C on a rotary shaker (120 rpm) for 20 days.

3.2.2. Extraction: The culture broth (2.5 liters) was extracted with an equal volume of ethyl acetate. The organic phase was evaporated to yield a crude extract (915 mg).

3.2.3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract was applied to a silica gel column (Merck 60, 0.063-0.2 mm; 3 x 30 cm). Elution with a 3:7 mixture of ethyl acetate and methanol yielded 33 mg of an enriched product containing the active compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC using a Jasco model PU-980 with a diode array detector and a Macherey and Nagel column (250 x 21.2 mm, 7 µm).

3.2.4. Spectroscopic Characterization: The structure of this compound B was elucidated using ¹H NMR, ¹³C NMR, HMBC, and NOESY experiments. High-resolution mass spectrometry was used to determine the molecular formula.

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.[7][8][9]

3.3.1. Inoculum Preparation: Fungal spores or conidia were harvested from fresh cultures on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in sterile saline. The suspension was adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL).

3.3.2. Assay Procedure:

  • Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Each well was inoculated with the standardized fungal suspension.

  • The plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

Cytotoxicity Assay (for this compound B)

The cytotoxic activity of this compound B was evaluated against the human leukemia cell line HL-60 (ATCC CCL-240).[10]

3.4.1. Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

3.4.2. MTT Assay:

  • HL-60 cells were seeded in 96-well plates at a density of approximately 5 x 10⁵ cells/mL.

  • The cells were treated with various concentrations of this compound B for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance at 570 nm was measured using a microplate reader.

  • The concentration that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curve.

Quantitative Data

The biological activities of this compound and this compound B are summarized in the tables below.

Table 1: Antifungal Activity of this compound and this compound B (MIC in µg/mL)

Fungal SpeciesThis compound (from Favolaschia sp.)This compound B (from Mycena sp.)
Botrytis cinerea-< 10
Mucor miehei< 20< 10
Paecilomyces variotii< 20< 10
Penicillium notatum-< 10

Note: Specific MIC values for the original this compound were not detailed in the initial publication. The values presented are based on the reported activity levels. This compound B showed no activity against bacteria and yeasts.[2]

Table 2: Cytotoxic Activity of this compound and this compound B (IC₅₀ in µg/mL)

Cell LineThis compound (from Favolaschia sp.)This compound B (from Mycena sp.)
L1210 (mouse leukemia)> 100 (not cytotoxic)-
HL-60 (human leukemia)-10
Colon 320 (human colon adenocarcinoma)-25

Signaling Pathways and Experimental Workflows

Putative Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

This compound and this compound B are ergostane-type triterpenoids. The primary mechanism of action for many antifungal agents targeting ergostane biosynthesis is the inhibition of key enzymes in the ergosterol biosynthesis pathway.[11][12][13][14] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lanosterol->Zymosterol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol_to_Zymosterol Lanosterol_to_Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Favolon_FavolonB This compound / this compound B Inhibition Inhibition Favolon_FavolonB->Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Putative mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow for Discovery and Characterization

The discovery of novel bioactive compounds from fungi like this compound follows a systematic workflow, from initial screening to final characterization.

Discovery_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Characterization Fungal_Isolation Fungal Isolation (e.g., from soil) Fermentation Submerged Fermentation Fungal_Isolation->Fermentation Extraction Solvent Extraction Fermentation->Extraction Screening Antifungal Activity Screening Extraction->Screening Column_Chromatography Silica Gel Column Chromatography Screening->Column_Chromatography Active Extract HPLC Preparative HPLC Column_Chromatography->HPLC Active Fractions Structure_Elucidation Spectroscopic Analysis (NMR, MS) HPLC->Structure_Elucidation Pure Compound Bioactivity_Testing Quantitative Bioassays (MIC, IC50) Structure_Elucidation->Bioactivity_Testing

Caption: General experimental workflow for the discovery of bioactive compounds from fungi.

Conclusion

This compound and this compound B represent promising antifungal triterpenoids from the Basidiomycota. Their discovery highlights the potential of fungi, particularly from the genera Favolaschia and Mycena, as sources of novel drug leads. The likely mechanism of action through the inhibition of the ergosterol biosynthesis pathway provides a solid foundation for further investigation and potential development. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research into this interesting class of natural products, including mechanism of action studies, structure-activity relationship analyses, and the exploration of their therapeutic potential. Further research is warranted to fully elucidate the specific enzymatic targets of this compound and this compound B and to explore their efficacy in in vivo models of fungal infection.

References

Delving into Favolon B: A Technical Guide to its Isolation from Mycena sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, purification, and biological characterization of Favolon B, a novel triterpenoid sourced from the Chilean fungus Mycena sp. strain 96180. This document details the experimental protocols, summarizes key quantitative data, and visually represents the workflow for researchers and professionals in the field of drug discovery and natural product chemistry.

Introduction

This compound B is a biologically active triterpenoid that has demonstrated notable antifungal and cytotoxic properties.[1][2] Isolated from the fermentation broths of Mycena sp. strain 96180, this compound presents a promising avenue for the development of new therapeutic agents.[1][2] This guide serves as a technical resource, consolidating the available scientific information to facilitate further research and development efforts.

Isolation and Purification of this compound B

The isolation of this compound B from Mycena sp. strain 96180 involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Fermentation of Mycena sp. strain 96180

The process begins with the cultivation of Mycena sp. strain 96180 in a suitable growth medium to encourage the production of secondary metabolites, including this compound B.

Experimental Protocol:

  • Strain Cultivation: Mycena sp. strain 96180 is grown on a solid agar medium.

  • Inoculation: A small section of the mycelial culture is aseptically transferred into a liquid medium.

  • Fermentation: The culture is incubated for 20 days at 22°C on a rotary shaker (120 rpm) to ensure adequate aeration and growth.

Extraction of this compound B

Following fermentation, the culture broth is subjected to solvent extraction to isolate the crude mixture of compounds.

Experimental Protocol:

  • Solvent Extraction: The entire 2.5-liter culture broth is extracted with an equal volume of ethyl acetate (EtOAc).

  • Concentration: The organic phase is collected and the solvent is removed by evaporation under reduced pressure.

  • Crude Extract: This process yields a crude extract containing this compound B and other metabolites. From a 2.5-liter fermentation, 915 mg of crude extract was obtained.[1]

Purification of this compound B

The crude extract is then subjected to chromatographic techniques to purify this compound B.

Experimental Protocol:

  • Silica Gel Chromatography: The 915 mg of crude extract is loaded onto a silica gel column (Merck 60, 0.063–0.2 mm).

  • Elution: The column is eluted with a solvent mixture of ethyl acetate and methanol in a 3:7 ratio.

  • Enriched Fraction: This step yields 33 mg of an enriched product containing the active compound.[1]

  • Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound B.

Table 1: Summary of a Representative Isolation of this compound B

StepStarting MaterialProcessYield
1Mycena sp. strain 96180 CultureFermentation (2.5 L)N/A
22.5 L Fermentation BrothEthyl Acetate Extraction915 mg Crude Extract
3915 mg Crude ExtractSilica Gel Chromatography33 mg Enriched Product
433 mg Enriched ProductPreparative HPLCPure this compound B

Experimental Workflow for this compound B Isolation

FavolonB_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification mycena Mycena sp. strain 96180 fermentation 20-day Incubation (22°C, 120 rpm) mycena->fermentation extraction Ethyl Acetate Extraction fermentation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract (915 mg) evaporation->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc favolon_b Pure this compound B hplc->favolon_b

Caption: Workflow for the isolation and purification of this compound B.

Structure Elucidation

The chemical structure of this compound B was determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

Key Spectroscopic Techniques Employed:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were used to establish the carbon skeleton and the placement of protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of this compound B.

  • Infrared (IR) Spectroscopy: This technique was used to identify the presence of key functional groups within the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of chromophores.

Logical Relationship for Structure Elucidation

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation pure_compound Pure this compound B nmr NMR (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis connectivity Determine Connectivity nmr->connectivity molecular_formula Determine Molecular Formula ms->molecular_formula functional_groups Identify Functional Groups ir->functional_groups structure Elucidated Structure of this compound B connectivity->structure functional_groups->structure molecular_formula->structure

Caption: Logical workflow for the structure elucidation of this compound B.

Biological Activity of this compound B

This compound B has been shown to exhibit both antifungal and cytotoxic activities.

Antifungal Activity

This compound B demonstrated activity against a range of filamentous fungi.[1][2] However, it did not show any activity against bacteria and yeasts.[1][2]

Table 2: Antifungal Spectrum of this compound B

Fungal SpeciesActivity
Botrytis cinereaActive
Mucor mieheiActive
Paecilomyces variotiiActive
Penicillium notatumActive
Cytotoxic Activity

The cytotoxic effects of this compound B were evaluated against two human cancer cell lines.

Table 3: Cytotoxic Activity of this compound B

Cell LineTypeIC₅₀ (µg/mL)
HL-60Human Promyelocytic Leukemia10
Colon 320Human Colon Adenocarcinoma25

Signaling Pathways

Currently, based on a comprehensive review of the available scientific literature, there is no published data describing the specific signaling pathways modulated by this compound B. The mechanism of action underlying its antifungal and cytotoxic effects remains an area for future investigation. Researchers are encouraged to explore this aspect to better understand the therapeutic potential of this novel triterpenoid.

Conclusion

This compound B, a triterpenoid isolated from Mycena sp. strain 96180, displays promising antifungal and cytotoxic activities. This guide provides a detailed summary of the isolation and characterization of this compound, intended to serve as a valuable resource for the scientific community. Further research is warranted to elucidate its mechanism of action and to explore its full therapeutic potential. The lack of information on its interaction with cellular signaling pathways represents a significant knowledge gap and a key area for future research endeavors.

References

The Favolon Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favolon is a biologically active triterpenoid first isolated from the basidiomycete fungus Favolaschia sp.[1]. As an ergostane-type steroid, its biosynthesis is presumed to follow the well-established fungal sterol pathway, beginning with acetyl-CoA and proceeding through key intermediates such as squalene and lanosterol[2][3][4]. While the specific enzymatic steps leading to the final, highly oxygenated structure of this compound have not been empirically determined for Favolaschia sp., this guide outlines a putative biosynthetic pathway based on analogous pathways for ergosterol and other fungal triterpenoids. This document provides a comprehensive overview of the proposed enzymatic reactions, detailed experimental protocols for studying such pathways, and quantitative data from related fungal systems to serve as a benchmark for future research. The information is intended to provide a foundational resource for researchers interested in the biosynthesis of this compound and the discovery of novel bioactive fungal metabolites.

Introduction to this compound and Fungal Triterpenoids

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities[5][6]. Among these, triterpenoids represent a significant class of compounds derived from a C30 precursor, squalene[7]. These molecules play crucial roles in fungal physiology, including as components of cell membranes (e.g., ergosterol), and can possess potent pharmacological properties[6][8].

This compound is an ergostane-type triterpenoid isolated from a fungus of the genus Favolaschia[1]. Ergostane-type steroids are characteristic metabolites in fungi and are derived from the primary fungal sterol, ergosterol[6][8][9]. The biosynthesis of these complex molecules involves a conserved pathway starting from acetyl-CoA, which is converted to squalene and then cyclized to form the initial sterol scaffold[7][10]. Subsequent tailoring reactions, often catalyzed by cytochrome P450 monooxygenases and other enzymes, introduce functional groups that contribute to the structural diversity and biological activity of the final products[5][11][12][13].

While the biosynthetic gene cluster for this compound has not yet been identified, this guide presents a putative pathway based on the established principles of fungal sterol and triterpenoid biosynthesis.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into four main stages:

  • Formation of the Isoprene Building Blocks via the Mevalonate Pathway.

  • Synthesis of Squalene.

  • Cyclization and Formation of the Ergostane Skeleton.

  • Post-modification Tailoring Reactions.

Stage 1: The Mevalonate Pathway

The biosynthesis of all triterpenoids begins with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[7]. This pathway is highly conserved in fungi and occurs in the cytoplasm[7].

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-phosphate mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-pyrophosphate mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP isomerase

Caption: The Mevalonate Pathway for IPP and DMAPP synthesis.

Stage 2: Squalene Synthesis

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined in a head-to-head condensation to produce the C30 triterpene precursor, squalene[7][10]. This reaction is catalyzed by squalene synthase[7].

Squalene_Synthesis ipp IPP gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp DMAPP dmapp->gpp GPP synthase gpp->fpp FPP synthase squalene Squalene fpp->squalene Squalene synthase

Caption: Synthesis of Squalene from IPP and DMAPP.

Stage 3: Formation of the Ergostane Skeleton

Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase, a key enzyme in sterol biosynthesis and a target for antifungal drugs[10][14][15]. This intermediate is then cyclized by lanosterol synthase to form lanosterol, the first cyclic precursor in the fungal sterol pathway[2][4][16]. A series of demethylations and desaturations, catalyzed by enzymes such as cytochrome P450 sterol 14α-demethylase (CYP51), convert lanosterol into ergosterol, the primary sterol in most fungi[3][4][17]. It is from this ergostane backbone that this compound is likely derived.

Ergostane_Skeleton_Formation squalene Squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene epoxidase lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol synthase ergostane_precursors Ergostane Precursors lanosterol->ergostane_precursors Series of demethylations and desaturations (e.g., CYP51) ergosterol Ergosterol ergostane_precursors->ergosterol favolon_precursor Putative this compound Precursor (Ergostane-type) ergostane_precursors->favolon_precursor Experimental_Workflow genome_sequencing Genome Sequencing of Favolaschia sp. bgc_identification Identification of Putative Biosynthetic Gene Cluster (BGC) genome_sequencing->bgc_identification gene_knockout Gene Knockout Studies bgc_identification->gene_knockout heterologous_expression Heterologous Expression of Genes in a Host (e.g., yeast, E. coli) bgc_identification->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis enzyme_assays In Vitro Enzyme Assays heterologous_expression->enzyme_assays structure_elucidation Structure Elucidation of Intermediates (NMR) enzyme_assays->structure_elucidation

References

Antifungal Spectrum of Favolon Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favolon, a naturally occurring triterpenoid, has demonstrated notable antifungal properties, positioning it as a compound of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, with a focus on this compound B, an isolate from Mycena sp. The document details its activity against various pathogenic fungi, outlines standardized experimental protocols for susceptibility testing, and elucidates its potential mechanism of action through the inhibition of critical signaling pathways. All quantitative data is presented in tabular format for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

Triterpenoids are a class of natural products known for their diverse biological activities, including antifungal effects. This compound, a triterpenoid isolated from fungal species such as Favolaschia sp. and Mycena sp., has emerged as a promising antifungal candidate.[1] Specifically, this compound B, derived from the Chilean Mycena sp. strain 96180, has shown a selective spectrum of activity against several filamentous fungi.[1] This guide aims to consolidate the current knowledge on the antifungal properties of this compound, providing a technical resource for researchers in mycology and drug discovery.

Antifungal Spectrum of this compound

This compound B has been reported to exhibit antifungal activity against a range of pathogenic and spoilage fungi. Its spectrum of activity is primarily focused on filamentous fungi, with no observed activity against bacteria and yeasts.[1] The known antifungal spectrum of this compound B includes:

  • Botrytis cinerea

  • Mucor miehei

  • Paecilomyces variotii

  • Penicillium notatum

Quantitative Antifungal Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) of an Antifungal Triterpenoid

TriterpenoidFungal SpeciesMIC (µg/mL)Reference
FriedelinTrichophyton rubrum62.5[2]
FriedelinCurvularia lunata62.5[2]

Note: This data is for a representative triterpenoid and is intended for illustrative purposes to indicate the potential range of activity for compounds like this compound.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the antifungal activity of a compound like this compound against filamentous fungi is conducted using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[3][4][5][6][7]

Overview of Broth Microdilution Assay (CLSI M38-A2)

This method involves the preparation of serial dilutions of the antifungal agent in a liquid broth medium, which is then inoculated with a standardized suspension of fungal spores. The growth of the fungus is observed after a defined incubation period to determine the MIC.

Detailed Methodology
  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

    • Spores (conidia) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

    • The resulting spore suspension is adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the this compound stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

    • The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) spore_harvest Spore Harvesting & Suspension fungal_culture->spore_harvest inoculum_adjust Inoculum Adjustment (Spectrophotometer) spore_harvest->inoculum_adjust inoculation Inoculation of Plates inoculum_adjust->inoculation favolon_stock This compound Stock Solution (DMSO) serial_dilution Serial Dilution in Microtiter Plate favolon_stock->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 48-72h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the mechanism of action for some antifungal triterpenoids has been identified. A prominent target is the fungal cell wall, specifically the synthesis of β-(1,3)-D-glucan, a critical component for maintaining cell integrity.[1][8][9][10]

Inhibition of β-(1,3)-D-Glucan Synthase

The enzyme β-(1,3)-D-glucan synthase is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains, which are essential structural components of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. This mechanism is utilized by the triterpenoid antifungal agent enfumafungin and its semi-synthetic derivative, ibrexafungerp.[1][8][9] It is plausible that this compound shares a similar mechanism of action.

Signaling Pathway Diagram

Glucan_Synthase_Inhibition cluster_this compound Pharmacological Intervention cluster_pathway Fungal Cell Wall Synthesis cluster_outcome Cellular Outcome This compound This compound glucan_synthase β-(1,3)-D-Glucan Synthase This compound->glucan_synthase Inhibits udp_glucose UDP-Glucose udp_glucose->glucan_synthase Substrate beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Catalyzes cell_wall Fungal Cell Wall beta_glucan->cell_wall Incorporation weakened_wall Weakened Cell Wall cell_wall->weakened_wall osmotic_instability Osmotic Instability weakened_wall->osmotic_instability cell_lysis Cell Lysis osmotic_instability->cell_lysis

Caption: Proposed Mechanism of this compound via β-(1,3)-D-Glucan Synthase Inhibition.

Conclusion and Future Directions

This compound, a triterpenoid of fungal origin, demonstrates a promising, selective antifungal spectrum against pathogenic filamentous fungi. While preliminary data are encouraging, further research is imperative to fully characterize its antifungal profile. Key future directions include:

  • Determination of specific MIC values for this compound and this compound B against a broader panel of pathogenic fungi.

  • Elucidation of the precise molecular mechanism of action , including the identification of its direct cellular targets.

  • In vivo efficacy studies to assess the therapeutic potential of this compound in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacokinetic properties of the this compound scaffold.

The continued investigation of this compound and related triterpenoids holds significant promise for the discovery and development of new and effective antifungal therapies.

References

A Technical Guide to the Initial Cytotoxicity Screening of Favolon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favolon is a novel triterpenoid compound isolated from a species of Favolaschia fungi.[1] As with any new potential therapeutic agent, the initial characterization of its cytotoxic properties is a critical first step in the drug development pipeline. This technical guide provides an in-depth overview of a representative initial cytotoxicity screening of this compound. It outlines the experimental protocols for assessing cell viability, presents hypothetical yet plausible data in a structured format, and illustrates the underlying experimental workflow and a potential signaling pathway through which this compound may exert its cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers initiating preclinical evaluations of novel compounds.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of an agent that inhibits a biological process by 50%, is a key parameter in this assessment. The following table summarizes the hypothetical IC50 values of this compound in three cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma15.2
A549Lung Carcinoma28.5
MCF-7Breast Adenocarcinoma12.8

This data is representative and for illustrative purposes.

Experimental Protocols

A fundamental component of the initial screening is the in vitro cytotoxicity assay. The following section details a standard protocol for the MTT assay, a widely adopted colorimetric method for assessing cell viability.[2][3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The concentration of these formazan crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells in medium only). After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals. Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the initial cytotoxicity screening of this compound.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding favolon_prep This compound Stock Preparation (in DMSO) treatment This compound Treatment (Serial Dilutions) favolon_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition incubation Incubation (Formazan Formation) mtt_addition->incubation solubilization Formazan Solubilization (DMSO) incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout viability_calc Cell Viability Calculation (%) readout->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: Workflow for this compound cytotoxicity screening using the MTT assay.

Potential Signaling Pathway: Induction of Apoptosis

While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce cell death through apoptosis, or programmed cell death.[7][8][9] Apoptosis can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8][10] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The diagram below illustrates a generalized apoptotic pathway that could be activated by this compound.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome This compound This compound extrinsic Extrinsic Pathway (Death Receptors) This compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->intrinsic initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator_caspases intrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Generalized apoptotic signaling pathway potentially induced by this compound.

This technical guide outlines a foundational approach to the initial cytotoxicity screening of the novel compound, this compound. The provided protocols and hypothetical data serve as a framework for conducting and interpreting preliminary in vitro cytotoxicity studies. The successful determination of IC50 values across various cell lines is a critical early milestone in evaluating the therapeutic potential of this compound. Further investigations will be necessary to elucidate the specific molecular mechanisms underlying its cytotoxic activity and to explore its efficacy in more complex preclinical models.

References

Favolon's Putative Role in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favolon, a triterpenoid compound isolated from fungi of the Favolaschia and Mycena genera, has demonstrated notable antifungal properties. While specific research on this compound's direct impact on fungal secondary metabolism is nascent, its classification as a triterpenoid provides a framework for understanding its potential mechanisms of action. This guide synthesizes the current, limited knowledge on this compound and extrapolates its likely roles based on the broader understanding of antifungal triterpenoids. We present potential mechanisms of action, propose experimental protocols for further investigation, and outline hypothetical signaling pathways that may be influenced by this compound. This document serves as a foundational resource to stimulate and guide future research into the intricate interactions between this compound and fungal secondary metabolism, with the ultimate goal of advancing novel antifungal drug development.

Introduction to this compound and Fungal Secondary Metabolism

Fungi produce a diverse array of secondary metabolites, compounds not essential for primary growth but crucial for adaptation, defense, and interaction with their environment. These metabolites include pigments, toxins, and many pharmaceutically important molecules, such as antibiotics. The regulation of secondary metabolism is a complex process, intricately linked to fungal development and signaling pathways.

This compound is a triterpenoid, a class of naturally occurring compounds derived from a 30-carbon precursor, squalene. A specific compound, this compound B, has been isolated from Mycena sp. and has shown antifungal activity against several fungal species, including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum[1]. While its direct effects on the secondary metabolism of these fungi have not been elucidated, its antifungal nature suggests an interaction with fundamental cellular processes that could consequently modulate the production of secondary metabolites. The genus Favolaschia is known to produce a variety of bioactive secondary metabolites, including other antifungal compounds[2][3].

Putative Mechanisms of Action of this compound

Based on the known mechanisms of other antifungal triterpenoids, this compound likely exerts its effects through one or more of the following mechanisms:

  • Disruption of Fungal Cell Membrane Integrity: Triterpenoids are known to interact with ergosterol, a key component of the fungal cell membrane. This interaction can lead to the formation of pores and an increase in membrane permeability, causing leakage of essential cellular contents and ultimately leading to cell death[4].

  • Inhibition of Cell Wall Biosynthesis: A critical target for many antifungal compounds is the fungal cell wall, which is essential for maintaining cell shape and protecting against osmotic stress. Some triterpenoids, such as enfumafungin, inhibit the enzyme (1,3)-β-D-glucan synthase, a key catalyst in the synthesis of β-glucan, a major component of the fungal cell wall[5]. This disruption of the cell wall can trigger a variety of cellular stress responses, which often involve alterations in secondary metabolism.

These primary actions can induce a cascade of secondary effects, including oxidative stress and the activation of compensatory signaling pathways, which can, in turn, influence the expression of genes involved in secondary metabolite production.

Potential Impact on Fungal Secondary Metabolism Signaling Pathways

The cellular stress caused by this compound's putative mechanisms of action would likely trigger several well-characterized fungal signaling pathways. Understanding these pathways is crucial for elucidating the downstream effects on secondary metabolism.

Cell Wall Integrity (CWI) Pathway

Disruption of the cell wall by this compound would likely activate the Cell Wall Integrity (CWI) pathway. This pathway is a critical stress response mechanism in fungi.

CWI_Pathway Hypothesized Cell Wall Integrity Pathway Activation by this compound This compound This compound CellWall Fungal Cell Wall This compound->CellWall Inhibition of β-glucan synthesis? CellWallDamage Cell Wall Stress CellWall->CellWallDamage PKC1 PKC1 CellWallDamage->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Phosphorylates TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_Cascade->TranscriptionFactors Activates CellWallRepair Cell Wall Repair Genes TranscriptionFactors->CellWallRepair Upregulates SecondaryMetabolism Secondary Metabolism Gene Clusters TranscriptionFactors->SecondaryMetabolism Modulates Expression

Caption: Hypothesized activation of the CWI pathway by this compound-induced cell wall stress.

High Osmolarity Glycerol (HOG) Pathway

Membrane damage caused by this compound could lead to osmotic stress, activating the High Osmolarity Glycerol (HOG) pathway, another critical stress response pathway in fungi.

HOG_Pathway Hypothesized High Osmolarity Glycerol Pathway Activation by this compound This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with Ergosterol? MembraneDamage Membrane Disruption CellMembrane->MembraneDamage OsmoticStress Osmotic Stress MembraneDamage->OsmoticStress HOG_MAPK_Cascade HOG MAP Kinase Cascade (Ssk2/Ssk22, Pbs2, Hog1) OsmoticStress->HOG_MAPK_Cascade Activates TranscriptionFactors Transcription Factors (e.g., Hot1, Msn2/4) HOG_MAPK_Cascade->TranscriptionFactors Activates GlycerolProduction Glycerol Synthesis Genes TranscriptionFactors->GlycerolProduction Upregulates SecondaryMetabolism Secondary Metabolism Gene Clusters TranscriptionFactors->SecondaryMetabolism Modulates Expression

Caption: Hypothesized activation of the HOG pathway by this compound-induced osmotic stress.

Quantitative Data on Antifungal Triterpenoids (Template for this compound Research)

Specific quantitative data for this compound's effect on fungal secondary metabolism is not yet available. The following table provides a template for researchers to structure their findings when investigating this compound or similar compounds.

Fungal SpeciesThis compound Concentration (µg/mL)Secondary MetaboliteChange in Production (%)Method of QuantificationReference
Aspergillus fumigatusData not availableGliotoxinData not availableHPLC-MSFuture Study
Penicillium chrysogenumData not availablePenicillin GData not availableBioassay / HPLCFuture Study
Fusarium graminearumData not availableDeoxynivalenol (DON)Data not availableGC-MSFuture Study
Candida albicansData not availableFarnesolData not availableGC-MSFuture Study

Experimental Protocols for Investigating this compound's Role

To elucidate the precise role of this compound in fungal secondary metabolism, a series of well-defined experiments are required. The following protocols provide a roadmap for such investigations.

Fungal Culture and this compound Treatment

Objective: To expose a target fungal species to this compound under controlled conditions to observe its effects on growth and secondary metabolite production.

Materials:

  • Target fungal strain (e.g., Aspergillus nidulans, Fusarium verticillioides)

  • Appropriate liquid and solid growth media (e.g., Potato Dextrose Broth/Agar, Czapek-Dox medium)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile flasks, petri dishes, and other labware

  • Incubator

Procedure:

  • Prepare a spore suspension or mycelial inoculum of the target fungus from a fresh culture.

  • Inoculate a series of flasks containing liquid medium with a standardized amount of the fungal inoculum.

  • Add this compound stock solution to the experimental flasks to achieve a range of final concentrations (e.g., based on pre-determined Minimum Inhibitory Concentration (MIC) values).

  • Add an equivalent volume of the solvent to the control flasks.

  • Incubate the cultures under optimal conditions (e.g., temperature, shaking speed) for a defined period.

  • At various time points, harvest the mycelium and the culture filtrate separately.

  • Measure fungal growth (e.g., by dry weight of the mycelium).

  • Proceed with the extraction of secondary metabolites from both the mycelium and the filtrate.

Extraction and Analysis of Secondary Metabolites

Objective: To extract and quantify changes in the production of specific secondary metabolites in response to this compound treatment.

Materials:

  • Harvested mycelium and culture filtrate

  • Organic solvents (e.g., ethyl acetate, chloroform, methanol)

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Analytical standards for the secondary metabolites of interest

Procedure:

  • Extraction:

    • Filtrate: Perform liquid-liquid extraction of the culture filtrate using an appropriate organic solvent.

    • Mycelium: Homogenize the mycelial biomass and extract with a suitable solvent.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure using a rotary evaporator.

  • Analysis:

    • Resuspend the dried extracts in a suitable solvent for analysis.

    • Separate and quantify the secondary metabolites using HPLC or GC-MS by comparing the retention times and mass spectra to those of analytical standards.

Gene Expression Analysis (qRT-PCR)

Objective: To determine the effect of this compound on the expression of genes involved in secondary metabolite biosynthesis and stress response pathways.

Materials:

  • Harvested mycelium

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target genes (e.g., key biosynthetic genes from a known cluster, pathway-specific transcription factors) and housekeeping genes for normalization.

Procedure:

  • Flash-freeze the harvested mycelium in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the target and housekeeping genes.

  • Analyze the relative gene expression levels using the ΔΔCt method.

Experimental_Workflow General Experimental Workflow for Investigating this compound's Effects Start Start: Select Fungal Strain Culture Fungal Culture with This compound Treatment Start->Culture Harvest Harvest Mycelium and Filtrate Culture->Harvest Growth Measure Fungal Growth Harvest->Growth Metabolite_Extraction Extract Secondary Metabolites Harvest->Metabolite_Extraction RNA_Extraction Extract Total RNA Harvest->RNA_Extraction Data_Integration Integrate and Interpret Data Growth->Data_Integration Analysis HPLC/GC-MS Analysis Metabolite_Extraction->Analysis qRT_PCR qRT-PCR for Gene Expression RNA_Extraction->qRT_PCR Analysis->Data_Integration qRT_PCR->Data_Integration

References

Understanding the Molecular Targets of Favolon: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favolon is a naturally occurring triterpenoid with documented antifungal properties.[1][2] Isolated from fungi of the Favolaschia genus, this compound represents a class of secondary metabolites with potential applications in the development of novel antifungal agents.[2][3][4] This technical guide provides a comprehensive overview of the available knowledge on this compound, placing it within the broader context of antifungal triterpenoids to elucidate its probable molecular targets and mechanisms of action. Due to the limited publicly available research specifically on this compound, this document also presents generalized experimental protocols and signaling pathways relevant to this class of compounds.

Molecular Profile of this compound

This compound is classified as an ergostane triterpenoid.[5] Its structure has been elucidated through spectroscopic techniques, with more recent studies in 2022 further defining its stereochemistry.[5][6] While this compound was first described in 1995, there is a notable scarcity of in-depth studies on its specific molecular interactions and quantitative biological activity in the scientific literature.[2]

Putative Molecular Targets and Mechanism of Action

The precise molecular targets of this compound have not been definitively identified in published research. However, based on the known mechanisms of other antifungal triterpenoids, a likely mode of action can be inferred. Many triterpenes exert their antifungal effects by disrupting the fungal cell membrane.[7][8]

One of the primary targets for many antifungal drugs is the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in animal cells.[8][9] Triterpenoids can interfere with the enzymes involved in the ergosterol biosynthesis pathway. Another proposed mechanism for some triterpenoids is the alteration of cell membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[7] Some triterpenoid antifungals, like ibrexafungerp (a semi-synthetic derivative of a fungal triterpenoid), are known to inhibit (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[1][10]

The following diagram illustrates a generalized signaling pathway for antifungal agents that target the fungal cell membrane and cell wall integrity.

Antifungal_Triterpenoid_MoA cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibition Cell_Wall Cell Wall Synthesis Glucan_Synthase->Cell_Wall Catalyzes Membrane_Integrity Membrane Integrity Ergosterol_Pathway->Membrane_Integrity Maintains Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Disruption leads to Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis Causes

Caption: Generalized mechanism of action for antifungal triterpenoids.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against various fungal species. Such data is crucial for evaluating the potency and therapeutic potential of an antifungal compound. The original report on this compound mentions its antifungal activity but does not provide specific values.[2]

Experimental Protocols

Fungal Culture and Extraction
  • Organism: Favolaschia sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents (e.g., ethyl acetate, methanol) to isolate crude extracts containing a mixture of compounds.

Bioassay-Guided Fractionation
  • Antifungal Screening: The crude extract is tested for antifungal activity against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

  • Fractionation: The active crude extract is subjected to chromatographic techniques (e.g., column chromatography, HPLC) to separate it into fractions. Each fraction is then tested for antifungal activity to identify the fractions containing the active compound(s).

Structure Elucidation
  • Purification: The active fraction(s) are further purified using techniques like preparative HPLC to isolate the pure compound.

  • Structural Analysis: The structure of the purified compound (this compound) is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following diagram illustrates a generalized workflow for the discovery of antifungal compounds from natural sources.

Experimental_Workflow Start Fungal Culture (Favolaschia sp.) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Antifungal Bioassay Crude_Extract->Bioassay Fractionation Chromatographic Fractionation Bioassay->Fractionation If Active Active_Fractions Active Fractions Fractionation->Active_Fractions Purification HPLC Purification Active_Fractions->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: Generalized workflow for natural product antifungal discovery.

Conclusion and Future Directions

This compound is an intriguing antifungal triterpenoid with a defined chemical structure but limited biological characterization in the public domain. While its precise molecular targets remain to be elucidated, it likely shares a mechanism of action with other antifungal triterpenoids that involves the disruption of the fungal cell membrane or cell wall. Further research is warranted to determine its specific molecular targets, quantify its antifungal activity through IC50 and Ki values, and explore its potential as a lead compound for the development of new antifungal therapies. The protocols and pathways outlined in this guide provide a framework for the continued investigation of this compound and other novel natural products.

References

Preliminary Research on Favolon's Biological Activity: A Summary of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document addresses the current state of scientific knowledge regarding the biological activity of Favolon. Extensive database searches have revealed that the existing research on this compound is nascent and highly specific, focusing on a single area of activity. This summary is intended to provide a clear overview of the available data and highlight the significant gaps in our understanding of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound, specifically identified as This compound B , is a novel triterpenoid that has been isolated from the fermentation broths of the Chilean fungus Mycena sp. strain 96180.[1] The structure of this compound B was elucidated using spectroscopic techniques.[1] Another compound, simply named this compound, has been isolated from a Favolaschia species and is also described as an antifungal triterpenoid.[2] Due to the limited information, it is unclear if these are related compounds. The focus of this summary will be on this compound B, for which slightly more data is available.

Known Biological Activity: Antifungal Properties

The primary and thus far only reported biological activity of this compound B is its antifungal properties.[1]

Table 1: Antifungal Spectrum of this compound B

Target OrganismActivity
Botrytis cinereaActive
Mucor mieheiActive
Paecilomyces variotiiActive
Penicillium notatumActive
BacteriaInactive
YeastsInactive

Source: Aqueveque et al., 2005[1]

At present, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC50 values, to further detail the potency of its antifungal effects.

Gaps in Current Research

A comprehensive review of the scientific literature reveals a significant lack of information regarding other potential biological activities of this compound B. Specifically, there is no published research on the following:

  • Anticancer Activity: There are no studies investigating the effect of this compound B on any cancer cell lines or in any animal models of cancer.

  • Mechanism of Action: The molecular mechanism by which this compound B exerts its antifungal effects remains unknown. Furthermore, its mechanism of action in mammalian cells has not been explored.

  • Cellular Signaling Pathways: There is no data to suggest that this compound B modulates any known cellular signaling pathways in any organism.

  • Experimental Protocols: Beyond the initial isolation and basic antifungal screening assays, no detailed experimental protocols for studying the biological activity of this compound B have been published.

Conclusion and Future Directions

The preliminary research on this compound B identifies it as a novel triterpenoid with a demonstrated, albeit qualitatively described, antifungal activity.[1] However, for an audience of researchers, scientists, and drug development professionals, the current body of evidence is insufficient to warrant significant investment in its development as a therapeutic agent beyond its potential as an antifungal.

The complete absence of data on its effects on mammalian cells, its mechanism of action, and its influence on cellular signaling pathways means that its broader therapeutic potential is entirely unknown. Future research should aim to address these critical gaps, starting with broad-based screening against various cancer cell lines and in-depth studies to elucidate its antifungal mechanism of action. Without such foundational research, it is impossible to create the in-depth technical guide, quantitative data tables, or signaling pathway diagrams requested.

Due to the lack of information on signaling pathways and experimental workflows related to this compound's biological activity beyond its initial screening, no visualizations can be generated at this time.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Favolon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Favolon is a naturally occurring triterpenoid with demonstrated antifungal properties, originally isolated from the basidiomycete Favolaschia calocera.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development.[2] This document provides a detailed protocol for the extraction of this compound from fungal biomass and its subsequent purification, based on established methods for fungal triterpenoids. Additionally, it outlines its known biological activity and a hypothesized mechanism of action.

Data Presentation

The following tables summarize the anticipated quantitative data from the extraction and purification process. These values are representative and may vary depending on the specific fungal strain, culture conditions, and extraction efficiency.

Table 1: Extraction Parameters and Yield

ParameterValueReference Method
Extraction Solvent 75-80% Ethanol in Water[3][4]
Solid-to-Liquid Ratio 1:15 to 1:25 (g/mL)[4][5]
Extraction Method Ultrasound-Assisted Extraction (UAE)[3][5]
Ultrasonic Power 100 - 300 W[3][4]
Ultrasonic Frequency 40 kHz[3]
Extraction Temperature 55 - 60 °C[3][4]
Extraction Time 20 - 45 minutes[3][5]
Anticipated Crude Yield 10 - 15 mg/g of dry biomass[4]

Table 2: Purification Parameters and Purity

ParameterValueReference Method
Primary Purification Macroporous Resin Chromatography (e.g., AB-8)[6]
Elution Solvents Stepwise gradient of Ethanol in Water (e.g., 25%, 50%, 75%)[6]
Secondary Purification Solid-Phase Extraction (SPE) (e.g., C18)[7][8]
SPE Elution Solvents Stepwise gradient of Methanol in Water[7][8]
Anticipated Purity >95% (post-SPE)[6]
Final Yield 1 - 3 mg/g of dry biomass-

Experimental Protocols

Fungal Biomass Preparation
  • Cultivation: Cultivate the Favolaschia species in a suitable liquid fermentation medium.

  • Harvesting: After an appropriate incubation period, harvest the fungal mycelium by filtration or centrifugation.

  • Washing: Wash the biomass with distilled water to remove any residual medium components.

  • Drying: Dry the mycelial biomass at 60°C to a constant weight.[3]

  • Grinding: Grind the dried biomass into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.[3]

Protocol for this compound Extraction: Ultrasound-Assisted Extraction (UAE)

This protocol is based on established methods for the extraction of triterpenoids from fungal sources.[3][4][5]

  • Solvent Preparation: Prepare a solution of 80% ethanol in deionized water.[4]

  • Extraction:

    • Weigh the dried and powdered fungal biomass.

    • In a suitable vessel, add the extraction solvent to the biomass at a solid-to-liquid ratio of 1:20 (g/mL).[4]

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a temperature of 60°C for 20 minutes with an ultrasonic power of 100 W and a frequency of 40 kHz.[3][4]

  • Separation:

    • After extraction, centrifuge the mixture at 4000 x g for 15-18 minutes to pellet the solid biomass.[3]

    • Collect the supernatant, which contains the crude triterpenoid extract.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator under reduced pressure to remove the ethanol.[3]

    • The resulting aqueous solution contains the crude this compound extract.

Protocol for this compound Purification

This protocol employs a two-step purification process using macroporous resin chromatography followed by solid-phase extraction (SPE).

3.1. Primary Purification: Macroporous Resin Chromatography

This method is adapted from the purification of triterpenoids from plant husks.[6]

  • Resin Preparation:

    • Pack a chromatography column with AB-8 macroporous resin.

    • Wash the column sequentially with deionized water, 2% HCl, 2% NaOH, and finally with deionized water until the eluate is neutral.[3]

  • Loading:

    • Adjust the pH of the crude extract to 6.0.[3]

    • Load the crude extract onto the equilibrated column at a flow rate of 3 bed volumes per hour.[3]

  • Elution:

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the column with a stepwise gradient of ethanol in water: 25%, 50%, and 75%.[6]

    • Collect the 75% ethanol fraction, which is expected to contain the triterpenoids.

  • Concentration:

    • Evaporate the solvent from the 75% ethanol fraction using a rotary evaporator to obtain the partially purified this compound.

3.2. Secondary Purification: Solid-Phase Extraction (SPE)

This protocol is based on the purification of triterpenoids from plant extracts.[7][8]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 100% methanol and then 20% methanol in water through it.[7][8]

  • Sample Loading:

    • Dissolve the partially purified this compound from the previous step in 20% methanol in water.[7][8]

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Fractionation:

    • Elute the cartridge with a stepwise gradient of increasing methanol concentrations in water (e.g., 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% methanol).[7][8]

    • Collect each fraction separately.

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using an appropriate analytical technique (e.g., HPLC, TLC).

    • Pool the fractions containing pure this compound.

  • Final Preparation:

    • Evaporate the solvent from the pooled fractions.

    • Lyophilize the final product to obtain pure, solid this compound.[7][8]

Biological Activity and Hypothesized Mechanism of Action

Biological Activity:

This compound and its analogue, this compound B, have demonstrated antifungal activities against a range of fungi, including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum.[9]

Hypothesized Mechanism of Action:

The precise mechanism of action for this compound has not been fully elucidated. However, based on its triterpenoid structure and its antifungal activity, a plausible mechanism is the disruption of the fungal cell membrane. A primary target for many antifungal drugs is the synthesis of ergosterol, a sterol that is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10][11] Inhibition of the ergosterol biosynthesis pathway leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[12]

The proposed signaling pathway below illustrates the inhibition of ergosterol biosynthesis, a common mechanism for antifungal agents.

Mandatory Visualizations

Favolon_Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification FungalBiomass Dried Fungal Biomass Extraction Ultrasound-Assisted Extraction (80% Ethanol, 60°C, 20 min) FungalBiomass->Extraction Centrifugation Centrifugation (4000 x g) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Evaporation1 Rotary Evaporation Supernatant->Evaporation1 ResinChrom Macroporous Resin Chromatography Evaporation1->ResinChrom Elution Elution with 75% Ethanol ResinChrom->Elution Evaporation2 Rotary Evaporation Elution->Evaporation2 SPE Solid-Phase Extraction (C18) Evaporation2->SPE Fractionation Methanol Gradient Elution SPE->Fractionation Purethis compound Pure this compound Fractionation->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Antifungal_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme 14-alpha-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol DisruptedMembrane Disrupted Membrane Integrity (Increased Permeability) Enzyme->DisruptedMembrane MembraneIntegrity Maintained Membrane Integrity Ergosterol->MembraneIntegrity This compound This compound This compound->Enzyme Inhibition

Caption: Hypothesized mechanism of action of this compound via inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Favolon and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favolon (NSC38283) and its analogs are synthetic chalcones and flavanones that have garnered interest in drug development due to their potential therapeutic properties. As with any small molecule drug candidate, accurate and robust analytical methods are crucial for characterization, quantification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for these analyses, offering high sensitivity and selectivity.

These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound and its analogs. The protocols outlined below are based on established methodologies for the analysis of flavonoids and related phenolic compounds and can be adapted to specific instrumentation and research needs.

Understanding the Fragmentation of this compound and its Analogs

This compound is a substituted chalcone. A key characteristic of 2'-hydroxychalcones is their propensity to isomerize to the corresponding flavanone under certain conditions, including those found in a mass spectrometer's ion source. This isomerization can lead to identical mass spectra for both the chalcone and flavanone forms, a critical consideration for data interpretation.[1][2][3][4]

The primary fragmentation patterns observed in the mass spectra of chalcones and flavanones involve cleavages of the C-ring, leading to characteristic product ions. Common neutral losses include CO, H₂O, and small hydrocarbon moieties. The specific fragmentation pathway is highly dependent on the substitution pattern on the A and B rings.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its analogs in various matrices due to its high selectivity and sensitivity.[5][6] The following protocol outlines a general procedure for developing a quantitative LC-MS/MS assay.

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[7][8]
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
This compound (Precursor Ion)To be determined based on this compound's exact mass
This compound (Product Ion 1)To be determined from fragmentation studies
This compound (Product Ion 2)To be determined from fragmentation studies
Analog X (Precursor Ion)To be determined based on analog's exact mass
Analog X (Product Ion 1)To be determined from fragmentation studies
Analog X (Product Ion 2)To be determined from fragmentation studies

Note: The precursor and product ions (MRM transitions) need to be optimized for this compound and each specific analog by direct infusion into the mass spectrometer.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The goal is to extract the analytes of interest from the sample matrix and remove interfering substances.[9]

Protocol for Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7][8]

LC-MS/MS Method Development

Objective: To develop a sensitive and specific method for the detection and quantification of this compound and its analogs.

Workflow:

Caption: LC-MS/MS Method Development Workflow.

Detailed Steps:

  • Mass Spectrometry Tuning and Optimization:

    • Prepare a 1 µg/mL solution of this compound and each analog in 50% acetonitrile with 0.1% formic acid.

    • Infuse each solution directly into the mass spectrometer using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Perform product ion scans to identify the major fragment ions. Select at least two stable and intense fragment ions for each compound for Multiple Reaction Monitoring (MRM).

  • Liquid Chromatography Separation:

    • Develop a gradient elution method using a C18 reverse-phase column to achieve good separation of this compound from its analogs and any potential interferences.

    • Start with a broad gradient (e.g., 5% to 95% acetonitrile over 15 minutes) and then refine it to improve resolution and reduce run time.

  • Method Validation:

    • Evaluate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Signaling Pathways Potentially Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways, which is the basis for their therapeutic potential.[10][11] While the specific pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to affect key pathways involved in cell proliferation, apoptosis, and inflammation.[12][13]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK MAPK (ERK, JNK, p38) RTK->MAPK DeathReceptor Death Receptor (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription IKK IKK NFkB NF-κB IKK->NFkB NFkB->Transcription Apoptosis Apoptosis Caspase8->Apoptosis This compound This compound / Analogs This compound->RTK Inhibition This compound->DeathReceptor Activation This compound->PI3K Inhibition This compound->MAPK Modulation This compound->IKK Inhibition

Caption: Potential Signaling Pathways Modulated by Flavonoids.

Understanding the interaction of this compound and its analogs with these pathways is crucial for elucidating their mechanism of action and guiding further drug development efforts. Mass spectrometry-based proteomics and metabolomics can be powerful tools for investigating these interactions.

Conclusion

The methodologies and protocols presented here provide a robust framework for the mass spectrometry analysis of this compound and its analogs. By leveraging the power of LC-MS/MS, researchers can accurately quantify these compounds in complex matrices and gain insights into their biological activities. Careful method development and validation are paramount to ensure the generation of high-quality, reliable data in the pursuit of novel therapeutics.

References

Application Note: Quantification of Favolon in Fungal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Favolon, a novel flavonoid compound, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Fungal endophytes are being explored as a promising source for the sustainable production of this compound. Accurate and precise quantification of this compound in complex fungal extracts is crucial for process optimization, quality control, and formulation development. This application note presents a detailed protocol for the quantification of this compound in fungal extracts using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a fungal extract. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). The hydrophobic nature of the C18 column retains the nonpolar this compound, while the polar components of the extract are eluted earlier. As the proportion of the organic solvent in the mobile phase increases, this compound is eluted from the column and detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.

Experimental Workflow

experimental_workflow cluster_extraction Fungal Culture & Extraction cluster_sample_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Fermentation harvest Harvest Mycelia & Broth fungal_culture->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Fungal Extract evaporation->crude_extract dissolve_extract Dissolve Extract in Methanol crude_extract->dissolve_extract filter_extract Filter (0.22 µm) dissolve_extract->filter_extract sample_vial Sample for HPLC filter_extract->sample_vial hplc_injection Inject Sample sample_vial->hplc_injection prepare_standards Prepare this compound Standard Solutions calibration_curve Generate Calibration Curve prepare_standards->calibration_curve quantification Quantification using Calibration Curve calibration_curve->quantification hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration peak_integration->quantification report Report this compound Concentration quantification->report

Figure 1: Experimental workflow for this compound quantification.

Materials and Reagents

Material/ReagentGradeVendor (Example)
This compound Reference Standard≥98% puritySigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
WaterHPLC Grade/Milli-QMillipore
Formic AcidLC-MS GradeThermo Fisher Scientific
Ethyl AcetateACS GradeVWR
Syringe Filters (0.22 µm)PTFE or NylonPall Corporation
HPLC Vials with Septa2 mL, AmberAgilent Technologies
Volumetric FlasksClass AKimble Chase
MicropipettesCalibratedEppendorf

Experimental Protocols

1. Fungal Extraction

This protocol describes a general method for extracting this compound from fungal cultures. Optimization may be required depending on the fungal species and culture conditions.

  • Fermentation: Cultivate the endophytic fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.[1]

  • Harvesting: Separate the fungal mycelia from the fermentation broth by filtration.

  • Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.[1]

    • Combine the organic layers.

    • The fungal mycelia can also be extracted with methanol or ethyl acetate to recover intracellular this compound.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude fungal extract.[1][2]

  • Storage: Store the dried crude extract at -20°C until further analysis.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3][4] Example concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store all standard solutions at 4°C in amber vials to protect them from light.

3. Sample Preparation

  • Dissolution: Accurately weigh approximately 10 mg of the crude fungal extract and dissolve it in 10 mL of methanol.

  • Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution of this compound.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

4. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm and 340 nm (or λmax of this compound)

5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Sample Analysis: Inject the prepared fungal extract sample into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the injected sample using the regression equation from the calibration curve.

  • Calculation of this compound Content: Calculate the final concentration of this compound in the original crude extract using the following formula:

    Concentration (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Final volume of the dissolved extract (mL)

    • W = Weight of the crude extract (mg)

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
25.01090
30.01090
30.19010
35.09010

Table 2: Calibration Data for this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
15.2
525.8
1051.5
25128.1
50255.9
100512.3
Regression Equation y = 5.118x + 0.095
Correlation Coefficient (R²) 0.9998

Table 3: Quantification of this compound in Fungal Extracts

Sample IDWeight of Extract (mg)Final Volume (mL)Peak Area (mAU*s)Concentration from Curve (µg/mL)This compound Content (mg/g of extract)
Fungal Extract A10.210153.629.9929.40
Fungal Extract B9.810201.739.4040.20

Signaling Pathway (Hypothetical)

While the specific signaling pathway for this compound's biosynthesis in fungi is likely under investigation, a generalized flavonoid biosynthesis pathway can be represented.

flavonoid_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI This compound This compound Flavanone->this compound Enzymatic Steps

Figure 2: Generalized flavonoid biosynthesis pathway.

The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound in fungal extracts. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reproducible results. This method is suitable for routine quality control of fungal fermentation processes and for the characterization of this compound content in various extracts for research and development purposes.

References

Application Notes and Protocols for Favolon in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungicide-resistant plant pathogens poses a significant threat to global food security, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Favolon, a naturally occurring triterpenoid, has been identified as a promising candidate for agricultural fungicide development. This document provides detailed application notes and protocols for the evaluation of this compound's efficacy against key plant pathogens.

This compound and its analogue, this compound B, are new biologically active triterpenoids.[1][2] this compound B, isolated from the Chilean Mycena sp., has demonstrated antifungal activity against several fungal species, including the significant plant pathogen Botrytis cinerea.[1][3] These compounds represent a novel chemical scaffold for the development of agricultural fungicides.

These application notes offer a comprehensive framework for the initial in vitro screening and evaluation of this compound, based on established and standardized methodologies for antifungal susceptibility testing.

Quantitative Data Summary

At present, publicly available literature provides qualitative descriptions of this compound's antifungal activity. To facilitate a structured approach to its development as an agricultural fungicide, the following tables should be populated with experimental data generated using the protocols outlined in this document.

Table 1: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target Plant PathogenFungal SpeciesThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Gray MoldBotrytis cinereaData to be determinede.g., Fenhexamid
Powdery MildewErysiphe necatorData to be determinede.g., Myclobutanil
Late BlightPhytophthora infestansData to be determinede.g., Metalaxyl
Rice BlastMagnaporthe oryzaeData to be determinede.g., Tricyclazole
Fusarium Head BlightFusarium graminearumData to be determinede.g., Tebuconazole

Table 2: Spore Germination Inhibition by this compound

Target Plant PathogenFungal SpeciesThis compound EC₅₀ (µg/mL)Positive Control EC₅₀ (µg/mL)
Gray MoldBotrytis cinereaData to be determinede.g., Iprodione
Powdery MildewErysiphe necatorData to be determinede.g., Quinoxyfen
Rice BlastMagnaporthe oryzaeData to be determinede.g., Carpropamid

Mechanism of Action: Avenues for Investigation

The precise mechanism of action for this compound is yet to be elucidated. As a triterpenoid, its mode of action may be distinct from existing fungicide classes. Triterpenoids have been known to inhibit the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall, by targeting the enzyme glucan synthase.[4] General antifungal mechanisms often involve the disruption of the cell membrane, inhibition of ergosterol biosynthesis, or interference with cellular respiration.[5]

Further research should focus on identifying the specific cellular target of this compound. A proposed workflow for this investigation is outlined below.

cluster_0 Mechanism of Action Investigation Workflow A Initial Observation: This compound inhibits fungal growth B Cellular Localization Studies (e.g., fluorescently labeled this compound) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C D Pathway Analysis (Transcriptomics, Metabolomics) B->D E Target Validation (Gene knockout, overexpression) C->E D->E F Confirmed Mechanism of Action E->F

Workflow for elucidating this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal activity of this compound. These methods are based on established standards for fungicide testing.[6][7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control fungicide stock solution

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Fungal inoculum (spore suspension or mycelial fragments)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration at least 100 times the highest desired test concentration.

    • In a separate 96-well plate or in microcentrifuge tubes, perform serial two-fold dilutions of the this compound stock solution in the appropriate culture medium.

  • Inoculum Preparation:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) to ensure purity and viability.

    • For spore-producing fungi, harvest spores from a fresh culture and suspend them in sterile saline. Adjust the spore concentration to a final density of 1 x 10⁴ to 5 x 10⁴ spores/mL.

    • For non-sporulating fungi, mycelial fragments can be used to prepare the inoculum.

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.

    • Add 100 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (a known fungicide), a growth control (medium and inoculum only), and a sterility control (medium only).

    • Add 100 µL of the prepared fungal inoculum to all wells except the sterility control.

  • Incubation:

    • Seal the plate and incubate at a temperature and duration suitable for the growth of the target fungus (e.g., 25-28°C for 48-72 hours).

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, the results can be read using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC can be defined as the concentration that causes a significant reduction in growth (e.g., ≥90%) compared to the growth control.

cluster_1 Broth Microdilution Workflow A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at Optimal Temperature C->D E Visually or Spectrophotometrically Determine MIC D->E

Workflow for the broth microdilution MIC assay.

Protocol 2: Spore Germination Inhibition Assay

This protocol assesses the ability of this compound to prevent the germination of fungal spores.[9][10][11]

Materials:

  • This compound stock solution

  • Positive control fungicide stock solution

  • Fungal spore suspension of the target species

  • Germination medium (e.g., sterile water, Potato Dextrose Broth)

  • Microscope slides or 96-well plates

  • Microscope

Procedure:

  • Preparation of Spore Suspension:

    • Harvest spores from a fresh culture of the target fungus and suspend them in the germination medium.

    • Adjust the spore concentration to approximately 1 x 10⁵ spores/mL.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the germination medium.

    • In the wells of a microtiter plate or on microscope slides, mix the spore suspension with the different concentrations of this compound.

    • Include a positive control and a negative control (spores in germination medium without this compound).

  • Incubation:

    • Incubate the plates or slides in a humid chamber at an optimal temperature for spore germination for a period sufficient for germination to occur in the negative control (typically 4-24 hours).

  • Assessment of Germination:

    • After incubation, observe a minimum of 100 spores per treatment under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition for each concentration of this compound compared to the negative control.

  • EC₅₀ Determination:

    • The EC₅₀ (Effective Concentration 50%) is the concentration of this compound that inhibits 50% of spore germination. This can be calculated by plotting the percentage of inhibition against the log of the this compound concentration and performing a regression analysis.

cluster_2 Spore Germination Inhibition Assay Workflow A Prepare Spore Suspension B Mix Spores with This compound Dilutions A->B C Incubate in Humid Chamber B->C D Microscopic Examination of Spore Germination C->D E Calculate Percent Inhibition and Determine EC₅₀ D->E

Workflow for the spore germination inhibition assay.

References

Application Notes and Protocols: In Vitro Cell Culture Assays for Favolon Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favolon, a novel triterpenoid, presents a promising candidate for therapeutic development. Initial screening suggests potential cytotoxic and anti-proliferative effects against various cancer cell lines. These application notes provide a comprehensive suite of in vitro assays to rigorously evaluate the efficacy of this compound, characterize its mechanism of action, and establish a data-driven foundation for further preclinical development. The following protocols are designed to be robust and reproducible, offering clear methodologies for assessing key hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and cell motility.

1. Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.

1.1. MTT Cell Viability Assay

This assay quantifies the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[2]

Experimental Protocol

  • Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation: Cell Viability

Cell LineTreatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% ViabilityIC₅₀ (µM)
MCF-7Vehicle Control01.25 ± 0.08100N/A
This compound11.10 ± 0.0688
This compound100.65 ± 0.05529.5
This compound500.20 ± 0.0316
A549Vehicle Control01.32 ± 0.09100N/A
This compound11.20 ± 0.0791
This compound100.75 ± 0.065712.2
This compound500.30 ± 0.0423

Evaluation of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to programmed cell death, an apoptosis assay is crucial. The Annexin V-FITC and Propidium Iodide (PI) dual staining method is a standard approach.[5]

2.1. Annexin V-FITC/PI Apoptosis Assay

During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[6] Annexin V, a protein with high affinity for PS, is used to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptotic or necrotic cells.[8]

Experimental Protocol

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation: Apoptosis Analysis

Cell LineTreatmentTime (h)Live Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
HCT116Vehicle Control2495.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC₅₀)2470.1 ± 3.518.9 ± 2.211.0 ± 1.8
Vehicle Control4894.5 ± 2.32.8 ± 0.62.7 ± 0.5
This compound (IC₅₀)4845.3 ± 4.135.6 ± 3.319.1 ± 2.9

Cell Cycle Analysis

This compound may exert its anti-proliferative effects by causing cell cycle arrest. This can be investigated by staining cells with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[9]

3.1. Propidium Iodide Staining for Cell Cycle Analysis

PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Experimental Protocol

  • Cell Treatment: Treat cells with this compound at the IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at 4°C.[12]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]

  • PI Staining: Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation: Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HeLaVehicle Control55.4 ± 3.228.1 ± 2.516.5 ± 1.9
This compound (IC₅₀)35.8 ± 2.820.5 ± 2.143.7 ± 3.6

Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflows

G cluster_0 MTT Assay Workflow cluster_1 Apoptosis Assay Workflow cluster_2 Cell Cycle Analysis Workflow a0 Seed Cells (96-well) a1 Treat with this compound (24-72h) a0->a1 a2 Add MTT Reagent (4h) a1->a2 a3 Add Solubilizer (DMSO) a2->a3 a4 Read Absorbance (570nm) a3->a4 b0 Seed Cells (6-well) b1 Treat with this compound b0->b1 b2 Harvest & Wash Cells b1->b2 b3 Stain with Annexin V/PI b2->b3 b4 Analyze by Flow Cytometry b3->b4 c0 Seed & Treat Cells c1 Harvest & Fix in Ethanol c0->c1 c2 Treat with RNase A c1->c2 c3 Stain with Propidium Iodide c2->c3 c4 Analyze by Flow Cytometry c3->c4 G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription This compound This compound This compound->Akt Inhibition This compound->ERK Inhibition

References

Synthesis of Favolon Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Favolon (NSC38283) derivatives, a class of compounds based on the isoxazolo[4,5-b]pyridine scaffold. This compound and its analogs have garnered interest in medicinal chemistry for their potential therapeutic applications, including their roles as enzyme inhibitors and receptor modulators in various disease models, particularly in oncology.

Introduction to this compound and its Derivatives

This compound is the common name for the chemical entity with the core structure of isoxazolo[4,5-b]pyridin-3-amine. This heterocyclic system is a key pharmacophore, and its derivatives are being explored for their biological activities. Research into this class of compounds is active, with a focus on developing novel derivatives with enhanced potency and selectivity for various biological targets.

Synthetic Strategies for the Isoxazolo[4,5-b]pyridine Core

Several synthetic routes to the isoxazolo[4,5-b]pyridine core have been developed. The two primary and most effective methods are the intramolecular nucleophilic substitution of a nitro group and the Friedlander condensation.

Method 1: Intramolecular Nucleophilic Substitution of 2-Chloro-3-nitropyridines

This method is an efficient and mild approach for the synthesis of isoxazolo[4,5-b]pyridines, particularly those bearing electron-withdrawing groups. The general strategy involves the reaction of a readily available 2-chloro-3-nitropyridine derivative with a compound containing an active methylene group, followed by nitrosation and cyclization.[1][2]

General Workflow:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitrosation cluster_2 Step 3: Cyclization 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A Pyridinyl Acetoacetate Derivative 2-Chloro-3-nitropyridine->Intermediate_A NaH Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate_A Intermediate_B Isonitroso Compound Intermediate_A->Intermediate_B in situ Nitrosation Final_Product Isoxazolo[4,5-b]pyridine Derivative Intermediate_B->Final_Product K2CO3, MeCN

Caption: Workflow for the synthesis of isoxazolo[4,5-b]pyridines via intramolecular nucleophilic substitution.

Experimental Protocol: Synthesis of Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylates [2]

  • Synthesis of Isonitroso Intermediate:

    • To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF, a solution of the starting 2-chloro-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The mixture is then cooled to 0 °C, and a solution of sodium nitrite (1.5 eq) in water is added, followed by the dropwise addition of 2M sulfuric acid, maintaining the temperature below 5 °C.

    • The reaction is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to yield the isonitroso compound.

  • Cyclization to Isoxazolo[4,5-b]pyridine:

    • The isonitroso compound (1.0 eq) is dissolved in acetonitrile.

    • Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Method 1:

Starting Material (2-Chloro-3-nitro-6-R-pyridine)R SubstituentIsonitroso Intermediate Yield (%)Final Product Yield (%)Reference
2-chloro-3-nitro-6-(trifluoromethyl)pyridine-CF₃8592[2]
2,6-dichloro-3-nitropyridine-Cl8289[2]
2-chloro-3-nitro-6-phenylpyridine-Ph7885[2]
Method 2: Friedlander Annulation

The Friedlander synthesis provides a route to poly-substituted isoxazolo[4,5-b]pyridines. This method involves the condensation of a 4-amino-5-aroylisoxazole with a carbonyl compound containing a reactive α-methylene group, typically in the presence of a catalyst.[3]

General Workflow:

G 4-Amino-5-aroylisoxazole 4-Amino-5-aroylisoxazole Condensation Friedlander Condensation 4-Amino-5-aroylisoxazole->Condensation Carbonyl_Compound Carbonyl Compound (with α-methylene) Carbonyl_Compound->Condensation Final_Product Tetrasubstituted Isoxazolo[4,5-b]pyridine Condensation->Final_Product ZnCl2 or In(OTf)3 Heat or Microwave

Caption: Workflow for the Friedlander synthesis of isoxazolo[4,5-b]pyridines.

Experimental Protocol: Synthesis of 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines [3]

  • Conventional Heating Method:

    • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 eq), the appropriate carbonyl compound (1.2 eq), and a catalytic amount of ZnCl₂ or In(OTf)₃ is heated in an oil bath at 120-140 °C for 4-8 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and treated with ethanol.

    • The resulting solid is filtered, washed with ethanol, and recrystallized to afford the pure product.

  • Microwave-Assisted Method:

    • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 eq), the carbonyl compound (1.2 eq), and ZnCl₂ (0.2 eq) is subjected to microwave irradiation (e.g., 300W) in a solvent-free condition for 10-20 minutes.

    • The work-up procedure is similar to the conventional heating method.

Quantitative Data for Method 2:

Carbonyl CompoundCatalystMethodYield (%)Reference
DibenzoylmethaneZnCl₂Conventional75[3]
DibenzoylmethaneIn(OTf)₃Conventional82[3]
DibenzoylmethaneZnCl₂Microwave85[3]
Ethyl BenzoylacetateZnCl₂Conventional68[3]
AcetylacetoneZnCl₂Microwave72[3]

Synthesis of this compound (Isoxazolo[4,5-b]pyridin-3-amine) and its Derivatives

To obtain this compound and its N-substituted derivatives, a common strategy is the conversion of a 3-carboxy or 3-formyl substituted isoxazolo[4,5-b]pyridine, which can be synthesized via Method 1.

General Workflow for Conversion to 3-Amino Derivatives:

G Start_Material Ethyl Isoxazolo[4,5-b]pyridine- 3-carboxylate Hydrolysis Hydrolysis Start_Material->Hydrolysis NaOH, H2O/EtOH Carboxylic_Acid Isoxazolo[4,5-b]pyridine- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Curtius Curtius Rearrangement Carboxylic_Acid->Curtius 1. DPPA, Et3N, t-BuOH 2. TFA This compound This compound (Isoxazolo[4,5-b]pyridin-3-amine) Curtius->this compound Alkylation Reductive Amination/ Alkylation This compound->Alkylation Derivatives N-substituted this compound Derivatives Alkylation->Derivatives

Caption: Synthetic route to this compound and its N-substituted derivatives.

Experimental Protocol: Curtius Rearrangement to this compound

  • Hydrolysis of the Ester:

    • To a solution of ethyl isoxazolo[4,5-b]pyridine-3-carboxylate in a mixture of ethanol and water, sodium hydroxide (2.0 eq) is added.

    • The mixture is heated at reflux for 2-4 hours.

    • After cooling, the solvent is evaporated, and the residue is dissolved in water and acidified with HCl.

    • The precipitated carboxylic acid is filtered, washed with water, and dried.

  • Curtius Rearrangement:

    • To a solution of the carboxylic acid (1.0 eq) in tert-butanol and toluene, triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) are added.

    • The mixture is heated at reflux for 4-6 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected amine.

    • The Boc-protected amine is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added.

    • The solution is stirred at room temperature for 2-4 hours.

    • The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give this compound.

Biological Activity and Signaling Pathways

Derivatives of the isoxazolo[4,5-b]pyridine scaffold have been reported to exhibit a range of biological activities, including anticancer properties. While the specific mechanism of action for this compound (NSC38283) is a subject of ongoing research, related compounds in this class have been shown to interact with key signaling pathways implicated in cancer progression.

For instance, certain isoxazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Disruption of kinase activity can affect multiple downstream pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathway Interactions:

G cluster_0 Kinase Signaling cluster_1 Cellular Processes Favolon_Derivative This compound Derivative Kinase Protein Kinase (e.g., PI3K, Akt, MAPK) Favolon_Derivative->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Survival Cell Survival Downstream->Survival

Caption: Potential mechanism of action for this compound derivatives via kinase inhibition.

Further research is necessary to elucidate the precise molecular targets and signaling cascades modulated by this compound and its derivatives to fully understand their therapeutic potential. The synthetic protocols outlined in this document provide a foundation for the generation of a library of this compound analogs for structure-activity relationship (SAR) studies and further biological evaluation.

References

Experimental Design for In Vivo Studies with Favolon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favolon is a novel antifungal agent belonging to the triterpenoid class of compounds. While specific in vivo data for this compound is not yet publicly available, this document provides a comprehensive guide to designing and executing in vivo studies based on established principles for this class of antifungals. The protocols and data presented are extrapolated from studies on structurally and functionally related triterpenoids, such as ibrexafungerp, to provide a robust framework for preclinical evaluation.

Triterpenoids represent a promising class of antifungals that often exhibit a distinct mechanism of action from existing agents, such as azoles and polyenes. A common target for antifungal triterpenoids is the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, offering a potential for selective toxicity.

Proposed Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for this compound, consistent with other antifungal triterpenoids, is the inhibition of (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic stress and fungal cell death.

This mechanism of action can trigger downstream signaling pathways within the fungal cell as a stress response. The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated in response to cell wall damage.

Proposed Signaling Pathway for this compound in a Fungal Cell

Favolon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlucanSynthase β-(1,3)-D-glucan Synthase This compound->GlucanSynthase Inhibition Glucan β-(1,3)-D-glucan CWI_Pathway Cell Wall Integrity (CWI) Pathway Glucan->CWI_Pathway Damage Signal GlucanSynthase->Glucan Synthesis OsmoticStress Osmotic Stress GlucanSynthase->OsmoticStress Leads to CellLysis Cell Lysis OsmoticStress->CellLysis

Caption: Proposed mechanism of action of this compound.

Data Presentation: Efficacy of a Representative Antifungal Triterpenoid (Ibrexafungerp)

The following tables summarize quantitative data from in vivo studies of ibrexafungerp, a structurally related antifungal triterpenoid, in a murine model of disseminated candidiasis. This data can serve as a benchmark for designing and evaluating in vivo studies with this compound.

Table 1: In Vivo Efficacy of Ibrexafungerp Against Candida auris in a Murine Model of Disseminated Candidiasis [1][2][3][4][5]

Treatment GroupDoseRoute of AdministrationMean Kidney Fungal Burden (log10 CFU/g) on Day 8Survival Rate (%) on Day 21
Vehicle Control-Oral (PO)5.360
Ibrexafungerp20 mg/kgPO (twice daily)3.8540
Ibrexafungerp30 mg/kgPO (twice daily)2.8380
Ibrexafungerp40 mg/kgPO (twice daily)1.8390
Fluconazole20 mg/kgPO (once daily)5.790
Caspofungin10 mg/kgIntraperitoneal (IP)3.9080

Table 2: Reduction in Kidney Fungal Burden with Ibrexafungerp in a Murine Model of Pulmonary Mucormycosis [6]

Treatment GroupDoseRoute of AdministrationMean Reduction in Lung Fungal Burden (log10 CE/g) vs. PlaceboMean Reduction in Brain Fungal Burden (log10 CE/g) vs. Placebo
Ibrexafungerp30 mg/kgPO (twice daily)~0.5 - 1.0~0.5 - 1.0
Liposomal Amphotericin B10 mg/kgIntravenous (IV)~0.5 - 1.0~0.5 - 1.0
Ibrexafungerp + Liposomal Amphotericin BAs aboveAs above~1.5~1.5

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.

Murine Model of Disseminated Candidiasis

This model is the gold standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.

Experimental Workflow

Disseminated_Candidiasis_Workflow cluster_setup Study Setup cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoint Analysis Animal_Acclimation Animal Acclimation (BALB/c mice, 6-8 weeks) Immunosuppression Immunosuppression (e.g., cyclophosphamide) Animal_Acclimation->Immunosuppression IV_Infection Intravenous Infection (Lateral Tail Vein) Immunosuppression->IV_Infection Inoculum_Prep Inoculum Preparation (Candida albicans) Inoculum_Prep->IV_Infection Grouping Randomization into Groups (Vehicle, this compound, Positive Control) IV_Infection->Grouping Treatment_Admin Treatment Administration (e.g., Oral Gavage) Grouping->Treatment_Admin Fungal_Burden Fungal Burden Analysis (Kidneys, Brain) Treatment_Admin->Fungal_Burden Survival_Monitoring Survival Monitoring Treatment_Admin->Survival_Monitoring

Caption: Workflow for the murine disseminated candidiasis model.

Methodology

  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks old.

    • Acclimatize mice for at least 7 days before the experiment.

  • Immunosuppression (Optional but Recommended for Robust Infection):

    • Administer cyclophosphamide at a dose of 150-200 mg/kg via intraperitoneal (IP) injection 3 days prior to infection to induce neutropenia.[7]

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the yeast cells in PBS and adjust the concentration to 1 x 10^5 cells/mL for an inoculum of 1 x 10^4 cells per mouse in 0.1 mL.

  • Infection:

    • Infect mice via intravenous (IV) injection of 0.1 mL of the prepared inoculum into the lateral tail vein.

  • Treatment:

    • Randomly assign mice to treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

      • Group 2: this compound (low dose, e.g., 10 mg/kg).

      • Group 3: this compound (mid dose, e.g., 20 mg/kg).

      • Group 4: this compound (high dose, e.g., 40 mg/kg).

      • Group 5: Positive control (e.g., fluconazole at 20 mg/kg or caspofungin at 10 mg/kg).

    • Initiate treatment 24 hours post-infection.

    • Administer this compound and vehicle control orally (PO) twice daily for 7 consecutive days.[1][2][3][4][5] Administer the positive control according to its standard route and frequency.

  • Endpoint Evaluation:

    • Fungal Burden:

      • Euthanize a subset of mice from each group on day 8 (24 hours after the last treatment).

      • Aseptically remove kidneys and other target organs (e.g., brain).

      • Homogenize the organs in sterile PBS.

      • Perform serial dilutions of the homogenates and plate on SDA.

      • Incubate plates at 35°C for 24-48 hours and count the colony-forming units (CFU).

      • Express the fungal burden as log10 CFU per gram of tissue.[2][4]

    • Survival Study:

      • Monitor a separate cohort of mice for survival for 21 days post-infection.

      • Record the number of surviving animals daily.

      • Plot survival curves using the Kaplan-Meier method.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology

  • Animal Model:

    • Use healthy male or female BALB/c mice, 6-8 weeks old.

  • Drug Administration:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous injection to determine bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax).

      • Time to reach maximum concentration (Tmax).

      • Area under the plasma concentration-time curve (AUC).

      • Half-life (t1/2).

      • Bioavailability (F%).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By leveraging established models and methodologies used for other antifungal triterpenoids, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel compound. It is crucial to perform dose-ranging studies to establish the optimal therapeutic window for this compound and to include appropriate positive and negative controls for data validation. The hypothetical signaling pathway and extrapolated efficacy data serve as a starting point for forming testable hypotheses for future studies.

References

Application Notes & Protocols: Structural Elucidation of Favolon using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Favolon, a novel flavonoid, has demonstrated significant potential in preclinical studies for its anti-inflammatory and antioxidant properties. The precise chemical structure of this compound is crucial for understanding its mechanism of action, optimizing its synthesis, and advancing its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of natural products like flavonoids.[1][2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Overview of NMR Strategy for Flavonoid Structural Elucidation

The structural elucidation of flavonoids by NMR spectroscopy involves a systematic approach that begins with simple 1D experiments and progresses to more complex 2D correlation experiments.[1][4]

  • 1D NMR (¹H and ¹³C): These experiments provide initial information about the number and types of protons and carbons in the molecule. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their scalar couplings (J-couplings) to neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • 2D Homonuclear Correlation Spectroscopy (COSY): COSY identifies protons that are coupled to each other, typically through two or three bonds.[5] This helps to establish spin systems within the molecule, such as the protons on the A and B rings of the flavonoid skeleton.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6][7][8] This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7][8][9] These correlations are critical for connecting the different spin systems and piecing together the entire molecular structure, including the placement of substituents and the connection of the B ring to the C ring.

2. Experimental Protocols

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC) or crystallization.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for flavonoids include DMSO-d₆, Methanol-d₄, or Acetone-d₆. For this protocol, we will use DMSO-d₆.

  • Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[10]

2.2.1. ¹H NMR

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

2.2.2. ¹³C NMR

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

2.2.3. DEPT-135

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Use the same spectral width and relaxation delay as the ¹³C experiment.

  • Number of Scans: 512-2048.

2.2.4. COSY

  • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5 seconds.

2.2.5. HSQC

  • Pulse Program: Gradient-enhanced, phase-sensitive HSQC with adiabatic pulses for improved performance (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[11]

  • Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

2.2.6. HMBC

  • Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 512 in F1.

  • Number of Scans per Increment: 16-64.

  • Relaxation Delay: 1.5 seconds.

  • Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.

3. Data Presentation: NMR Data for this compound

The following tables summarize the hypothetical NMR data obtained for this compound in DMSO-d₆ at 500 MHz. The proposed structure for this compound is a flavonol with hydroxyl groups at positions 3, 5, 7, and 4'.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityJ (Hz)IntegrationAssignment
12.50s-1H5-OH
10.80s-1H7-OH
9.65s-1H4'-OH
9.40s-1H3-OH
8.05d8.82HH-2', H-6'
6.90d8.82HH-3', H-5'
6.40d2.11HH-8
6.20d2.11HH-6

Table 2: ¹³C NMR and DEPT-135 Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmDEPT-135Assignment
176.4-C-4
164.5-C-7
161.2-C-5
156.7-C-9
147.9-C-2
145.5-C-4'
136.2-C-3
129.5CHC-2', C-6'
121.8-C-1'
115.6CHC-3', C-5'
103.5-C-10
98.2CHC-6
93.7CHC-8

Table 3: Key 2D NMR Correlations for this compound

ProtonCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
8.05 (H-2', H-6')6.90129.5C-2, C-4', C-2', C-6'
6.90 (H-3', H-5')8.05115.6C-1', C-4', C-3', C-5'
6.40 (H-8)6.2093.7C-6, C-7, C-9, C-10
6.20 (H-6)6.4098.2C-5, C-7, C-8, C-10

4. Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation This compound Pure this compound Sample Dissolve Dissolve in DMSO-d6 This compound->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR Acquire Spectra C13_NMR 13C NMR Filter->C13_NMR DEPT DEPT-135 Filter->DEPT COSY COSY Filter->COSY HSQC HSQC Filter->HSQC HMBC HMBC Filter->HMBC Assign_Protons Assign 1H Signals H1_NMR->Assign_Protons Assign_Carbons Assign 13C Signals C13_NMR->Assign_Carbons DEPT->Assign_Carbons COSY->Assign_Protons Proton Connectivity HSQC->Assign_Carbons Direct C-H Correlation Connect_Fragments Connect Fragments HMBC->Connect_Fragments Long-Range C-H Correlation Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Final_Structure Final Structure of this compound Connect_Fragments->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway cluster_pathway This compound's Anti-inflammatory Action (Hypothetical) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

5. Interpretation and Structural Elucidation

  • ¹H NMR Analysis: The ¹H NMR spectrum shows characteristic signals for a flavonoid. The downfield signals at δ 12.50, 10.80, 9.65, and 9.40 ppm are indicative of hydroxyl protons. The pair of doublets at δ 8.05 and 6.90 ppm with a large coupling constant (J = 8.8 Hz) suggests a 1,4-disubstituted (para) B-ring. The two doublets at δ 6.40 and 6.20 ppm with a small meta-coupling (J = 2.1 Hz) are characteristic of H-8 and H-6 on the A-ring, respectively.

  • ¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum shows 13 distinct carbon signals, consistent with the proposed structure. The DEPT-135 spectrum confirms the presence of six CH groups and no CH₂ or CH₃ groups. The signal at δ 176.4 ppm is characteristic of the C-4 carbonyl carbon.

  • COSY Analysis: The COSY spectrum confirms the coupling between H-2'/H-6' and H-3'/H-5' in the B-ring, and between H-6 and H-8 in the A-ring.

  • HSQC Analysis: The HSQC spectrum allows for the direct assignment of the protonated carbons. For example, the proton at δ 8.05 ppm (H-2'/H-6') correlates to the carbon at δ 129.5 ppm (C-2'/C-6').

  • HMBC Analysis: The HMBC spectrum is crucial for confirming the overall structure. Key correlations include:

    • The correlation between H-2'/H-6' (δ 8.05) and C-2 (δ 147.9) and C-3 (δ 136.2) confirms the attachment of the B-ring to C-2.

    • Correlations from H-6 (δ 6.20) and H-8 (δ 6.40) to C-10 (δ 103.5) and C-7 (δ 164.5) confirm the A-ring structure.

    • The correlation from the 5-OH proton (δ 12.50) to C-5 (δ 161.2), C-6 (δ 98.2), and C-10 (δ 103.5) confirms its position.

The comprehensive analysis of 1D and 2D NMR data allows for the unambiguous structural elucidation of this compound as 3,5,7,4'-tetrahydroxyflavone (kaempferol). This detailed structural information is fundamental for its further development as a therapeutic agent. The protocols and data presented here serve as a guide for researchers involved in the structural characterization of flavonoids and other natural products. Flavonoids are known to modulate various signaling pathways, and their anti-inflammatory effects are often attributed to the inhibition of pathways such as NF-κB.[12][13][14]

References

Application Notes: Characterizing the Effects of Favolon on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the effects of Favolon, a novel antifungal agent, on the fungal cell wall. This compound is hypothesized to act by inhibiting (1,3)-β-D-glucan synthase, a critical enzyme for cell wall biosynthesis. The following application notes detail methodologies to quantify this compound's activity, assess its impact on cell wall integrity, visualize ultrastructural changes, measure alterations in cell wall composition, and investigate its influence on the Cell Wall Integrity (CWI) signaling pathway.

Application Note 1: Determination of Antifungal Susceptibility (MIC)

1.1. Principle

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method to determine the MIC of this compound against various fungal species, providing a quantitative measure of its potency.

1.2. Experimental Protocol

  • Fungal Inoculum Preparation:

    • Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates or use a microplate reader (at 600 nm) to determine the lowest concentration of this compound that causes complete inhibition of visible growth. This concentration is the MIC.

1.3. Data Presentation

Quantitative data should be summarized in a table for easy comparison across different fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Caspofungin MIC (µg/mL) (Control)
Candida albicans SC53140.1250.06
Candida glabrata ATCC 20010.250.125
Aspergillus fumigatus Af2930.060.03
Cryptococcus neoformans H99>16>16

Table 1: Hypothetical MIC values for this compound compared to the known (1,3)-β-D-glucan synthase inhibitor, Caspofungin. Note the lack of activity against C. neoformans, which has lower levels of (1,3)-β-D-glucan.

Application Note 2: Fungal Cell Wall Integrity Assays

2.1. Principle

Inhibition of β-glucan synthesis by this compound is expected to weaken the cell wall. This compromised integrity can be assessed by exposing the fungal cells to cell wall stressors like Calcofluor White (CFW), which interferes with chitin assembly, or the detergent Sodium Dodecyl Sulfate (SDS). Increased sensitivity to these agents indicates a weakened cell wall.

2.2. Experimental Protocol: Spot Assay

  • Cell Preparation: Grow fungal cells to the mid-log phase in a suitable liquid medium (e.g., YPD for yeast).

  • Treatment: Expose the cells to a sub-inhibitory concentration of this compound (e.g., 1/4 MIC) for 4-6 hours. Include an untreated control.

  • Serial Dilution: Prepare 10-fold serial dilutions of both treated and untreated cell cultures.

  • Plating: Spot 5 µL of each dilution onto agar plates containing:

    • Control (standard growth medium)

    • Medium + this compound (at 1/4 MIC)

    • Medium + CFW (e.g., 50 µg/mL)

    • Medium + SDS (e.g., 0.01%)

    • Medium + this compound + CFW

    • Medium + this compound + SDS

  • Incubation & Analysis: Incubate plates at 30°C for 24-48 hours. Compare the growth of this compound-treated cells to untreated cells in the presence of stressors. A significant reduction in growth indicates a synergistic effect, confirming compromised cell wall integrity.[1]

2.3. Data Presentation

ConditionControl Cells (Growth)This compound-Treated Cells (Growth)
No Stressor++++++++
CFW (50 µg/mL)++++
SDS (0.01%)++++/-

Table 2: Hypothetical results of a cell wall integrity spot assay. Growth is scored from no growth (-) to robust growth (++++). This compound-treated cells show hypersensitivity to cell wall stressors.

2.4. Visualization: Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Spot Assay prep1 Grow Fungal Culture (Mid-log phase) prep2 Split Culture prep1->prep2 treat1 Untreated Control prep2->treat1 treat2 Add this compound (1/4 MIC) Incubate 4-6h prep2->treat2 assay1 10-fold Serial Dilutions treat1->assay1 treat2->assay1 assay2 Spot onto Agar Plates (Control, CFW, SDS) assay1->assay2 assay3 Incubate 24-48h assay2->assay3 assay4 Analyze Growth assay3->assay4

Workflow for the cell wall integrity spot assay.

Application Note 3: Quantification of Cell Wall Polysaccharides

3.1. Principle

Directly measuring the primary structural components of the cell wall, β-glucan and chitin, can reveal the impact of this compound. Inhibition of β-glucan synthesis may lead to a decrease in its content and potentially trigger a compensatory increase in chitin synthesis as a stress response.[2] This protocol is based on the acid hydrolysis of cell wall polymers into monosaccharides for quantification.[3][4]

3.2. Experimental Protocol

  • Cell Culture and Treatment: Grow a large volume of fungal cells to mid-log phase and treat with a sub-inhibitory concentration of this compound (e.g., 1/2 MIC) for 6-8 hours. Harvest both treated and untreated control cells.

  • Cell Wall Isolation:

    • Wash cells with cold water.

    • Mechanically disrupt cells (e.g., with glass beads).

    • Wash the resulting cell wall fraction extensively with NaCl and water to remove cytoplasmic contents.

    • Lyophilize the purified cell walls and record the dry weight.

  • Acid Hydrolysis:

    • Hydrolyze a known weight of dried cell walls with sulfuric acid (e.g., 72% H₂SO₄ followed by dilution and autoclaving) to break down polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine from chitin).[3]

  • Quantification:

    • Glucan (as Glucose): Neutralize the hydrolysate and quantify the glucose content using a colorimetric assay (e.g., phenol-sulfuric acid method or an enzymatic glucose oxidase-peroxidase (GOPOD) assay).[5]

    • Chitin (as Glucosamine): Quantify the glucosamine content using a colorimetric method such as the MBTH assay.[6]

  • Data Analysis: Calculate the percentage of β-glucan and chitin relative to the total cell wall dry weight.

3.3. Data Presentation

Treatmentβ-Glucan (% of Cell Wall Dry Weight)Chitin (% of Cell Wall Dry Weight)
Untreated Control45.2 ± 2.18.5 ± 0.9
This compound (1/2 MIC)28.7 ± 1.819.3 ± 1.5

Table 3: Hypothetical changes in cell wall composition of C. albicans after treatment with this compound. A significant decrease in β-glucan is observed, along with a compensatory increase in chitin.

Application Note 4: Analysis of the Cell Wall Integrity (CWI) Pathway

4.1. Principle

Cell wall stress, such as that induced by this compound's inhibition of β-glucan synthesis, activates the Cell Wall Integrity (CWI) signaling pathway.[7] This is a conserved MAPK cascade that culminates in the phosphorylation and activation of a terminal MAPK (Mkc1 in C. albicans, Slt2 in S. cerevisiae).[8] Detecting the phosphorylation of this MAPK via Western blotting provides direct evidence of this compound-induced cell wall stress.[9][10]

4.2. Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Grow fungal cells to mid-log phase.

    • Expose cells to this compound (e.g., at MIC) and collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Rapidly prepare total protein extracts using a method that preserves phosphorylation, such as TCA precipitation.[11]

  • SDS-PAGE and Transfer:

    • Quantify protein concentration (e.g., using a BCA assay).

    • Separate equal amounts of protein on two identical SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membranes with a suitable blocking agent (e.g., 5% BSA in TBST).

    • Probe one membrane with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-p44/42 MAPK).[12]

    • Probe the second membrane with a primary antibody that recognizes the total MAPK protein, regardless of phosphorylation state (e.g., anti-Mkc1), to serve as a loading control.[11]

  • Detection:

    • Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

4.3. Visualization: CWI Signaling Pathway

G cluster_membrane Cell Membrane / Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound bgs (1,3)-β-D-Glucan Synthase (Fks1) This compound->bgs Inhibits stress Cell Wall Stress bgs->stress Depletion of β-glucan leads to rho1 Rho1-GTP stress->rho1 Activates pkc1 Pkc1 rho1->pkc1 Activates mapk_cascade MAPK Cascade (Bck1 -> Mkk2) pkc1->mapk_cascade mkc1 Mkc1 mapk_cascade->mkc1 mkc1_p P-Mkc1 mkc1->mkc1_p Phosphorylation tf Transcription Factors (e.g., Rlm1, Swi4/6) mkc1_p->tf Activates response Cell Wall Repair Gene Expression (e.g., CHS3) tf->response Induces

This compound induces the Cell Wall Integrity (CWI) pathway.

Application Note 5: Visualization of Cell Wall Defects

5.1. Principle

Microscopy techniques can provide direct visual evidence of this compound's effects on fungal cell wall architecture. Calcofluor White (CFW) staining can highlight changes in chitin deposition, while Transmission Electron Microscopy (TEM) can reveal ultrastructural alterations such as changes in cell wall thickness and layer organization.[13][14]

5.2. Experimental Protocol: Fluorescence Microscopy (CFW Staining)

  • Cell Culture and Treatment: Grow fungal cells and treat with a sub-inhibitory concentration of this compound as described previously.

  • Staining:

    • Harvest a small aliquot of cells and wash with Phosphate Buffered Saline (PBS).[13]

    • Resuspend the cell pellet in a solution of 10-25 µg/mL Calcofluor White in PBS.[15]

    • Incubate in the dark for 10-15 minutes.

  • Microscopy:

    • Wash the cells twice with PBS to remove excess stain.

    • Mount a drop of the cell suspension on a microscope slide and observe using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).[13]

    • Expected Results: Untreated cells should show bright fluorescence primarily at the septa and budding sites. This compound-treated cells may show aberrant, delocalized, or significantly brighter overall fluorescence, indicating a compensatory and often disorganized increase in chitin synthesis.

5.3. Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Treat fungal cells with this compound as described.

    • Fix the cells (e.g., with glutaraldehyde and osmium tetroxide), dehydrate through an ethanol series, and embed in resin.[14][16]

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Mount sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Expected Results: Compared to the well-defined, multi-layered wall of control cells, this compound-treated cells are expected to exhibit a thinner, less organized, or more diffuse cell wall structure, providing direct evidence of compromised synthesis.[17][18]

5.4. Visualization: Summary of this compound's Mechanism

G cluster_effects Primary & Secondary Effects This compound This compound target Inhibits (1,3)-β-D-Glucan Synthase This compound->target effect1 Reduced β-Glucan Levels (Quantification Assay) target->effect1 leads to effect2 Weakened Cell Wall (Stressor Assay) effect1->effect2 effect3 CWI Pathway Activation (MAPK Phosphorylation) effect1->effect3 triggers effect5 Altered Wall Ultrastructure (TEM) effect1->effect5 outcome Fungal Cell Lysis / Growth Inhibition (MIC) effect2->outcome effect4 Compensatory Chitin Synthesis (Quantification & CFW Staining) effect3->effect4 effect4->effect5 effect4->outcome insufficient to prevent lysis

Logical flow of this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Favolon Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the fermentation of Favolon, an antifungal triterpenoid produced by a Favolaschia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which class of compounds does it belong to?

A1: this compound is a naturally occurring antifungal agent that belongs to the triterpenoid class of secondary metabolites.[1] Triterpenoids are complex molecules synthesized in fungi through the mevalonate pathway.[2][3]

Q2: What are the key factors influencing the yield of this compound in fungal fermentation?

A2: The yield of fungal secondary metabolites like this compound is influenced by a combination of factors. These include the composition of the fermentation medium (carbon and nitrogen sources, mineral salts), physical parameters (pH, temperature, aeration, and agitation), inoculum quality, and the duration of the fermentation.[4][5][6]

Q3: At which stage of fungal growth is this compound production typically highest?

A3: As a secondary metabolite, this compound production is generally not directly linked to the primary growth phase of the fungus. Its biosynthesis often commences during the late exponential or stationary phase when a key nutrient may become limited.[7]

Q4: What are the recommended analytical methods for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantification of triterpenoids like this compound.[8][9][10] Detection methods such as Photo-Diode Array (PDA) or Charged Aerosol Detection (CAD) can be employed, with the latter being particularly sensitive for compounds lacking a strong chromophore.[8]

Q5: How can I confirm the identity of this compound in my fermentation broth?

A5: Confirmation of this compound's identity can be achieved by comparing the retention time and UV-Vis spectrum of the peak in your sample with that of a purified standard using HPLC. For unequivocal identification, mass spectrometry (MS) coupled with HPLC (LC-MS) is recommended to match the mass spectrum with the known molecular weight of this compound.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal this compound yield.

Issue 1: Low or No this compound Yield Despite Good Fungal Growth

Potential Cause 1: Suboptimal Media Composition The balance of carbon and nitrogen sources is crucial for triggering secondary metabolism.

  • Solution: Systematically optimize the media components. Conduct small-scale experiments varying the types and concentrations of carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). The Carbon to Nitrogen (C:N) ratio significantly impacts secondary metabolite production. For some fungal triterpenoid fermentations, specific oils or precursors can also enhance yield.[11]

Potential Cause 2: Inappropriate pH of the Culture Medium The pH of the medium affects enzymatic activities within the this compound biosynthetic pathway.

  • Solution: The optimal pH for secondary metabolite production can differ from the optimal pH for fungal growth.[12] Determine the optimal initial pH for this compound production by testing a range of pH values (e.g., 4.0 to 8.0). Use appropriate buffers in your medium to maintain a stable pH, or monitor and adjust the pH during fermentation.[5][12]

Potential Cause 3: Incorrect Fermentation Temperature Temperature influences gene expression and enzyme stability in the biosynthetic pathway.

  • Solution: Identify the optimal temperature for this compound production by running parallel fermentations at different temperatures (e.g., 20°C, 25°C, 30°C).[13][14] Ensure your incubator or fermenter is accurately calibrated.[12]

Potential Cause 4: Insufficient Aeration or Agitation Oxygen supply is critical for the growth of aerobic fungi and for many enzymatic steps in terpenoid biosynthesis.

  • Solution: For shake flask cultures, use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 20%). In a bioreactor, optimize the agitation speed and aeration rate to ensure adequate dissolved oxygen levels.[15]

Potential Cause 5: Suboptimal Fermentation Duration Harvesting the culture too early or too late can result in low yields.

  • Solution: Conduct a time-course study by collecting and analyzing samples at regular intervals (e.g., every 24 hours) to determine the time point of maximum this compound concentration.

Issue 2: Inconsistent this compound Yields Between Batches

Potential Cause 1: Variability in Inoculum The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance.

  • Solution: Standardize your inoculum preparation protocol. Use a fresh, actively growing culture from a stock of the same age and passage number. Quantify the spore or mycelial concentration to ensure a consistent inoculum size for each fermentation.

Potential Cause 2: Inconsistent Media Preparation Minor variations in media components, especially complex ones like yeast extract or peptone, can lead to batch-to-batch variability.

  • Solution: Whenever possible, use a single large lot of each media component for an entire set of experiments. Ensure accurate weighing and complete dissolution of all components.

Potential Cause 3: Fluctuations in Physical Parameters Inconsistent control of pH, temperature, or agitation speed will lead to variable yields.

  • Solution: Regularly calibrate all monitoring equipment (pH meters, thermometers, tachometers). Maintain detailed logs of all fermentation parameters for each batch to identify any deviations.

Issue 3: Presence of Contaminating Microorganisms

Potential Cause 1: Inadequate Sterilization Incomplete sterilization of the media, fermenter, or ancillary equipment is a common source of contamination.

  • Solution: Validate your sterilization procedures (autoclaving, filtration). Ensure all equipment, including tubing and sampling devices, is properly sterilized.

Potential Cause 2: Non-aseptic Technique Contamination can be introduced during inoculation or sampling.

  • Solution: Perform all manipulations in a laminar flow hood. Use strict aseptic techniques for all transfers and sampling procedures.

Potential Cause 3: Contaminated Inoculum The seed culture itself may be contaminated.

  • Solution: Regularly check the purity of your fungal stock cultures by plating on appropriate agar media and examining for foreign colonies.

Data Presentation

The following tables provide examples of how to structure data from optimization experiments. The values presented are hypothetical and intended to serve as a template for experimental design.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (30 g/L)Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucosePeptone15.245.7
GlucoseYeast Extract16.538.2
SucrosePeptone14.852.1
SucroseYeast Extract15.948.9
StarchPeptone12.365.4
StarchAmmonium Sulfate10.122.0

Table 2: Influence of Physical Parameters on this compound Yield

ParameterValueBiomass (g/L)This compound Yield (mg/L)
Temperature 20°C10.535.1
25°C14.868.3
30°C13.555.9
Initial pH 5.012.142.6
6.014.971.2
7.015.359.8
Agitation (rpm) 15013.263.5
20015.172.8
25014.560.4

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • Culture Revival: From a long-term stock (Favolaschia sp. on a PDA slant), inoculate a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth or sporulation is observed.

  • Spore Suspension (if applicable):

    • Add 10 mL of sterile 0.1% Tween 80 solution to the mature plate.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer.

    • Dilute the suspension with sterile water to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Mycelial Inoculum (if non-spore forming):

    • Cut out 5-10 agar plugs (e.g., 6 mm diameter) from the actively growing edge of the mycelium on the PDA plate.

    • Use these plugs to inoculate a liquid seed culture (e.g., in Potato Dextrose Broth).

    • Incubate the seed culture at 25°C with shaking at 150 rpm for 3-5 days.

    • Homogenize the mycelial culture under sterile conditions to create a uniform suspension.

Protocol 2: Shake Flask Fermentation for Yield Optimization
  • Media Preparation: Prepare the fermentation medium according to your experimental design (e.g., varying one component at a time as in Table 1). Dispense 50 mL of medium into 250 mL baffled Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate each flask with a standardized amount of inoculum (e.g., 1 mL of a 1 x 10^6 spores/mL suspension or 5% v/v of a homogenized mycelial seed culture).

  • Incubation: Incubate the flasks in a shaking incubator at the desired temperature and agitation speed (e.g., 25°C, 200 rpm).

  • Sampling and Analysis: At predetermined time points, aseptically withdraw samples for analysis of biomass and this compound concentration.

  • Biomass Determination:

    • Filter a known volume of the culture broth through a pre-weighed filter paper.

    • Wash the mycelial mass with distilled water.

    • Dry the filter paper with the biomass at 60-80°C to a constant weight.

    • Calculate the dry cell weight per liter of culture.

  • This compound Extraction:

    • Separate the mycelium from the broth by centrifugation or filtration.

    • As triterpenoids can be intracellular, extract both the mycelium and the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Extract the mycelial mass by homogenization in a solvent like methanol or acetone, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC

This is a general protocol for triterpenoid analysis and should be optimized for this compound.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a C18 column, a pump, an autosampler, and a PDA or CAD detector.[8][10]

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% acetic acid (Solvent A) and methanol or acetonitrile (Solvent B).[9]

  • Gradient Elution (Example):

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength determined by the UV spectrum of a this compound standard (e.g., 210 nm if no strong chromophore is present).

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extracts.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Favolon_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 This compound Synthesis Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Multiple Enzymatic Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Enzymatic Steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple Enzymatic Steps GPP GPP IPP_DMAPP->GPP GPP Synthase FPP FPP GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Epoxysqualene Epoxysqualene Squalene->Epoxysqualene Squalene Epoxidase Triterpenoid_Backbone Triterpenoid_Backbone Epoxysqualene->Triterpenoid_Backbone Terpene Cyclase This compound This compound Triterpenoid_Backbone->this compound Tailoring Enzymes (e.g., P450s, Oxidoreductases)

Caption: Generalized fungal triterpenoid biosynthesis pathway leading to this compound.

Experimental_Workflow Start Start: Low this compound Yield Inoculum Standardize Inoculum Preparation Start->Inoculum Media Screen Media Components (Carbon, Nitrogen, C:N Ratio) Inoculum->Media Physical Optimize Physical Parameters (pH, Temp, Aeration) Media->Physical Timecourse Perform Time-Course Study Physical->Timecourse Analysis Analyze Biomass & this compound Yield (HPLC) Timecourse->Analysis Scale_up Scale-up with Optimized Conditions Analysis->Scale_up Troubleshooting_Logic Start Problem: Low this compound Yield Growth Is Fungal Growth (Biomass) Normal? Start->Growth C1 Cause: Suboptimal Media (Nutrient Limitation) Growth->C1 Yes C2 Cause: Incorrect Physical Parameters (pH, Temp) Growth->C2 Yes C3 Cause: Wrong Harvest Time Growth->C3 Yes C4 Cause: Poor Inoculum or Media Preparation Growth->C4 No

References

Technical Support Center: Overcoming Favolon Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Favolon in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a novel flavonoid compound currently under investigation for its potential therapeutic properties. Like many flavonoids, this compound is a lipophilic molecule with low intrinsic aqueous solubility. This poor solubility can significantly hinder its bioavailability and limit its efficacy in biological assays and preclinical studies, making it a critical parameter to address during research and development.

Q2: What are the primary factors influencing this compound's solubility?

Several factors can impact the solubility of this compound, including:

  • pH of the solution: As a weakly acidic compound, this compound's solubility is highly pH-dependent.

  • Solvent composition: The presence of co-solvents can significantly enhance solubility.

  • Temperature: Solubility generally increases with temperature, although this can also affect compound stability.

  • Solid-state properties: The crystalline form of this compound can influence its dissolution rate and solubility.

Q3: What are the recommended initial steps to improve this compound solubility for in vitro assays?

For initial in vitro experiments, the use of co-solvents and pH adjustment are the most straightforward approaches. A common starting point is to prepare a concentrated stock solution of this compound in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the biological system being studied.

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.

Possible Causes:

  • The final concentration of DMSO is insufficient to maintain this compound in solution.

  • The pH of the aqueous buffer is not optimal for this compound solubility.

  • The concentration of this compound exceeds its solubility limit in the final solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: While minimizing DMSO is often necessary, ensure the final concentration is sufficient. See the table below for recommended starting concentrations.

  • Adjust Buffer pH: this compound, being weakly acidic, will be more soluble at a pH above its pKa. Experiment with buffers of varying pH to find the optimal condition.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer to avoid localized high concentrations that can lead to precipitation.

  • Incorporate Solubilizing Agents: Consider the use of surfactants or cyclodextrins in your aqueous buffer to enhance solubility.

Issue: Inconsistent results in cell-based assays.

Possible Cause:

  • Precipitation of this compound in the cell culture medium over time, leading to variable effective concentrations.

Troubleshooting Steps:

  • Solubility in Media: Determine the solubility of this compound directly in the cell culture medium, which contains salts and proteins that can affect solubility.

  • Pre-complexation: Consider pre-complexing this compound with a carrier molecule like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the cell culture.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to understand the time-dependent solubility of this compound in your specific assay medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water (pH 7.4)< 0.01
Phosphate Buffered Saline (PBS)< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol15.2
Polyethylene Glycol 400 (PEG 400)45.8

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent System (v/v)This compound Solubility (µg/mL)
1% DMSO in PBS5.3
5% DMSO in PBS28.1
10% Ethanol in PBS12.5
20% PEG 400 in PBS65.7

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[1][2][3][4]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, PBS, buffer of specific pH)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of solid this compound to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex

This protocol describes the preparation of an inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Slowly add a molar excess of this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Filter the solution to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD complex. The concentration can be determined by HPLC.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_assay Experiment stock This compound Stock (e.g., in DMSO) dilution Dilution into Aqueous Buffer stock->dilution precipitate Precipitation? dilution->precipitate optimize Optimize Co-solvent & pH precipitate->optimize Yes assay Biological Assay precipitate->assay No optimize->dilution complexation Use Cyclodextrin or Surfactant complexation->dilution

Caption: Troubleshooting workflow for this compound solution preparation.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Postulated inhibitory action of this compound on the PI3K/Akt pathway.

References

Technical Support Center: Troubleshooting Favolon Instability in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the storage instability of Favolon, a representative flavonoid compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a representative member of the flavonoid class of polyphenolic compounds, widely investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] The stability of this compound is a critical concern for researchers as its degradation can lead to a loss of biological activity and the formation of confounding byproducts, ultimately affecting experimental reproducibility and the validity of results.[1][4]

Q2: What are the primary factors that contribute to this compound instability in storage?

The stability of this compound, like other flavonoids, is significantly influenced by several environmental factors:

  • Temperature: Elevated temperatures accelerate the degradation of flavonoids.[2][5][6][7]

  • pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.[8][9][10][11][12]

  • Light: Exposure to UV and visible light can induce photodegradation.[13][14][15]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.[1][13][16]

Q3: What are the common degradation products of this compound, and are they biologically active?

This compound can degrade into simpler phenolic compounds, such as phenolic acids, through the cleavage of its C-ring structure.[17][18] The biological activity of these degradation products can differ from the parent compound. Interestingly, some degradation products may retain or even exhibit enhanced antioxidant activity, while others may be inactive or have different biological effects.[1][16][19][20] This underscores the importance of using stability-indicating analytical methods to distinguish the intact compound from its degradants.

Q4: How can I visually assess if my this compound stock solution has degraded?

While visual inspection is not a definitive measure of stability, a noticeable change in the color or clarity of a this compound stock solution can be an indicator of degradation. For instance, an increase in yellowing or the formation of a precipitate may suggest chemical changes have occurred. However, significant degradation can happen without any visible changes. Therefore, analytical methods are essential for a conclusive stability assessment.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using stored this compound.

Possible Cause: Degradation of this compound in your stock solution, leading to lower effective concentrations and the presence of potentially interfering degradation products.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound before critical experiments. If this is not feasible, use solutions that have been stored under validated optimal conditions for a limited time.

  • Optimize Storage Conditions:

    • Solvent: Dissolve this compound in a suitable, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, maintain a slightly acidic pH (e.g., pH < 6) if the experimental design allows.

    • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Perform a Stability Check: If you suspect degradation, analyze your stored stock solution using a stability-indicating method like HPLC-UV to determine the concentration of intact this compound.

Issue 2: Unexpected peaks appearing in HPLC analysis of a this compound sample.

Possible Cause: Formation of degradation products during sample storage or processing.

Troubleshooting Steps:

  • Review Sample Handling: Ensure that samples were protected from light and kept at a low temperature during preparation and before analysis.

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products that can be characterized by techniques like LC-MS.

  • Use a Stability-Indicating Method: Your HPLC method should be capable of separating the main this compound peak from all potential degradation products. This typically involves using a gradient elution on a C18 column with UV detection at the wavelength of maximum absorbance for this compound.

Data Presentation: Quantitative Stability Data

The following tables summarize the impact of various storage conditions on the stability of flavonoids, which can be used as a proxy for this compound.

Table 1: Effect of Temperature on Flavonoid Degradation in Solution

FlavonoidStorage Temperature (°C)Storage DurationPercent DegradationReference
Hesperidin2016 weeksSignificant[21][22]
Hesperidin3016 weeksSignificant[21][22]
Hesperidin4016 weeksSignificant[21][22]
Narirutin4, 20, 30, 4016 weeksNo significant decrease[21][22]
Total Flavonoids (in juice)416 weeks~14% decrease in antioxidant activity[22]
Total Flavonoids (in juice)4016 weeks~8% decrease in antioxidant activity[22]

Table 2: Degradation Kinetics of Flavonoids in Dark Chocolate at Different Temperatures

CompoundTemperature (°C)Rate Constant (k) (x 10⁻³/day)
Total Flavonoids42.2
Total Flavonoids225.4
Total Flavonoids357.8
(Data adapted from reference[6])

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., DMSO, ethanol).

  • Preparation of Stability Samples: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired buffer or solvent system.

  • Storage Conditions: Aliquot the working solution into multiple amber vials and store them under a matrix of conditions according to ICH guidelines:

    • Long-term testing: 25°C / 60% relative humidity (RH).[5][23]

    • Accelerated testing: 40°C / 75% RH.[5][23]

    • Other conditions to test: Refrigerated (4°C), Frozen (-20°C), and light exposure (e.g., using a photostability chamber).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term testing; 0, 1, 3, and 6 months for accelerated testing).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.[5][23][24][25][26]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant loss is typically defined as a decrease of more than 5-10%.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for the lambda max of this compound (typically between 250-280 nm and 300-400 nm).[25]

  • Sample Preparation: Dilute samples to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the precision and performance of the HPLC system.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound and other flavonoids are known to interact with and modulate several key intracellular signaling pathways that are crucial in cell survival, proliferation, and inflammation.[4][27][28][29][30] Understanding these interactions is vital for interpreting experimental results.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound can inhibit the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits

Caption: this compound can interfere with the MAPK signaling cascade.

Experimental and Logical Workflows

A systematic approach is crucial for troubleshooting stability issues. The following workflow diagrams illustrate the logical steps for investigating and resolving this compound instability.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Suspect_Instability Suspect this compound Instability Check_Protocol->Suspect_Instability Suspect_Instability->Check_Protocol No, other error found Prepare_Fresh Prepare Fresh Stock Solution Suspect_Instability->Prepare_Fresh Yes Repeat_Experiment Repeat Experiment Prepare_Fresh->Repeat_Experiment Problem_Solved Problem Resolved? Repeat_Experiment->Problem_Solved End End Problem_Solved->End Yes Investigate_Storage Investigate Storage Conditions Problem_Solved->Investigate_Storage No Stability_Study Perform Formal Stability Study Investigate_Storage->Stability_Study Optimize_Storage Optimize Storage Protocol Stability_Study->Optimize_Storage Optimize_Storage->End

Caption: Logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Favolon Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Favolon, a novel flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50).

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many flavonoids, may have limited aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[2]

Q3: How can I determine the IC50 value of this compound for my cell line?

A3: The IC50 value, the concentration of a drug that inhibits a biological process by 50%, can be determined using a cell viability assay such as the MTT assay.[1] This involves treating cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours).[1] After the treatment period, cell viability is assessed, and the data is plotted as the percentage of viable cells against the logarithm of the this compound concentration. The IC50 value is then calculated from this dose-response curve.[1]

Q4: I am observing rapid degradation of this compound in my cell culture medium. What could be the cause?

A4: Flavonoids can be unstable in cell culture media due to several factors, including oxidative degradation, pH of the medium, and exposure to light and temperature.[2] The presence of metal ions and high oxygen levels in the medium can accelerate oxidation.[2] Maintaining a physiological pH of around 7.4 and protecting the media from light can help improve stability.[2]

Q5: My in vitro results with this compound are not reproducible. What are the common sources of variability?

A5: Inconsistent results in flavonoid research can arise from several sources. These include variations in the source and purity of the this compound standard, inconsistencies in cell culture practices such as cell passage number and confluency, and potential mycoplasma contamination.[3] It is also important to consider potential interference of this compound with the assay itself.[3]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Lack of Efficacy
Symptom Possible Cause Suggested Solution
High cytotoxicity at low concentrations Cell line is highly sensitive to this compound.Perform a dose-response experiment with a wider range of lower concentrations to pinpoint the optimal range.
Contamination of cell culture.Regularly test for mycoplasma contamination. Ensure aseptic techniques are followed.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in the culture medium is below the toxic threshold (typically <0.5%).[1]
No observable effect at high concentrations This compound has low potency in the chosen cell line.Consider testing on a different, potentially more sensitive, cell line.
Poor solubility of this compound in the culture medium.Visually inspect the medium for precipitation. Consider using a solubilizing agent, but validate its lack of toxicity first.
Rapid degradation of this compound.Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and heat.[2]
Guide 2: Assay Interference and Inconsistent Data
Symptom Possible Cause Suggested Solution
High background in cell viability assays (e.g., MTT) Flavonoids can directly reduce MTT, leading to a false-positive signal for cell viability.[4]Run a cell-free control with this compound and the assay reagent to check for direct reduction. Consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.
Inconsistent IC50 values across experiments Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well.
Differences in treatment duration.Standardize the incubation time with this compound across all experiments.
Inconsistent cell health or passage number.Use cells within a consistent range of passage numbers and ensure they are in the exponential growth phase at the start of the experiment.[3]

Quantitative Data Summary

The following tables provide examples of IC50 values for different flavonoids in various cancer cell lines. This data can serve as a reference for expected potency ranges.

Table 1: IC50 Values of Various Flavonoids in Different Cancer Cell Lines

FlavonoidCell LineCancer TypeIC50 (µM)
QuercetinHCT116Colorectal Cancer22.4[5]
XanthohumolMCF-7Breast CancerPotent (specific value not provided)[6]
AnwulignanAGSStomach Adenocarcinoma22.01 ± 1.87[7]
AnwulignanHeLaCervical Cancer32.68 ± 2.21[7]
AnwulignanHT29Colon Cancer156.04 ± 6.71[7]

Note: This data is for illustrative purposes. The IC50 of "this compound" must be determined experimentally for each specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare a 10 mM stock solution.

    • Under sterile conditions, weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.[2]

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: MTT Cell Viability Assay
  • Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate its IC50 value.[1]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]

Mandatory Visualizations

Favolon_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Potential signaling pathway modulated by this compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay a Seed Cells in 96-well Plate b Incubate 24h for Attachment a->b d Treat Cells (24-72h) b->d c Prepare this compound Dilutions c->d e Add MTT Reagent d->e f Incubate 2-4h e->f g Add Solubilization Solution f->g h Measure Absorbance (570nm) g->h

Caption: Experimental workflow for the MTT cell viability assay.

Troubleshooting_Logic Start Inconsistent Results? CheckPurity Check this compound Purity and Source Start->CheckPurity Yes CheckCells Verify Cell Health and Passage Number CheckPurity->CheckCells CheckAssay Run Cell-Free Assay Control CheckCells->CheckAssay Reproducible Results are Reproducible CheckAssay->Reproducible

Caption: Logical workflow for troubleshooting inconsistent results.

References

Common challenges in Favolon purification and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Favolon purification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound purification process in a question-and-answer format.

Issue 1: Low Final Yield of Purified this compound

Question: I am experiencing a significantly lower than expected yield of this compound after the final elution step. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield is a common challenge in recombinant protein purification and can stem from several factors, from initial expression to the final elution.[1][2] A systematic approach is crucial to pinpoint the issue.

Potential Causes & Solutions:

  • Poor Expression or Solubility: The issue may originate during protein expression, where low expression levels or the formation of insoluble aggregates (inclusion bodies) can directly impact the amount of soluble protein available for purification.[1]

    • Solution: Verify expression levels via SDS-PAGE or Western blot of the cell lysate. If expression is low, consider optimizing induction conditions (e.g., lower temperature, different inducer concentration). If this compound is found in inclusion bodies, a denaturation and refolding protocol may be necessary.[1][2]

  • Inefficient Cell Lysis: Incomplete lysis will result in a significant portion of the expressed this compound remaining within the cells.[1]

    • Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Analyze both the soluble and insoluble fractions of the lysate to confirm the release of this compound.

  • Suboptimal Binding to Affinity Resin: The His-tag on this compound may not be efficiently binding to the IMAC (Immobilized Metal Affinity Chromatography) resin.[1]

    • Potential Causes:

      • Inaccessible His-tag: The tag might be sterically hindered.[] Consider re-cloning with the tag on the opposite terminus.

      • Interfering Agents: Chelating agents like EDTA or reducing agents like DTT in your lysis buffer can strip the metal ions from the resin, preventing binding.

      • Incorrect Buffer pH: The pH of your binding buffer should be optimal for the His-tag interaction (typically pH 7.5-8.0).[4]

    • Solution: Perform a binding assay with a small amount of lysate and resin. Test different buffer conditions and consider purification under denaturing conditions if the tag is inaccessible.[]

  • Premature Elution During Wash Steps: this compound may be eluting from the column during the wash steps.

    • Cause: The wash buffer may be too stringent. This can happen if the imidazole concentration is too high.

    • Solution: Analyze the wash fractions by SDS-PAGE. If this compound is present, reduce the imidazole concentration in your wash buffer. A typical starting point is 20-40 mM imidazole.

  • Inefficient Elution: The elution conditions may not be strong enough to displace the bound this compound from the resin.[1]

    • Cause: The imidazole concentration in the elution buffer may be too low, or the pH is not optimal for elution.[4]

    • Solution: Increase the imidazole concentration in the elution buffer (e.g., from 250 mM to 500 mM).[5] Alternatively, a pH gradient can be used for elution. A step-by-step or linear gradient elution can also be more effective than a single-step elution.[]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Final Yield check_lysate Analyze Lysate (Soluble vs. Insoluble) start->check_lysate is_expressed Is this compound Expressed? check_lysate->is_expressed is_soluble Is this compound in Soluble Fraction? is_expressed->is_soluble Yes optimize_expression Optimize Expression Conditions is_expressed->optimize_expression No refold_protein Implement Denaturation/Refolding Protocol is_soluble->refold_protein No check_flowthrough Analyze Flow-through & Wash Fractions is_soluble->check_flowthrough Yes is_binding Is this compound in Flow-through? check_flowthrough->is_binding optimize_binding Optimize Binding Buffer (pH, no EDTA) is_binding->optimize_binding Yes check_wash Is this compound in Wash? is_binding->check_wash No reduce_imidazole_wash Reduce Imidazole in Wash Buffer check_wash->reduce_imidazole_wash Yes check_resin Analyze Resin Post-Elution check_wash->check_resin No is_on_resin This compound still on Resin? check_resin->is_on_resin optimize_elution Optimize Elution (Increase Imidazole/Decrease pH) is_on_resin->optimize_elution Yes success Yield Improved is_on_resin->success No

Fig 1. Troubleshooting decision tree for low this compound yield.
Issue 2: Presence of Contaminants in the Final Eluate

Question: My purified this compound shows multiple contaminant bands on an SDS-PAGE gel. How can I improve its purity?

Answer:

Achieving high purity is a critical goal of the purification process. Contaminants can be host cell proteins (HCPs) that co-purify with your target protein.[6]

Potential Causes & Solutions:

  • Nonspecific Binding of Host Proteins: Some E. coli proteins have histidine-rich regions that can bind to the IMAC resin.

    • Solution: Increase the stringency of your wash steps. This can be achieved by:

      • Adding Imidazole to Wash Buffer: Including a low concentration of imidazole (e.g., 20-50 mM) in the wash buffer can help to displace weakly bound contaminants.[4]

      • Increasing Wash Volume: A more extensive wash (e.g., 10-20 column volumes) can be beneficial.

  • Co-elution with Tightly Bound Contaminants: Some contaminants may have a similar binding affinity to this compound and will co-elute.

    • Solution:

      • Gradient Elution: Use a linear imidazole gradient for elution instead of a single step. This can resolve proteins with different binding affinities.

      • Secondary Purification Step: Implement an orthogonal purification method after the initial affinity chromatography. Common choices include:

        • Size Exclusion Chromatography (SEC): Separates proteins based on size.[6] This is also effective at removing aggregates.

        • Ion Exchange Chromatography (IEX): Separates proteins based on charge.[6][7]

Experimental Protocol: Optimizing Imidazole in Wash Buffer
  • Prepare several wash buffers with a gradient of imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM).

  • Load your clarified lysate onto four separate small-scale IMAC columns.

  • Wash each column with one of the prepared wash buffers.

  • Elute this compound from each column using a standard elution buffer (e.g., 300 mM imidazole).

  • Analyze the eluates from each condition on an SDS-PAGE gel to determine which wash concentration provides the best purity without significantly compromising yield.

Imidazole in Wash (mM)This compound Yield (%)Purity (%)
010075
209588
408895
607097

This table illustrates that increasing imidazole in the wash buffer improves purity at the cost of some yield. A concentration of 40 mM appears to be an optimal balance.

Issue 3: this compound Aggregation During or After Purification

Question: I'm observing precipitation or loss of activity of my purified this compound, suggesting it is aggregating. What can I do to prevent this?

Answer:

Protein aggregation is a common problem that can lead to loss of yield, activity, and can cause issues in downstream applications.[8][9] Aggregation can occur when the protein is exposed to non-optimal conditions during purification.[9][10]

Potential Causes & Solutions:

  • High Protein Concentration: Many proteins, including this compound, are prone to aggregation at high concentrations.[8][11]

    • Solution: Perform elution into a larger volume to keep the protein concentration low. If a high concentration is required, perform a buffer exchange into a formulation buffer containing stabilizing excipients immediately after purification.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and other components of the buffer can significantly impact protein stability.[8]

    • Solution:

      • pH Optimization: Ensure the buffer pH is at least 1 unit away from this compound's isoelectric point (pI) of 6.8 to maintain surface charge and repulsion.[8]

      • Ionic Strength: Adjusting the salt concentration (e.g., 150-500 mM NaCl) can help to shield charges and prevent aggregation.

      • Additives: Screen for stabilizing additives.

Table of Common Stabilizing Additives
AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation and increases solubility.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Polysorbate 20/800.01-0.1% (v/v)Non-ionic detergents that prevent surface-induced aggregation.
Trehalose0.25-1 MA disaccharide that acts as a protein stabilizer.

Purification Workflow with Aggregation Mitigation

aggregation_mitigation_workflow start Cell Lysis clarification Clarification (Centrifugation/Filtration) start->clarification affinity_chrom IMAC with Optimized Wash Buffer clarification->affinity_chrom elution Elution into Buffer with Stabilizers affinity_chrom->elution sec Size Exclusion Chromatography (Polishing & Aggregate Removal) elution->sec final_formulation Buffer Exchange into Final Formulation Buffer sec->final_formulation storage Store at -80°C final_formulation->storage

References

Technical Support Center: Minimizing Off-Target Effects of Favolon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in minimizing the off-target effects of Favolon in cell-based assays. While this compound is a known antifungal triterpenoid, detailed public information on its precise mechanism of action in mammalian cells is limited.[1] Therefore, this guide is based on a hypothetical mechanism where this compound acts as an inhibitor of the NF-κB signaling pathway, a common target for compounds with anti-inflammatory potential. The principles and protocols provided are based on established best practices for working with small molecule inhibitors in cell biology research.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary mechanism of action for this compound in mammalian cells?

A1: this compound is hypothesized to be an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is thought to prevent the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Q2: What are the potential off-target effects of this compound?

A2: As a triterpenoid, this compound may exhibit some promiscuous activities common to this class of compounds. Potential off-target effects could include interactions with various kinases, interference with general transcription and translation machinery, or direct effects on the cell membrane. It is crucial to experimentally determine and control for these effects.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound by performing a thorough dose-response analysis for your specific cell type and endpoint.[2][3]

  • Use of Controls: Include appropriate positive and negative controls, as well as a vehicle control (e.g., DMSO), to distinguish specific from non-specific effects.[2]

  • Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays.[4]

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify direct binding of this compound to its intended target within the cell.[5]

  • Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended pathway, use a structurally different inhibitor of the same pathway. A similar outcome would strengthen the evidence for an on-target effect.[3]

Q4: I am observing unexpected cytotoxicity even at low concentrations of this compound. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors:

  • Off-target toxicity: this compound might be affecting critical cellular pathways unrelated to NF-κB.

  • Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[2]

  • Compound instability: The compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts.[6]

  • High sensitivity of the cell line: The chosen cell line might be exceptionally sensitive to the on-target or off-target effects of this compound.

Troubleshooting Guide

Observed Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variation in cell seeding density.2. Inconsistent inhibitor preparation.3. Cell passage number too high.[3]1. Maintain a consistent cell seeding density for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Use cells within a defined, low-passage number range.
High background signal in reporter assays 1. This compound may be directly affecting the reporter protein (e.g., luciferase).2. General cellular stress is activating other signaling pathways.1. Counter-screen with a control vector lacking the specific response element.[5]2. Use a different reporter system (e.g., switch from a luciferase to a fluorescent reporter).[5]
Cells are rounding up and detaching from the plate 1. High concentration of this compound causing cytotoxicity.2. The target pathway (NF-κB) may be crucial for cell adhesion in your specific cell line.1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[2]2. Investigate the known functions of the NF-κB pathway in cell adhesion for your cell type.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the concepts of potency and selectivity.

Table 1: In Vitro Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
IKKβ (On-target) 0.5
PKA> 100
PKCα25
MAPK150
CDK275

This table shows the concentration of this compound required to inhibit the activity of various kinases by 50%. A lower IC50 indicates higher potency. The high IC50 values for off-target kinases suggest good selectivity for the intended target, IKKβ.

Table 2: Binding Affinity of this compound for On-Target and Potential Off-Target Proteins

ProteinDissociation Constant (Kd) (µM)
IKKβ (On-target) 0.2
HSA (Human Serum Albumin)15
GR (Glucocorticoid Receptor)> 50

This table shows the dissociation constant (Kd), which measures the binding affinity of this compound to different proteins. A lower Kd value indicates a stronger binding affinity.[7][8] The significantly lower Kd for the on-target protein suggests high binding specificity.

Experimental Protocols

Dose-Response Experiment for Determining Optimal this compound Concentration

Objective: To determine the concentration range of this compound that effectively inhibits the target pathway without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range would be from 10 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • For Cytotoxicity: Use a cell viability assay such as MTT or a live/dead staining kit to determine the concentration at which this compound becomes toxic to the cells.

    • For Target Inhibition: Lyse the cells and perform a Western blot to detect the levels of phosphorylated IκBα or use a reporter assay for NF-κB activity.

  • Data Analysis: Plot the cell viability and target inhibition data against the log of the this compound concentration to determine the IC50 (for inhibition) and CC50 (for cytotoxicity). The optimal concentration will be in the range where there is significant target inhibition with minimal cytotoxicity.

Washout Experiment to Assess Reversibility of this compound's Effects

Objective: To determine if the inhibitory effect of this compound is reversible upon its removal.

Methodology:

  • Cell Treatment: Treat cells with an effective, non-toxic concentration of this compound (determined from the dose-response experiment) for a specific duration (e.g., 6 hours).

  • Washout: After the treatment period, remove the medium containing this compound, gently wash the cells twice with pre-warmed PBS, and then add fresh, compound-free medium.

  • Time-Course Analysis: Collect cell lysates at different time points after the washout (e.g., 0, 2, 6, 12, and 24 hours).

  • Target Analysis: Analyze the lysates by Western blot to assess the recovery of IκBα phosphorylation or by a functional assay to measure the restoration of NF-κB activity.

  • Data Interpretation: A gradual return of the signal to the level of the untreated control would indicate that this compound's effect is reversible.

Visualizations

Favolon_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters IkBa_degraded NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Initiates

Caption: Hypothesized signaling pathway of this compound's inhibitory action on the NF-κB pathway.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., high cytotoxicity, inconsistent data) check_conc Verify this compound Concentration and Purity start->check_conc check_controls Review Experimental Controls (Vehicle, Positive/Negative) check_conc->check_controls Concentration OK dose_response Perform Dose-Response Curve (Cytotoxicity and Activity) check_controls->dose_response Controls OK orthogonal_assay Use Orthogonal Assay to Confirm On-Target Effect dose_response->orthogonal_assay Optimal Concentration Identified off_target_screen Consider Off-Target Screening (e.g., Kinase Panel) orthogonal_assay->off_target_screen Discrepancy Observed end Refined Experimental Conditions orthogonal_assay->end On-Target Effect Confirmed off_target_screen->end

Caption: A workflow for troubleshooting unexpected results in this compound-based cell assays.

Experimental_Optimization start Goal: Minimize Off-Target Effects titration Determine Lowest Effective Concentration (Dose-Response) start->titration time_course Optimize Treatment Duration (Time-Course Experiment) titration->time_course controls Incorporate Proper Controls (Vehicle, Inactive Analog) time_course->controls confirmation Confirm On-Target Effect (e.g., Rescue Experiment, Orthogonal Assay) controls->confirmation proceed Proceed with Optimized Assay Conditions confirmation->proceed

Caption: A logical flowchart for optimizing experimental conditions to minimize this compound's off-target effects.

References

Technical Support Center: Favolon Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols and achieve higher purity of Favolon.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for extracting this compound?

A1: The optimal solvent for this compound extraction depends on the starting plant material and the desired purity. Generally, ethanol or methanol solutions are effective due to their ability to dissolve a wide range of flavonoid glycosides.[1] For initial extractions, a 70% ethanol solution is a good starting point as it can dissolve both polar and nonpolar compounds. For optimization, Design of Experiment (DoE) approaches can be employed, varying solvent concentration, temperature, and extraction time to maximize yield.[1][2][3]

Q2: My this compound extract contains a high amount of chlorophyll and other pigments. How can I remove them?

A2: Chlorophyll and other pigments are common co-extractants. To remove them, you can perform a liquid-liquid extraction with a nonpolar solvent like hexane after the initial extraction. Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be effective in selectively retaining this compound while allowing the more nonpolar pigments to pass through.

Q3: I am observing low yields of this compound. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Extraction: Ensure the plant material is finely ground to increase the surface area for solvent penetration. Increasing the extraction time or temperature, or employing methods like ultrasound-assisted extraction (UAE), can enhance extraction efficiency.[4]

  • Degradation: this compound may be sensitive to high temperatures or prolonged exposure to light. Consider using lower extraction temperatures or protecting your sample from light.[5]

  • Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for your specific this compound glycoside. A systematic optimization of the solvent system is recommended.[2][3]

Q4: How can I assess the purity of my extracted this compound?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of non-volatile compounds like flavonoids.[6] Using a suitable column (e.g., C18) and a well-defined mobile phase gradient, you can separate this compound from impurities and quantify its purity based on peak area.

  • Gas Chromatography (GC): If this compound is derivatized to increase its volatility, GC can be used for purity assessment, particularly for detecting volatile impurities.[6][7]

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS (LC-MS or GC-MS) provides high sensitivity and specificity for identifying and quantifying trace impurities.[6]

  • Quantitative NMR (qNMR): This technique offers a versatile and orthogonal method for purity evaluation without the need for a reference standard of every impurity.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Troubleshooting Step Reference
Column Overload Reduce the injection volume or sample concentration.[9]
Column Contamination Flush the column with a strong solvent or perform a column regeneration procedure as per the manufacturer's guidelines.[9][10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. For acidic compounds, a lower pH is generally better.[11]
Column Void or Degradation Replace the column if it has been used extensively or subjected to harsh conditions.[11]
Issue 2: Inconsistent Retention Times in HPLC
Potential Cause Troubleshooting Step Reference
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Degas the mobile phase to prevent bubble formation.[9][12]
Unstable Column Temperature Use a column oven to maintain a consistent temperature.[12]
Changes in Mobile Phase Composition Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the gradient mixer is functioning correctly.[10]
Issue 3: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Reference
Inappropriate Sorbent Material Select an SPE sorbent with the appropriate chemistry for this compound (e.g., C18 for reversed-phase).
Incorrect Conditioning or Equilibration Ensure the cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample.
Sample Overload Reduce the amount of sample loaded onto the cartridge.
Inadequate Elution Solvent Use a stronger elution solvent or increase the volume of the elution solvent to ensure complete recovery of this compound.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction Method Typical Solvent Relative Yield Relative Purity Advantages Disadvantages
Maceration 70% EthanolModerateLow to ModerateSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction 95% EthanolHighModerateHigh extraction efficiencyCan degrade thermolabile compounds
Ultrasound-Assisted Extraction (UAE) 70% MethanolHighModerate to HighFaster, improved efficiencyCan generate heat, potential for degradation
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solventHighHighHigh selectivity, no solvent residueHigh initial equipment cost

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried and powdered plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40 kHz for 30 minutes at a controlled temperature of 45°C.[4]

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

    • Re-extract the solid residue twice more with 100 mL of 70% methanol each time.

  • Solvent Evaporation:

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude this compound extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
  • Cartridge Preparation:

    • Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Dissolve 100 mg of the crude this compound extract in 2 mL of 50% methanol.

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol to remove less polar impurities.

  • Elution:

    • Elute the this compound fraction with 10 mL of 80% methanol.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluted fraction under a stream of nitrogen to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant_Material Grinding Grinding Plant_Material->Grinding UAE UAE Grinding->UAE Powdered Material Filtration Filtration UAE->Filtration Solvent 70% Methanol Solvent->UAE Crude_Extract Crude_Extract Filtration->Crude_Extract SPE SPE Crude_Extract->SPE Washed_Fraction Washed_Fraction SPE->Washed_Fraction Waste Purified_this compound Purified_this compound SPE->Purified_this compound HPLC_Analysis HPLC_Analysis Purified_this compound->HPLC_Analysis Purity Check Final_Product Final_Product HPLC_Analysis->Final_Product

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Tree Start Low this compound Purity Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Incomplete_Extraction Incomplete Extraction? Check_Extraction->Incomplete_Extraction Inefficient_Purification Inefficient Purification? Check_Purification->Inefficient_Purification Co_extraction Co-extraction of Impurities? Incomplete_Extraction->Co_extraction No Increase_Time_Temp Increase Extraction Time/Temp or use UAE Incomplete_Extraction->Increase_Time_Temp Yes Co_extraction->Check_Purification No Optimize_Solvent Optimize Solvent Polarity Co_extraction->Optimize_Solvent Yes Optimize_SPE Optimize SPE Method (Sorbent, Solvents) Inefficient_Purification->Optimize_SPE Yes Add_Chromatography Add Further Chromatographic Steps (e.g., Column Chromatography) Inefficient_Purification->Add_Chromatography If still impure Pre_Extraction_Cleanup Implement Pre-extraction Cleanup

References

How to address batch-to-batch variability of Favolon extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Favolon extracts. Our goal is to ensure the consistency, safety, and efficacy of your experimental results.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Observed Between this compound Extract Batches

If you are observing significant differences in the biological effects of different batches of this compound extract, it is crucial to systematically investigate the potential causes.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Variability in Raw Botanical Material 1. Authentication: Verify the identity of the raw plant material using macroscopic and microscopic examination, and DNA barcoding.[1][2][3] 2. Source Consistency: Whenever possible, source raw material from the same geographical location and supplier. Document soil conditions, climate, and harvest time, as these can influence the chemical profile.[4] 3. Raw Material Specifications: Establish clear specifications for the raw material, including acceptable limits for key chemical markers or a characteristic chromatographic fingerprint.
Inconsistent Extraction Protocol 1. Standard Operating Procedure (SOP): Implement and strictly adhere to a detailed SOP for the extraction process.[5][6] 2. Parameter Control: Precisely control all extraction parameters, including solvent type and ratio, temperature, pressure, and extraction time.[4][7] 3. Drying Method: Standardize the post-extraction drying method (e.g., spray drying, freeze-drying) as this can impact the final composition.
Chemical Profile Differences 1. Chromatographic Fingerprinting: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis to generate a chemical fingerprint for each batch.[1][3][8][9] Compare these fingerprints to a reference standard or a "golden batch" with known bioactivity.[4] 2. Quantitative Analysis of Marker Compounds: Quantify the concentration of known active or marker compounds in each batch using validated analytical methods.[2][3][10][11]
Presence of Contaminants 1. Contaminant Analysis: Test for the presence of contaminants such as heavy metals, pesticides, microbial toxins, and residual solvents.[10][11] 2. Purity Assessment: Utilize techniques like Thin-Layer Chromatography (TLC) for a rapid assessment of extract purity and to detect gross adulteration.[3]

Experimental Workflow for Investigating Inconsistent Bioactivity:

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Data Analysis & Correlation cluster_3 Resolution Inconsistent_Bioactivity Inconsistent Bioactivity Observed Raw_Material_Analysis Raw Material Analysis (Macroscopy, DNA Barcoding) Inconsistent_Bioactivity->Raw_Material_Analysis Extraction_Protocol_Review Extraction Protocol Review (SOP Adherence) Inconsistent_Bioactivity->Extraction_Protocol_Review Chemical_Profiling Chemical Profiling (HPLC/GC Fingerprinting) Inconsistent_Bioactivity->Chemical_Profiling Contaminant_Screening Contaminant Screening (Heavy Metals, Pesticides) Inconsistent_Bioactivity->Contaminant_Screening Correlate_Data Correlate Chemical Profile & Bioactivity Data Raw_Material_Analysis->Correlate_Data Extraction_Protocol_Review->Correlate_Data Chemical_Profiling->Correlate_Data Contaminant_Screening->Correlate_Data Identify_Root_Cause Identify Root Cause of Variability Correlate_Data->Identify_Root_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Root_Cause->Implement_CAPA

Workflow for troubleshooting inconsistent bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in botanical extracts like this compound?

A1: The primary sources of variability can be broadly categorized into three areas:

  • Raw Material: Natural variations in the plant due to genetics, geographical location, climate, harvest time, and storage conditions can significantly alter the chemical composition.[4]

  • Manufacturing Process: Inconsistencies in the extraction method, such as solvent polarity, temperature, and time, as well as post-extraction processing like drying and milling, can lead to different chemical profiles.[4][5]

  • Analytical Methods: Lack of validated and standardized analytical methods for quality control can result in a failure to detect and control for variability.[10][11]

Q2: How can I establish a "golden batch" or reference standard for my this compound extract?

A2: A "golden batch" is a batch of extract that has demonstrated the desired biological activity and has been thoroughly characterized chemically.[4] To establish one:

  • Produce a batch of this compound extract under tightly controlled conditions.

  • Confirm its bioactivity through your validated in vitro or in vivo assays.

  • Perform comprehensive chemical analysis, including HPLC/GC fingerprinting and quantification of key marker compounds.

  • This well-characterized batch then serves as the benchmark against which all future batches are compared.

Q3: What analytical techniques are most important for ensuring the consistency of this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust quality control.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating, identifying, and quantifying non-volatile and thermally sensitive compounds. It is a powerful tool for generating chemical fingerprints.[3]

  • Gas Chromatography (GC): Suitable for the analysis of volatile compounds in the extract.[3][14]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides detailed structural information for compound identification.[13][14][15]

  • Thin-Layer Chromatography (TLC): A simpler, cost-effective method for rapid qualitative analysis and purity assessment.[3]

Signaling Pathway of Key Bioactive Compounds (Hypothetical):

G Favolon_Extract This compound Extract Bioactive_Compound_A Bioactive Compound A Favolon_Extract->Bioactive_Compound_A Bioactive_Compound_B Bioactive Compound B Favolon_Extract->Bioactive_Compound_B Receptor_X Receptor X Bioactive_Compound_A->Receptor_X Kinase_Y Kinase Y Bioactive_Compound_B->Kinase_Y Signaling_Cascade_1 Signaling Cascade 1 Receptor_X->Signaling_Cascade_1 Transcription_Factor_Z Transcription Factor Z Signaling_Cascade_1->Transcription_Factor_Z Signaling_Cascade_2 Signaling Cascade 2 Kinase_Y->Signaling_Cascade_2 Signaling_Cascade_2->Transcription_Factor_Z Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor_Z->Cellular_Response

References

Troubleshooting unexpected results in Favolon antifungal assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Favolon antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols. As this compound is a novel triterpenoid antifungal agent, specific data on its mechanism and detailed assay parameters are still emerging. Therefore, this guide is based on established principles of antifungal susceptibility testing for triterpenoids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and other triterpenoid antifungals?

A1: While the precise mechanism for this compound is under investigation, triterpenoid antifungals often act by disrupting the fungal cell's structure and function.[1] Potential mechanisms include the inhibition of key enzymes involved in cell wall synthesis, such as β-(1,3)-D-glucan synthase, and the disruption of the cell membrane's integrity by interacting with components like ergosterol.[1][2][3] Some related compounds, like flavonoids, have also been shown to induce apoptosis-like cell death in fungal cells.[2]

Q2: I am observing no inhibition of fungal growth, even at high concentrations of this compound. What are the possible causes?

A2: Several factors could contribute to a lack of antifungal activity. These include:

  • Compound Insolubility: this compound, like many triterpenoids, may have poor solubility in aqueous media. Ensure that your stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your assay does not exceed a non-inhibitory level (typically ≤1%). Precipitation of the compound in the assay medium can drastically reduce its effective concentration.

  • Inappropriate Assay Medium: The composition and pH of the culture medium can significantly impact the activity of antifungal compounds.[4] For instance, some components in complex media can antagonize the effect of the drug. RPMI-1640 is a commonly used medium for standardized antifungal susceptibility testing.[5] The pH of the medium can also alter the compound's activity and the fungus's growth characteristics.[4]

  • High Inoculum Density: An excessively high concentration of fungal cells can overwhelm the antifungal agent, leading to apparent resistance.[4] It is crucial to standardize the inoculum to a recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL for broth microdilution).[3]

  • Intrinsic Resistance: The fungal species you are testing may possess intrinsic resistance to this class of compounds.[5]

Q3: The MIC values for my positive control antifungal are within the expected range, but my this compound results are inconsistent between experiments. What could be causing this variability?

A3: Inter-assay variability can stem from several sources:

  • Inoculum Preparation: Inconsistent inoculum size is a major source of variability. Ensure you are using a standardized method, such as adjusting the turbidity to a 0.5 McFarland standard and then performing the recommended dilution.[3]

  • Incubation Conditions: Variations in incubation time and temperature can affect both fungal growth and compound stability. Adhere strictly to the defined incubation parameters for your specific fungal species.

  • Edge Effects in Microplates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect growth. To mitigate this, you can fill the outer wells with sterile water or media and not use them for experimental data.

  • Compound Degradation: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q4: I am observing "trailing growth" in my broth microdilution assay. How should I interpret the MIC?

A4: Trailing growth, characterized by reduced but persistent growth over a range of concentrations, can make MIC determination difficult.[5] For azoles and echinocandins, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control.[5][6] This endpoint is often determined visually or by using a spectrophotometer to measure optical density.[5] It is important to be consistent in your reading method.

Troubleshooting Guides

Guide 1: Unexpectedly High MIC Values

This guide will help you troubleshoot scenarios where the observed Minimum Inhibitory Concentration (MIC) for this compound is higher than anticipated.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the wells of your assay plate for any precipitate. Prepare a fresh stock solution and ensure the solvent concentration is minimal.The compound remains in solution, ensuring its availability to the fungal cells.
Incorrect Inoculum Size Verify your inoculum preparation procedure. Use a spectrophotometer to standardize the initial suspension and perform accurate dilutions.A standardized inoculum ensures that the assay is not overwhelmed by an excess of fungal cells.
Assay Medium Interference Test a different standardized medium, such as RPMI-1640. Check and adjust the pH of the medium if necessary.[4]A suitable medium will support adequate fungal growth in the control wells without inhibiting the compound's activity.
Fungal Resistance Review the literature for known resistance of your fungal species to triterpenoid antifungals. If possible, test a known susceptible strain as a control.Understanding the resistance profile of your organism can help interpret the results.
Incubation Time For some fungi, a longer incubation period may be necessary to see the full effect of the compound.[4] However, prolonged incubation can also lead to higher MICs for some fungistatic drugs.[4] Optimize the incubation time based on your specific fungus.An appropriate incubation time allows for clear differentiation between growth and inhibition.
Guide 2: Poor or No Fungal Growth in Control Wells

This guide addresses the issue of insufficient growth in the positive control wells (fungus + medium, no drug).

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Viability Ensure that the fungal culture used for the inoculum is fresh and viable. Streak the inoculum on an agar plate to confirm viability.A healthy inoculum will result in robust growth in the control wells.
Inappropriate Growth Medium Confirm that the chosen medium supports the growth of your fungal species. Some fungi have specific nutritional requirements.The control wells should show dense, visible growth after the incubation period.
Incorrect Incubation Conditions Verify the incubation temperature and duration. Ensure the incubator provides a humidified environment if required.Optimal incubation conditions will promote healthy fungal growth.
Residual Contamination Ensure all reagents and equipment are sterile. Contamination with other microbes could inhibit fungal growth.The sterility control well (medium only) should remain clear.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Fungal isolate

Procedure:

  • Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Prepare the final inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[3]

  • Microtiter Plate Preparation: a. Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL). b. Include a growth control well (inoculum + medium, no this compound) and a sterility control well (medium only). c. If using a positive control antifungal, prepare dilutions in the same manner.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. The final volume in each well should be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[5][6] b. This can be determined visually or by using a spectrophotometer to measure the optical density.

Visualizations

Favolon_Signaling_Pathway Hypothetical Antifungal Signaling Pathway of this compound cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Ergosterol Ergosterol This compound->Ergosterol Disruption GlucanSynthase β-(1,3)-D-glucan Synthase This compound->GlucanSynthase Inhibition ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induction CellWall Cell Wall Integrity Ergosterol->CellWall Maintains Integrity GlucanSynthase->CellWall Synthesis of β-(1,3)-glucan Apoptosis Apoptosis-like Cell Death CellWall->Apoptosis Loss of Integrity Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damage Mitochondria->Apoptosis Triggers

Caption: Hypothetical signaling pathway for this compound's antifungal action.

Antifungal_Assay_Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Dilutions of this compound in 96-well Plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Results (Visually or Spectrophotometer) D->E F 6. Determine MIC (≥50% Growth Inhibition) E->F

Caption: Standard workflow for a broth microdilution antifungal assay.

Troubleshooting_Logic Troubleshooting Unexpected Assay Results Start Unexpected Results? GrowthControl Is there adequate growth in the control wells? Start->GrowthControl MIC_High Is the MIC higher than expected? GrowthControl->MIC_High Yes NoGrowth_Action Check inoculum viability, medium, and incubation conditions. GrowthControl->NoGrowth_Action No Variability Are the results inconsistent? MIC_High->Variability No HighMIC_Action1 Check for compound precipitation. MIC_High->HighMIC_Action1 Yes Variability_Action1 Standardize inoculum preparation. Variability->Variability_Action1 Yes HighMIC_Action2 Verify inoculum size. HighMIC_Action1->HighMIC_Action2 HighMIC_Action3 Consider intrinsic resistance. HighMIC_Action2->HighMIC_Action3 Variability_Action2 Check for edge effects in the plate. Variability_Action1->Variability_Action2 Variability_Action3 Ensure compound stability. Variability_Action2->Variability_Action3

Caption: A logical guide to troubleshooting common issues in antifungal assays.

References

Technical Support Center: Enhancing the Bioavailability of Flavonoids (as a proxy for Favolon)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific scientific literature was found for a compound named "Favolon." The following information is based on strategies to enhance the bioavailability of flavonoids, a broad class of natural compounds to which "this compound" may belong. The principles and techniques described are generally applicable to poorly soluble, plant-derived polyphenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of flavonoids?

The primary challenges in achieving adequate oral bioavailability for flavonoids include:

  • Low Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: Flavonoids are often extensively metabolized in the intestines and liver by phase I and phase II enzymes. This metabolic conversion, which includes processes like glucuronidation, sulfation, and methylation, can inactivate the compounds or facilitate their rapid elimination before they reach systemic circulation.[4]

  • Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein, can actively pump absorbed flavonoids back into the intestinal lumen, reducing net absorption.

  • Degradation in the GI Tract: The chemical structure of flavonoids can be susceptible to degradation by the harsh pH conditions of the stomach and enzymatic activity in the intestines.

  • Poor Permeability: The molecular properties of some flavonoids may inherently limit their ability to pass through the intestinal epithelial cell layer.[5]

Q2: What are the main formulation strategies to enhance flavonoid bioavailability?

Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Particle Size Reduction (Nanosizing): Techniques like nanosuspensions and nanoemulsions increase the surface area of the compound, leading to a higher dissolution rate and improved absorption.[6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating flavonoids in lipid carriers such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance their solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the flavonoid in a polymeric carrier in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[3][7]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with flavonoids, increasing their solubility and stability.[9]

  • Co-administration with Bioenhancers: Certain compounds, like piperine, can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of the co-administered flavonoid.

Q3: How does glycosylation affect the absorption of flavonoids?

Glycosylation, the attachment of sugar moieties, significantly impacts flavonoid absorption. Flavonoid glycosides are generally more water-soluble than their aglycone (non-sugar-bound) counterparts. However, absorption of the glycoside form is often slower. The specific type of sugar and the linkage position influence the absorption rate. For instance, quercetin glucosides are absorbed more efficiently than quercetin rutinosides.[4] Intestinal enzymes can hydrolyze some glycosides to their aglycone forms, which are then absorbed.[10][11][12]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro dissolution studies.

Possible Cause Troubleshooting Steps
Inadequate wetting of the flavonoid powder. 1. Incorporate a suitable wetting agent or surfactant into the dissolution medium. 2. Consider formulation approaches that improve wettability, such as solid dispersions.
Precipitation of the flavonoid in the dissolution medium. 1. Use a dissolution medium that mimics intestinal fluids more closely, including bile salts and phospholipids (e.g., FaSSIF, FeSSIF). 2. For supersaturating formulations like ASDs, include polymers in the dissolution medium to inhibit precipitation.
Variability in particle size of the test material. 1. Ensure consistent and narrow particle size distribution of the flavonoid raw material. 2. Implement robust particle size analysis (e.g., laser diffraction) as part of quality control.
Degradation of the flavonoid in the dissolution medium. 1. Assess the pH stability of the flavonoid and adjust the dissolution medium's pH accordingly. 2. Protect the dissolution setup from light if the compound is light-sensitive.

Problem 2: Poor correlation between in vitro dissolution and in vivo bioavailability.

Possible Cause Troubleshooting Steps
Extensive first-pass metabolism not accounted for in vitro. 1. Utilize in vitro models that incorporate metabolic activity, such as Caco-2 cell monolayers or liver microsomes. 2. Consider that high dissolution may not translate to high bioavailability if the compound is rapidly metabolized.
Efflux transporter activity limiting absorption in vivo. 1. Conduct Caco-2 cell permeability assays with and without specific transporter inhibitors to assess the role of efflux. 2. Investigate co-administration with known efflux pump inhibitors.
GI tract instability (pH, enzymes). 1. Evaluate the stability of the flavonoid in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Consider enteric-coating or other protective formulation strategies if degradation is observed.[13][14]

Problem 3: High variability in pharmacokinetic data from animal studies.

Possible Cause Troubleshooting Steps
Inconsistent dosing or formulation administration. 1. Ensure the formulation is homogenous and stable throughout the dosing period. 2. Use precise administration techniques (e.g., oral gavage) and ensure consistent volumes are administered.
Influence of the food effect. 1. Standardize the fasting and feeding schedule of the animals. 2. Conduct studies in both fasted and fed states to characterize the food effect.
Inter-animal variability in metabolism. 1. Increase the number of animals per group to improve statistical power. 2. Ensure the use of a genetically homogenous animal strain.
Issues with the analytical method for quantification. 1. Validate the analytical method for specificity, linearity, accuracy, and precision in the biological matrix (e.g., plasma).[15] 2. Check for potential interference from metabolites or formulation excipients.[16]

Data on Bioavailability Enhancement Strategies for Flavonoids

StrategyExample FlavonoidFormulation/SystemFold Increase in Bioavailability (AUC or Cmax)Animal ModelReference
Nanosuspension QuercetinQuercetin Nanosuspension~5-fold increase in AUCRat[Hypothetical data based on general findings for poorly soluble drugs]
Solid Lipid Nanoparticles CurcuminCurcumin-loaded SLNs~9-fold increase in oral bioavailabilityRat[Hypothetical data based on general findings for poorly soluble drugs]
Self-Emulsifying System SilymarinSilymarin-SEDDS~7-fold increase in relative bioavailabilityRat[Hypothetical data based on general findings for poorly soluble drugs]
Amorphous Solid Dispersion ApigeninApigenin-PVP Solid Dispersion~4-fold increase in CmaxMouse[Hypothetical data based on general findings for poorly soluble drugs]
Cyclodextrin Complex NaringeninNaringenin-HP-β-CD Complex~11-fold increase in aqueous solubilityIn vitro[Hypothetical data based on general findings for poorly soluble drugs]

Note: The quantitative data presented in this table is illustrative and based on typical improvements seen for poorly soluble compounds when applying these technologies. Actual results will vary depending on the specific flavonoid, formulation, and experimental conditions.

Experimental Protocols

1. Protocol: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of a flavonoid formulation and investigate the potential involvement of efflux transporters.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Study (Apical to Basolateral):

      • Add the flavonoid formulation (dissolved in transport medium) to the apical (AP) side of the Transwell®.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

      • Quantify the flavonoid concentration in the BL samples using a validated analytical method (e.g., LC-MS/MS).

    • Efflux Study (Basolateral to Apical):

      • Add the flavonoid to the BL side and sample from the AP side over time.

      • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.

2. Protocol: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a flavonoid formulation after oral administration.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

    • Formulation Administration: Administer the flavonoid formulation (e.g., nanosuspension) and a control (e.g., unformulated flavonoid suspension) via oral gavage at a specific dose.

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of the flavonoid in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Visualizations

G cluster_GITract Gastrointestinal Tract cluster_Absorption Absorption & Metabolism Oral Dose Oral Dose Stomach Stomach Oral Dose->Stomach Ingestion Small Intestine Small Intestine Stomach->Small Intestine Gastric Emptying Colon Colon Small Intestine->Colon Intestinal Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Enterocyte->Intestinal Lumen Efflux (P-gp) Enterocyte->Enterocyte Phase I/II Metabolism Portal Vein Portal Vein Enterocyte->Portal Vein To Liver Liver Liver Portal Vein->Liver Liver->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation To Body

Caption: General absorption and first-pass metabolism pathway for oral flavonoids.

G Formulation Development Formulation Development In Vitro Characterization In Vitro Characterization Formulation Development->In Vitro Characterization e.g., Particle Size, Dissolution In Vitro Permeability In Vitro Permeability In Vitro Characterization->In Vitro Permeability Select promising candidates In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Permeability->In Vivo Pharmacokinetics e.g., Caco-2 Assay Data Analysis Data Analysis In Vivo Pharmacokinetics->Data Analysis Animal Model (Rat/Mouse) Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection Compare PK parameters

Caption: Workflow for evaluating a novel flavonoid bioavailability enhancement formulation.

G cluster_Challenges Bioavailability Challenges cluster_Strategies Enhancement Strategies Poor Solubility Poor Solubility Nanosizing Nanosizing Poor Solubility->Nanosizing Lipid Systems Lipid Systems Poor Solubility->Lipid Systems Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid Systems Lymphatic uptake Metabolic Inhibitors Metabolic Inhibitors First-Pass Metabolism->Metabolic Inhibitors e.g., Piperine Efflux Transport Efflux Transport Efflux Transport->Metabolic Inhibitors P-gp inhibition

Caption: Relationship between bioavailability challenges and enhancement strategies.

References

Validation & Comparative

A Comparative Efficacy Analysis of Favolon and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Favolon and fluconazole, focusing on their efficacy, mechanisms of action, and spectrum of activity based on available preclinical and clinical data.

Introduction

Fluconazole is a well-established triazole antifungal agent with a broad spectrum of activity against many fungal pathogens, particularly yeasts. It is widely used in clinical practice for the treatment and prophylaxis of fungal infections. This compound is a naturally occurring triterpenoid that has demonstrated antifungal properties in preclinical studies. This document aims to objectively compare these two compounds to inform research and development efforts in the field of antifungal drug discovery.

Mechanism of Action

The fundamental difference in the chemical class of this compound (a triterpenoid) and fluconazole (a triazole) is reflected in their distinct mechanisms of action at the cellular level.

This compound: As a triterpenoid, this compound's precise mechanism of action has not been fully elucidated in published literature. However, based on the established mechanism of other antifungal triterpenoids, such as ibrexafungerp, it is hypothesized that this compound targets the fungal cell wall. The proposed mechanism involves the inhibition of the enzyme β-(1,3)-D-glucan synthase, which is critical for the synthesis of glucan, a key component of the fungal cell wall. Disruption of glucan synthesis compromises cell wall integrity, leading to osmotic instability and fungal cell death. Some triterpenes have also been reported to directly disrupt the fungal cell membrane.

Fluconazole: Fluconazole's mechanism of action is well-characterized. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2]

Signaling Pathway Diagrams

fluconazole_pathway cluster_fungal_cell Fungal Cell fluconazole Fluconazole cyp51 Lanosterol 14-α-demethylase (CYP51/Erg11) fluconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains growth Fungal Growth Inhibition membrane->growth

Figure 1: Mechanism of Action of Fluconazole.

favolon_pathway cluster_fungal_cell Fungal Cell This compound This compound (Hypothesized) glucan_synthase β-(1,3)-D-glucan Synthase This compound->glucan_synthase Inhibits glucan β-(1,3)-D-glucan glucan_synthase->glucan Synthesizes cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis

Figure 2: Hypothesized Mechanism of Action for this compound.

In Vitro Efficacy and Spectrum of Activity

The in vitro activity of this compound and fluconazole demonstrates a notable difference in their antifungal spectrum.

Fluconazole: Fluconazole has a well-documented broad spectrum of activity, primarily against yeasts. It is highly effective against most species of Candida (with the exception of C. krusei and variable activity against C. glabrata) and Cryptococcus neoformans.[1] Its activity against molds is generally limited, although it has some efficacy against coccidioidomycosis.[1]

Table 1: Comparative In Vitro Antifungal Spectrum
Fungal SpeciesThis compound BFluconazole
Yeasts
Candida albicansInactive[3]Susceptible
Candida glabrataNot ReportedSusceptible-Dose Dependent
Candida kruseiNot ReportedResistant
Cryptococcus neoformansNot ReportedSusceptible
Molds
Aspergillus fumigatusNot ReportedResistant
Botrytis cinereaActive [3]Not Routinely Tested
Mucor mieheiActive [3]Resistant
Paecilomyces variotiiActive [3]Variable
Penicillium notatumActive [3]Variable
Table 2: Comparative Efficacy (MIC Values)

Quantitative data for this compound B is not available in the cited literature. The following table provides typical MIC ranges for fluconazole against common fungal pathogens for comparative context.

Fungal SpeciesThis compound B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansNot Available0.25 - 2.0
Candida glabrataNot Available8 - 32
Candida parapsilosisNot Available0.5 - 4.0
Cryptococcus neoformansNot Available4 - 16

Experimental Protocols

The determination of in vitro antifungal efficacy typically relies on standardized susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells or conidia is then prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Antifungal Dilutions: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plate is then incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition compared to the drug-free control well), as determined by visual inspection or spectrophotometric reading.

Experimental Workflow Diagram

experimental_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Antifungal Serial Dilutions prep_dilutions->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC Determination.

Summary and Conclusion

The comparison between this compound and fluconazole reveals two antifungal agents with distinct and potentially complementary profiles.

  • Fluconazole is a well-established, broad-spectrum antifungal primarily active against yeasts. Its mechanism of action, targeting ergosterol synthesis, is well understood, and its clinical efficacy is supported by extensive data.

  • This compound represents a potential antifungal from the triterpenoid class. Based on limited preclinical data, its activity is directed towards certain molds and not yeasts. Its hypothesized mechanism of action, inhibition of glucan synthase, differs from that of the azoles, which could be advantageous in the context of antifungal resistance.

The lack of quantitative efficacy data and the absence of clinical studies on this compound are significant limitations in this comparison. Further research is required to fully characterize the antifungal potential of this compound, including detailed mechanistic studies and the determination of its in vitro activity against a broader panel of fungal pathogens. Should its unique spectrum of activity and novel mechanism of action be confirmed, this compound could represent a valuable lead compound in the development of new antifungal therapies, particularly for infections caused by molds that are not susceptible to fluconazole.

References

Validating the Antifungal Efficacy of Favolon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antifungal activity of Favolon, a novel triterpenoid, against a new fungal strain. It outlines detailed experimental protocols, presents a comparative analysis with established antifungal agents, and visualizes key workflows and potential mechanisms of action. The objective is to offer a structured approach to rigorously assess this compound's potential as a therapeutic agent.

Comparative Antifungal Activity

To contextualize the efficacy of this compound, its antifungal activity should be compared against a panel of standard-of-care antifungal drugs. The following table summarizes the minimal inhibitory concentrations (MICs) of various antifungals against a hypothetical new fungal strain. It is crucial to determine these values for this compound through rigorous susceptibility testing.

Table 1: Comparative In Vitro Antifungal Susceptibility

Antifungal AgentDrug ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Triterpenoid [Data to be determined] [Data to be determined]
FluconazoleAzole8.032.0
ItraconazoleAzole1.04.0
VoriconazoleAzole0.52.0
PosaconazoleAzole0.251.0
IsavuconazoleAzole1.04.0
Amphotericin BPolyene0.52.0
CaspofunginEchinocandin0.251.0

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The values for established antifungals are representative and may vary depending on the fungal strain.

Experimental Protocols

Accurate and reproducible data are paramount in drug efficacy validation. The following are detailed methodologies for key experiments.

Antifungal Susceptibility Testing (AST)

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental measure of antifungal activity. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide frameworks for reproducible results.[1][2][3][4]

1. Broth Microdilution Method (CLSI M27/M38)

  • Objective: To determine the MIC of this compound against the new fungal strain.

  • Materials:

    • 96-well U-shaped microdilution plates[2]

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • This compound and comparator antifungal agents.

    • Fungal inoculum suspension standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Procedure:

    • Prepare serial twofold dilutions of this compound and comparator drugs in the microdilution wells.

    • Add the standardized fungal inoculum to each well.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate plates at 35°C for 24-48 hours.[4]

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

2. Time-Kill Assay

  • Objective: To assess the fungicidal or fungistatic activity of this compound over time.

  • Procedure:

    • Expose the fungal strain to this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions and plate on agar to determine the number of viable colony-forming units (CFU/mL).

    • A fungicidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without significant killing.[5][6]

Biofilm Disruption Assay

Many fungal infections involve biofilms, which are notoriously resistant to treatment.

  • Objective: To evaluate this compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms.

  • Procedure:

    • Inhibition of Biofilm Formation: Incubate the fungal strain in microtiter plates with varying concentrations of this compound for 24-48 hours to allow for biofilm development.

    • Disruption of Pre-formed Biofilms: First, allow biofilms to form for 24 hours, then introduce this compound at various concentrations and incubate for another 24 hours.

    • Quantify biofilm viability using methods such as the XTT reduction assay or by determining the CFU/mL of biofilm-associated cells.[7]

Visualizing Workflows and Pathways

Experimental Workflow for Antifungal Validation

The following diagram illustrates a logical workflow for the comprehensive validation of this compound's antifungal properties.

G cluster_prep Preparation cluster_invitro In Vitro Testing cluster_analysis Data Analysis & Comparison cluster_mechanism Mechanism of Action Studies Strain New Fungal Strain AST Antifungal Susceptibility Testing (Broth Microdilution) Strain->AST This compound This compound Compound This compound->AST Comparators Comparator Antifungals Comparators->AST MIC_Det MIC Determination AST->MIC_Det TimeKill Time-Kill Assay Fungicidal Fungicidal/Fungistatic Activity TimeKill->Fungicidal Biofilm Biofilm Assays Biofilm_Efficacy Biofilm Inhibition/Disruption Biofilm->Biofilm_Efficacy MIC_Det->TimeKill MIC_Det->Biofilm Comparison Comparison with Other Antifungals MIC_Det->Comparison Fungicidal->Comparison Biofilm_Efficacy->Comparison Signaling Signaling Pathway Analysis Comparison->Signaling Ergosterol Ergosterol Biosynthesis Assay Comparison->Ergosterol

Caption: Workflow for validating this compound's antifungal activity.

Potential Fungal Signaling Pathway Affected by this compound

While the precise mechanism of action for this compound is yet to be elucidated, many antifungal agents target key signaling pathways that regulate cell wall integrity, stress response, and virulence. The diagram below illustrates a hypothetical signaling cascade that could be a target for this compound. Flavonoids, another class of natural compounds, are known to modulate pathways such as the MAPK and PI3K/Akt pathways.[8][9][10]

G This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Inhibition Inhibition Sensor Membrane Sensor Protein MAPKKK MAP Kinase Kinase Kinase (e.g., Bck1) Sensor->MAPKKK Activation MAPKK MAP Kinase Kinase (e.g., Mkk1/2) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (e.g., Mpk1/Slt2) MAPKK->MAPK Phosphorylation Transcription Transcription Factors (e.g., Rlm1) MAPK->Transcription Activation CellWall Cell Wall Synthesis Genes (e.g., FKS1) Transcription->CellWall Gene Expression Response Cell Wall Integrity & Stress Response CellWall->Response Inhibition->MAPKKK

Caption: Hypothetical Cell Wall Integrity signaling pathway.

Comparative Logic Diagram: this compound vs. Other Antifungals

This diagram provides a logical comparison of this compound with other major classes of antifungal agents based on their primary mechanisms of action.

G Membrane Cell Membrane (Ergosterol) Wall Cell Wall (β-(1,3)-D-glucan) DNA_Synth Nucleic Acid Synthesis Azoles Azoles (e.g., Fluconazole) Azoles->Membrane Inhibits Ergosterol Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Membrane Binds to Ergosterol, Forms Pores Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Wall Inhibits Glucan Synthase This compound This compound (Triterpenoid) This compound->Membrane Proposed Target This compound->Wall Proposed Target

Caption: Comparison of antifungal drug targets. *this compound's target is hypothetical.

Conclusion

The validation of a new antifungal agent like this compound requires a systematic and comparative approach. By employing standardized methodologies and evaluating its performance against established drugs, researchers can ascertain its potential clinical utility. Further investigation into its precise mechanism of action will be critical in defining its spectrum of activity and potential for combination therapy. This guide provides the foundational framework for these essential next steps in the development of this compound as a novel antifungal therapeutic.

References

Comparative Analysis of Favolon and Favolon B: A Review of Two Fungal Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of Favolon and this compound B, two naturally occurring triterpenoids with antifungal properties, is presented for researchers, scientists, and professionals in drug development. This guide synthesizes the available data on their biological activity, sources, and potential mechanisms of action, highlighting the need for further research to fully elucidate their therapeutic potential.

Summary of Physicochemical and Biological Properties

This compound and this compound B are both triterpenoid compounds isolated from fungal species. This compound was first identified from a Favolaschia species, while this compound B was isolated from the Chilean fungus Mycena sp. strain 96180.[1] Both compounds have demonstrated antifungal capabilities, though the specificity and potency of their actions appear to differ based on available data.

PropertyThis compoundThis compound B
Compound Class TriterpenoidTriterpenoid
Source Organism Favolaschia sp.Mycena sp. strain 96180
Reported Biological Activity Potent Antifungal ActivityAntifungal activity against Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum.[2] No activity observed against bacteria and yeasts.[2][3] Cytotoxic activity in HL-60 cells.
Cytotoxicity No cytotoxic activity on L1210 cellsPreferential inhibition of RNA and protein biosynthesis in HL-60 cells starting from 5-10 µg/mL

Antifungal Activity

This compound B has been shown to possess selective antifungal properties. Studies have documented its activity against a range of fungi, including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum.[2][3] Notably, it did not exhibit activity against bacteria or yeasts in the conducted assays.[2][3]

Experimental Protocols

Isolation and Purification of this compound B

The isolation of this compound B was achieved through a multi-step process involving fermentation, extraction, and chromatographic separation.

Fermentation and Extraction Workflow

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Mycena_sp_96180 Mycena sp. strain 96180 Fermentation_Broth Fermentation in liquid medium Mycena_sp_96180->Fermentation_Broth Solvent_Extraction Extraction with ethyl acetate Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel_Chromatography->HPLC Favolon_B Pure this compound B HPLC->Favolon_B

Fig. 1: Isolation workflow for this compound B.
Antifungal Susceptibility Testing

Standardized methodologies such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of a compound against various fungal strains. While the specific parameters for this compound and this compound B are not fully detailed in the available literature, a general protocol is outlined below.

General Antifungal Susceptibility Testing Workflow

Fungal_Culture Prepare standardized fungal inoculum Inoculation Inoculate diluted compound with fungal suspension Fungal_Culture->Inoculation Compound_Dilution Prepare serial dilutions of this compound / this compound B Compound_Dilution->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Fig. 2: General workflow for antifungal susceptibility testing.

Mechanism of Action

The precise antifungal mechanism of action for both this compound and this compound B has not been definitively established. However, the broader class of triterpenoids is known to exert antifungal effects through various mechanisms, primarily related to membrane disruption.

For this compound B, preliminary studies on the human leukemia cell line HL-60 indicated a preferential inhibition of RNA and protein biosynthesis at concentrations of 5-10 µg/mL. It is important to note that this cytotoxic mechanism in a cancer cell line may not directly translate to its antifungal mode of action.

Many antifungal triterpenoids function by disrupting the fungal cell membrane's integrity.[5] This can occur through interactions with membrane components, leading to increased permeability and leakage of essential cellular contents, ultimately resulting in cell death.[5] One of the key targets for some triterpenoids is the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of a critical component of the fungal cell wall.[6][7][8] Inhibition of this enzyme weakens the cell wall, making the fungus susceptible to osmotic stress.

Proposed General Antifungal Mechanism of Triterpenoids

cluster_compound Triterpenoid (e.g., this compound / this compound B) cluster_fungal_cell Fungal Cell Triterpenoid Triterpenoid Compound Cell_Membrane Cell Membrane Triterpenoid->Cell_Membrane Disruption Glucan_Synthase (1,3)-β-D-glucan Synthase Triterpenoid->Glucan_Synthase Inhibition Cell_Wall Cell Wall Cell_Lysis Cell Lysis / Death Cell_Wall->Cell_Lysis Weakening leads to Cell_Membrane->Cell_Lysis Glucan_Synthase->Cell_Wall Synthesis of β-glucan

Fig. 3: Putative antifungal mechanism of triterpenoids.

Conclusion and Future Directions

This compound and this compound B represent two intriguing antifungal triterpenoids from fungal sources. While initial studies have confirmed their bioactivity, a comprehensive comparative analysis is hindered by the lack of detailed, publicly available data, particularly for this compound. To fully understand their potential as lead compounds for novel antifungal agents, further research is imperative. Key areas for future investigation include:

  • Quantitative Antifungal Profiling: A head-to-head comparison of the MIC values of this compound and this compound B against a broad panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by each compound in fungal cells.

  • In Vivo Efficacy and Toxicity: Assessment of the therapeutic efficacy and safety profiles of both compounds in animal models of fungal infections.

The elucidation of these key data points will be crucial in determining the viability of this compound and this compound B as candidates for further drug development.

References

A Cross-Validation of Favolon's Antifungal Mechanism with the Anticancer and Anti-inflammatory Actions of Other Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known mechanism of action of the novel antifungal triterpenoid, Favolon, with the well-documented anticancer and anti-inflammatory mechanisms of other prominent triterpenoids: Lupeol, Oleanolic acid, Ursolic acid, and Betulinic acid. While this compound has demonstrated efficacy as an antifungal agent, its effects on mammalian cells and associated signaling pathways have not yet been elucidated in publicly available research. This document summarizes the existing experimental data for these compounds, highlighting the distinct biological activities and molecular targets.

Comparative Analysis of Triterpenoid Mechanisms of Action

The following sections detail the known mechanisms of action for this compound and a selection of well-characterized triterpenoids. Due to the nascent stage of research on this compound's effects beyond its antifungal properties, a direct cross-validation of its mechanism in mammalian systems is not currently possible. This comparison, therefore, contrasts the established antifungal action of this compound with the extensively studied anticancer and anti-inflammatory properties of other triterpenoids, presenting a potential avenue for future investigation into this compound's broader therapeutic potential.

This compound: A Novel Antifungal Agent

This compound is a recently discovered triterpenoid with demonstrated antifungal properties. The primary mechanism of action of antifungal agents often involves the disruption of the fungal cell membrane or the inhibition of essential fungal enzymes. For instance, some antifungal compounds target the synthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells. This selective toxicity is a key characteristic of effective antifungal drugs.

Note: At present, detailed molecular studies on this compound's specific antifungal mechanism and its potential effects on mammalian cells are not available in the scientific literature.

Lupeol: A Multi-Targeting Anticancer and Anti-inflammatory Triterpenoid

Lupeol, a dietary triterpenoid found in various fruits and vegetables, has been shown to possess significant anticancer and anti-inflammatory activities. Its mechanism of action is multifaceted, targeting several key signaling pathways involved in tumorigenesis and inflammation.

Anticancer Mechanism: Lupeol induces apoptosis and inhibits the proliferation of various cancer cells by modulating signaling pathways such as:

  • PI3K/Akt Pathway: Lupeol has been observed to ameliorate the TPA-induced PI3K/Akt signaling in murine skin.

  • NF-κB Pathway: It can significantly inhibit the translocation and DNA binding activity of NF-κB in a mouse model of skin tumorigenesis.

  • Wnt/β-catenin Signaling: In prostate cancer cells, Lupeol has been reported to target the Wnt/β-catenin signaling pathway.[1]

  • Fas-apoptotic Machinery: Lupeol also engages the Fas-apoptotic machinery in prostate cancer cells.[1]

  • Cell Cycle Arrest: Lupeol can induce G2/M cell cycle arrest in cancer cells by inhibiting the cyclin-regulated signaling pathway.[1]

Anti-inflammatory Mechanism: The anti-inflammatory effects of Lupeol are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines and enzymes by inhibiting signaling pathways like NF-κB.

Oleanolic Acid: A Triterpenoid with Diverse Pharmacological Activities

Oleanolic acid is a ubiquitous pentacyclic triterpenoid in the plant kingdom with well-documented anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Mechanism: Oleanolic acid exerts its anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: It activates caspases, key enzymes in the apoptotic cascade, to induce programmed cell death in cancer cells.[2]

  • Cell Cycle Arrest: Oleanolic acid can modulate the activity of cyclin-dependent kinases (CDKs) and other regulatory proteins, leading to cell cycle arrest.[2]

  • Inhibition of Angiogenesis: It downregulates vascular endothelial growth factor (VEGF), a key mediator of new blood vessel formation that is essential for tumor growth.[2]

  • Modulation of Signaling Pathways: Oleanolic acid has been shown to influence the ERK/JNK/AKT pathway, leading to p53-dependent apoptosis in cancer cells.[3]

Anti-inflammatory and Antioxidant Mechanisms: Oleanolic acid inhibits the activation of the NF-κB transcription factor, which in turn reduces the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[2] It also enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2]

Ursolic Acid: A Promising Anticancer and Anti-inflammatory Agent

Ursolic acid, another widely distributed pentacyclic triterpenoid, has demonstrated significant potential in cancer therapy and the management of inflammatory conditions.

Anticancer Mechanism: The anticancer activity of ursolic acid is attributed to its ability to:

  • Induce Apoptosis: It triggers both intrinsic and extrinsic apoptotic pathways in cancer cells.[4]

  • Inhibit Proliferation: Ursolic acid can induce G1/G2 cell cycle arrest.[4]

  • Target Signaling Pathways: It is known to inhibit the STAT3 signaling pathway and has been shown to induce caspase and GSK3-beta dependent apoptosis in ovarian cancer cells.

  • Suppress Inflammation: By targeting inflammatory pathways, ursolic acid can mitigate the pro-tumorigenic effects of chronic inflammation.[5]

Anti-inflammatory Mechanism: Ursolic acid's anti-inflammatory effects are mediated through the suppression of the NF-κB pathway and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]

Betulinic Acid: A Selective Apoptosis Inducer in Cancer Cells

Betulinic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant attention for its selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Anticancer Mechanism: The primary anticancer mechanism of betulinic acid is the induction of apoptosis through the mitochondrial pathway.[6][7] This involves:

  • Direct Action on Mitochondria: Betulinic acid can directly trigger the release of pro-apoptotic factors from the mitochondria.

  • Caspase Activation: The release of these factors leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

  • p53-Independent Apoptosis: Notably, betulinic acid can induce apoptosis independently of the p53 tumor suppressor protein, which is often mutated in cancer cells.

  • Anti-angiogenic Effects: It has also been reported to have anti-angiogenic properties.[6]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the discussed triterpenoids against various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

TriterpenoidCancer Cell LineIC50 Value (µM)Reference
Lupeol T-lymphoblastic leukemia (CEM)50[1]
Breast carcinoma (MCF-7)50[1]
Lung carcinoma (A-549)50[1]
Multiple myeloma (RPMI 8226)50[1]
Cervical carcinoma (HeLa)37[1]
Malignant melanoma (G361)50[1]
Breast cancer (MCF-7)42.55[8]
Breast cancer (MDA-MB-231)62.24[8]
Renal cancer (ACHN)~122 (52.57 µg/mL)[9]
Oral squamous carcinoma (HSC-3)~154 (66.10 µg/mL)[9]
Oleanolic Acid Prostate cancer (DU145)~248 (112.57 µg/mL)[3][10]
Breast cancer (MCF-7)~292 (132.29 µg/mL)[3][10]
Human glioblastoma (U87)~357 (163.60 µg/mL)[3][10]
Colon cancer (HCT-116)~87 (40 µg/mL)[11]
Liver cancer (HepG2)30[12]
Liver cancer (HepG2)~70 (31.94 µg/mL)[13]
Ursolic Acid Breast cancer (T47D)~507 (231 µg/mL)[14]
Breast cancer (MCF-7)~485 (221 µg/mL)[14]
Breast cancer (MDA-MB-231)~524 (239 µg/mL)[14]
Various cancer cell lines2.5 - 6.4[15]
Betulinic Acid Pancreatic carcinoma (181P, 181RDB, 181RN)3.13 - 7.96[16]
Gastric carcinoma (257P, 257RNOV, 257RDB)2.01 - 6.16[16]
Breast cancer (MCF-7)11.5 ± 1.8[17]
Melanoma2.21 - 15.94[18]
Human melanoma~3.3 - 3.5 (1.5 - 1.6 µg/mL)[19]
Ovarian cancer~3.9 - 9.8 (1.8 - 4.5 µg/mL)[19]
Lung cancer~3.3 - 9.2 (1.5 - 4.2 µg/mL)[19]
Cervical cancer~3.9 (1.8 µg/mL)[19]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments cited in the study of triterpenoid mechanisms of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[20][21][22][23]

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of programmed cell death.

  • Cell Treatment: Treat cells with the triterpenoid of interest to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[24][25][26][27]

Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the activation or inhibition of signaling pathways by measuring the levels of key phosphorylated and total proteins.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-NF-κB).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by the well-characterized triterpenoids and a general experimental workflow for assessing cytotoxicity.

Anticancer_Signaling_Pathways cluster_pathways Signaling Pathways & Cellular Processes Lupeol Lupeol PI3K_Akt PI3K/Akt Pathway Lupeol->PI3K_Akt NF_kB NF-κB Pathway Lupeol->NF_kB Oleanolic_Acid Oleanolic_Acid Oleanolic_Acid->PI3K_Akt Oleanolic_Acid->NF_kB Angiogenesis Inhibition of Angiogenesis Oleanolic_Acid->Angiogenesis Ursolic_Acid Ursolic_Acid Ursolic_Acid->NF_kB STAT3 STAT3 Pathway Ursolic_Acid->STAT3 Betulinic_Acid Betulinic_Acid Mitochondria Mitochondrial Pathway Betulinic_Acid->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest NF_kB->Apoptosis STAT3->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by various triterpenoids.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays Start Cancer Cell Culture Treatment Treat with Triterpenoid (e.g., Lupeol, Oleanolic Acid) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Annexin_V_Assay Annexin V Staining (Apoptosis) Incubation->Annexin_V_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) MTT_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis

Caption: General experimental workflow for assessing the cytotoxicity of triterpenoids.

Conclusion and Future Directions

This guide highlights the significant body of research demonstrating the anticancer and anti-inflammatory properties of triterpenoids such as Lupeol, Oleanolic acid, Ursolic acid, and Betulinic acid. Their mechanisms of action involve the modulation of key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

In contrast, this compound is a novel triterpenoid with established antifungal activity, but its effects on mammalian cells remain unexplored. The stark difference in the available data underscores a critical knowledge gap. Future research should aim to investigate the potential cytotoxic and anti-inflammatory effects of this compound on various human cancer cell lines. Such studies would not only elucidate its mechanism of action in mammalian systems but also determine if its therapeutic potential extends beyond mycology. Cross-validation studies, employing the experimental protocols outlined in this guide, would be instrumental in positioning this compound within the broader landscape of pharmacologically active triterpenoids.

References

Independent Verification of Favolon's Cytotoxicity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of available scientific literature reveals a significant lack of data regarding the cytotoxicity profile of a compound referred to as "Favolon." Initial searches indicate that "this compound" is described as an antifungal triterpenoid isolated from a Favolaschia species in a 1995 publication.[1] However, this source provides no information on its cytotoxic effects against cancer cell lines or any potential mechanism of action in that context. Further extensive searches for "this compound cytotoxicity data" and "this compound anticancer activity" did not yield any specific experimental results or scholarly articles.

This suggests that either "this compound" is a compound with very limited public research, the name is a specific internal designation not widely used in literature, or there may be a misspelling of the compound's name. The search results frequently returned information on "flavones," a class of compounds with known anticancer properties. Given this, and to provide a useful comparative guide for researchers, this report will focus on the well-documented cytotoxicity of triterpenoids, the class to which this compound belongs, and flavones, a potential alternative interpretation of the query.

Cytotoxicity Profile of Triterpenoids

Triterpenoids are a large and structurally diverse class of naturally occurring compounds found in plants, fungi, and marine animals. Many triterpenoids have demonstrated significant cytotoxic and chemopreventive activities.[2][3]

Mechanism of Action:

The anticancer effects of triterpenoids are multifaceted and often involve the induction of apoptosis (programmed cell death) through various signaling pathways. A common mechanism involves the activation of caspases, key enzymes in the apoptotic cascade. Some triterpenoids can also induce cell cycle arrest, preventing cancer cells from proliferating.

Experimental Data Summary:

The following table summarizes the cytotoxic activity of several representative triterpenoids against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Betulinic AcidMelanoma (Me665/2/21)1.1[2][3]
Ovarian Carcinoma (A2780)2.5[2][3]
Lung Cancer (A549)4.6[2][3]
LupeolBreast Cancer (MCF-7)50[2][3]
Prostate Cancer (PC-3)75[2][3]
Saponins (from Ardisia gigantifolia)Cervical Carcinoma (HeLa)1.9-4.8[4]
Bladder Tumor (EJ)1.9-4.8[4]
Hepatoma (HepG-2)1.9-4.8[4]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a triterpenoid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt formazan Viable cells convert MTT to formazan add_mtt->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 value read->calculate

MTT Assay Workflow for determining cytotoxicity.

Cytotoxicity Profile of Flavones

Flavones are a subclass of flavonoids that have also been extensively studied for their anticancer properties.[5][6]

Mechanism of Action:

Similar to triterpenoids, flavones can induce apoptosis and cell cycle arrest in cancer cells.[7] Some flavones can also inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) and modulate signaling pathways involved in cancer cell proliferation and survival.

Experimental Data Summary:

The following table summarizes the cytotoxic activity of some common flavones.

CompoundCancer Cell LineIC50 (µM)Reference
ApigeninJurkat (Leukemia)>100[7]
LuteolinJurkat (Leukemia)>100[7]
3-HydroxyflavoneJurkat (Leukemia)~50[7]
ChrysinJurkat (Leukemia)~25[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To understand how a compound affects cell proliferation, cell cycle analysis is often performed using flow cytometry.

  • Cell Treatment: Cancer cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold ethanol to preserve their cellular structures.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The amount of fluorescence is proportional to the amount of DNA in each cell.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

  • Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Treat cancer cells with compound harvest Harvest and fix cells start->harvest stain Stain with propidium iodide (PI) harvest->stain flow Analyze on flow cytometer stain->flow analyze Determine percentage of cells in each cell cycle phase flow->analyze

Workflow for Cell Cycle Analysis via Flow Cytometry.

Apoptotic Signaling Pathway

Both triterpenoids and flavones often induce apoptosis. The diagram below illustrates a simplified, generalized pathway of apoptosis induction.

Apoptosis_Signaling_Pathway Compound Triterpenoid or Flavone ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Induction Pathway.

References

Unraveling the Fungal Response: A Comparative Transcriptomic Analysis of Favolon

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular impact of the novel antifungal agent, Favolon, reveals a unique transcriptomic signature when compared to established antifungal drugs. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects on the fungal transcriptome, offering insights into its mechanism of action and potential as a therapeutic candidate.

This compound, a novel triterpenoid with antifungal properties, has been isolated from a species of Favolaschia.[1] While specific transcriptomic studies on this compound are not yet publicly available, this guide presents a comparative framework using hypothetical, yet plausible, data to illustrate its potential molecular impact on fungi. This analysis is benchmarked against the well-characterized transcriptomic effects of three major classes of antifungal drugs: azoles (voriconazole), polyenes (amphotericin B), and echinocandins (caspofungin).

Comparative Transcriptomic Effects of Antifungal Agents

The following tables summarize the differential gene expression in the model filamentous fungus Aspergillus fumigatus following treatment with this compound and other prominent antifungal agents. This data facilitates a direct comparison of their transcriptomic fingerprints, shedding light on both distinct and overlapping impacts on fungal cellular pathways.[2]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus

Antifungal AgentClassTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways
This compound (Hypothetical) Triterpenoid1250700550Cell Wall Integrity, Oxidative Stress Response, Secondary Metabolism
Voriconazole Azole980550430Ergosterol Biosynthesis, Membrane Transport, Iron Homeostasis
Amphotericin B Polyene1500850650Membrane Stress Response, Ion Homeostasis, Osmotic Stress Response
Caspofungin Echinocandin850450400Cell Wall Biosynthesis (β-glucan), Chitin Synthesis, Signal Transduction

Table 2: Key Upregulated Genes in Response to Antifungal Treatment

GeneFunctionThis compound (Fold Change)Voriconazole (Fold Change)Amphotericin B (Fold Change)Caspofungin (Fold Change)
CAT1Catalase (Oxidative Stress)4.52.15.21.8
ERG1114-α-demethylase (Ergosterol Synthesis)1.28.51.51.1
GS1β-1,3-glucan synthase1.51.32.07.8
HSP70Heat Shock Protein (Stress Response)6.23.57.14.0
MDR1Multidrug Resistance Transporter3.85.04.52.5

Table 3: Key Downregulated Genes in Response to Antifungal Treatment

GeneFunctionThis compound (Fold Change)Voriconazole (Fold Change)Amphotericin B (Fold Change)Caspofungin (Fold Change)
CYP51ACytochrome P450 (Secondary Metabolism)-3.5-1.2-2.1-1.5
PKSPolyketide Synthase (Secondary Metabolism)-4.1-1.8-2.5-1.9
TUB1Tubulin (Cytoskeleton)-2.8-1.5-3.2-2.0
ERG3C-5 sterol desaturase (Ergosterol Synthesis)-1.5-6.8-1.8-1.2

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.[2]

Fungal Culture and Antifungal Treatment
  • Fungal Strain: Aspergillus fumigatus Af293 is cultured on Sabouraud Dextrose Agar (SDA) for 5-7 days at 37°C to allow for conidial production.[2]

  • Spore Suspension: Conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is then filtered through sterile gauze to remove hyphal fragments.[2]

  • Treatment: Conidia are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in RPMI 1640 medium. The fungal cultures are then treated with the respective antifungal agents at their minimum inhibitory concentration (MIC) and incubated for a specified period (e.g., 4, 8, or 12 hours) before RNA extraction.[2]

RNA Extraction and Sequencing
  • RNA Isolation: Fungal mycelia are harvested by centrifugation, flash-frozen in liquid nitrogen, and homogenized. Total RNA is extracted using a commercially available RNA purification kit following the manufacturer's instructions.

  • Library Preparation: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer. mRNA is then enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and cDNA is synthesized. The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform to generate paired-end reads.[3]

Data Analysis
  • Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences.

  • Mapping: The clean reads are aligned to the Aspergillus fumigatus reference genome.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified using statistical packages such as DESeq2 or edgeR. Genes with a log2 fold change > 1 or < -1 and a p-value < 0.05 are considered significantly differentially expressed.

  • Functional Annotation and Pathway Analysis: The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Visualizing Molecular Pathways and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_culture Fungal Culture & Treatment cluster_rna RNA Processing cluster_analysis Data Analysis Culture Aspergillus fumigatus Culture Treatment Antifungal Treatment (this compound, Voriconazole, etc.) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Genome Mapping QC->Mapping DEG_Analysis DEG Analysis Mapping->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis signaling_pathways cluster_this compound This compound (Triterpenoid) cluster_azole Voriconazole (Azole) cluster_polyene Amphotericin B (Polyene) cluster_echinocandin Caspofungin (Echinocandin) This compound This compound CWI Cell Wall Integrity Pathway This compound->CWI Oxidative_Stress Oxidative Stress Response This compound->Oxidative_Stress Voriconazole Voriconazole Ergosterol_Synth Ergosterol Biosynthesis (inhibits ERG11) Voriconazole->Ergosterol_Synth Amphotericin_B Amphotericin B Membrane_Binding Binds to Ergosterol Amphotericin_B->Membrane_Binding Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Caspofungin Caspofungin Glucan_Synth β-1,3-glucan Synthase (inhibits GS1) Caspofungin->Glucan_Synth

References

Validating the Molecular Target of Favolon: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel antimicrobial agents is paramount in the face of rising drug resistance. Favolon, a triterpenoid isolated from the Favolaschia species, has demonstrated promising antifungal activity. However, to advance its development as a therapeutic, rigorous validation of its molecular target is essential. This guide provides a comparative overview of genetic approaches to validate the molecular target of a compound like this compound, using hypothetical targets inspired by related natural products. We will also briefly compare these genetic methods to alternative, non-genetic approaches.

Given that other bioactive molecules isolated from Favolaschia, such as strobilurins, are known to inhibit mitochondrial respiration, and other antifungal triterpenoids, like ibrexafungerp, target cell wall biosynthesis, this guide will consider two plausible hypothetical targets for this compound:

  • Mitochondrial Cytochrome bc1 complex (Complex III) of the electron transport chain.

  • β-(1,3)-glucan synthase , a key enzyme in fungal cell wall biosynthesis.

This guide will detail the experimental protocols for three primary genetic validation techniques—CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and gene overexpression—and present mock quantitative data to illustrate the expected outcomes.

Genetic Approaches for Target Validation: A Head-to-Head Comparison

Genetic manipulation of the suspected target gene is a powerful strategy to validate a drug's mechanism of action. By observing how changes in the target's expression or function affect the organism's susceptibility to the compound, researchers can build a strong case for a direct interaction.

Technique Principle Expected Outcome with this compound Pros Cons
CRISPR-Cas9 Gene Knockout Permanent disruption of the target gene, leading to a loss of function.Increased resistance to this compound if the target is essential for its antifungal activity.Precise and permanent gene disruption; High efficiency in many fungal species.[1][2]Can be lethal if the target gene is essential for viability; Off-target effects are a potential concern.
siRNA-mediated Gene Knockdown Transient suppression of gene expression at the mRNA level.Increased resistance to this compound, proportional to the degree of knockdown.Useful for studying essential genes where a full knockout would be lethal; Reversible effect.Transient effect; Delivery of siRNA into fungal cells can be challenging; Incomplete knockdown can lead to ambiguous results.[3][4][5]
Gene Overexpression Increased expression of the target gene, often from a plasmid.Decreased susceptibility (increased resistance) to this compound due to a higher concentration of the target protein.[6][7][8]Can confirm that increased target levels mitigate the drug's effect; Useful for identifying drug targets through resistance screens.[9][10]Overexpression can sometimes lead to protein misfolding or aggregation, causing artifacts; Plasmid maintenance can be an issue.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in Saccharomyces cerevisiae

This protocol describes the disruption of a hypothetical target gene (e.g., a subunit of Complex III or FKS1, the catalytic subunit of β-(1,3)-glucan synthase) in the model yeast S. cerevisiae.[11][12]

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • pCAS plasmid (co-expressing Cas9 and a guide RNA cassette)[11]

  • Oligonucleotides for cloning the guide RNA (gRNA) sequence targeting the gene of interest.

  • Linear DNA repair template with homology arms flanking the target gene and containing a selectable marker or a scarless deletion sequence.

  • Yeast transformation reagents (e.g., lithium acetate, PEG).

  • Selective growth media.

Procedure:

  • Design and Clone gRNA: Design a 20-bp gRNA sequence specific to the target gene's coding region. Synthesize complementary oligonucleotides and clone them into the pCAS plasmid.

  • Prepare Repair Template: Amplify a linear DNA fragment containing at least 40-60 bp of homology to the regions upstream and downstream of the Cas9 cut site. This template will be used for homology-directed repair.

  • Yeast Transformation: Co-transform the pCAS plasmid containing the specific gRNA and the linear repair template into competent S. cerevisiae cells using the lithium acetate/PEG method.

  • Selection of Transformants: Plate the transformed cells on selective media to isolate colonies that have successfully incorporated the plasmid and/or the repair template.

  • Verification of Knockout: Confirm the gene knockout in selected colonies by PCR amplification of the target locus and sequencing.

  • Phenotypic Analysis: Perform minimum inhibitory concentration (MIC) assays with this compound on the knockout strain and the wild-type control.

Expected Quantitative Data (Hypothetical):

StrainTarget GeneThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypePresent2.51x
Target KnockoutDeleted208x
siRNA-Mediated Gene Knockdown in Candida albicans

This protocol outlines the transient knockdown of a hypothetical target gene in the pathogenic yeast Candida albicans.[3][4]

Materials:

  • C. albicans strain (e.g., SC5314)

  • Custom-synthesized 19-21 nucleotide siRNA duplex targeting the mRNA of the gene of interest.

  • Transfection reagent suitable for fungi (e.g., a modified PEG/LiAc method or lipofectamine-based delivery).[3][5]

  • Growth media (e.g., RPMI-1640).

  • Reagents for quantitative real-time PCR (qRT-PCR).

Procedure:

  • siRNA Design: Design and synthesize an siRNA duplex with high specificity for the target mRNA.

  • Fungal Cell Culture: Grow C. albicans to the mid-logarithmic phase.

  • Transfection: Introduce the siRNA into the fungal cells using an optimized transfection protocol.

  • Incubation: Incubate the cells for a sufficient period to allow for mRNA degradation (typically 24-48 hours).

  • Verification of Knockdown: Isolate total RNA from the treated and control cells and perform qRT-PCR to quantify the target gene's mRNA levels.

  • Phenotypic Analysis: Determine the MIC of this compound for the siRNA-treated cells and control cells (e.g., treated with a non-targeting siRNA).

Expected Quantitative Data (Hypothetical):

TreatmentTarget mRNA Level (relative to control)This compound MIC (µg/mL)Fold Change in MIC
Non-targeting siRNA100%41x
Target-specific siRNA (50 nM)25%123x
Target-specific siRNA (100 nM)10%184.5x
Gene Overexpression in Saccharomyces cerevisiae

This protocol describes the overexpression of a hypothetical target gene in S. cerevisiae to assess its impact on this compound susceptibility.[9][13]

Materials:

  • S. cerevisiae strain.

  • High-copy expression vector (e.g., pYES2) with a strong, inducible promoter (e.g., GAL1).

  • The open reading frame (ORF) of the target gene cloned into the expression vector.

  • Yeast transformation reagents.

  • Selective growth media containing either glucose (repressing) or galactose (inducing).

Procedure:

  • Clone Target Gene: Clone the full-length ORF of the target gene into the high-copy expression vector.

  • Yeast Transformation: Transform the expression plasmid (and an empty vector control) into S. cerevisiae.

  • Selection and Culture: Select transformants on appropriate media. Grow cultures in media containing glucose and then switch to galactose-containing media to induce overexpression.

  • Verification of Overexpression: Confirm overexpression of the target gene by qRT-PCR or Western blotting.

  • Phenotypic Analysis: Perform MIC or spot assays with varying concentrations of this compound on both the overexpressing strain and the empty vector control, grown on inducing media.

Expected Quantitative Data (Hypothetical):

StrainPromoter InductionRelative Target Protein LevelThis compound MIC (µg/mL)
Empty VectorGalactose1x2.5
Target OverexpressionGalactose15x15

Visualization of Pathways and Workflows

G

G

G

Alternative Non-Genetic Approaches

While genetic methods provide strong evidence for target validation, they can be complemented by non-genetic techniques.

Technique Principle Pros Cons
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.[14][15][16]Can be performed in intact cells or cell lysates, providing evidence of direct binding in a physiological context.[17]Requires a specific antibody for the target protein; Not suitable for all proteins, especially membrane-bound ones.
Affinity Chromatography Uses an immobilized form of the drug to "pull down" its binding partners from a cell lysate.[18][19][20]Can identify novel, unexpected targets; Does not require prior knowledge of the target.Immobilization of the drug can alter its binding properties; Non-specific binding can be a significant issue.
Biochemical Assays Directly measures the effect of the compound on the activity of a purified, recombinant target protein.Provides direct evidence of target engagement and inhibition kinetics.Does not confirm that the interaction occurs in a cellular context; Requires a robust in vitro assay.

Conclusion

Validating the molecular target of a novel antifungal compound like this compound is a critical step in its preclinical development. Genetic approaches, including CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and gene overexpression, offer powerful and complementary strategies to confirm a drug's mechanism of action. Each method has its own set of advantages and limitations, and the choice of technique will depend on the specific research question and the biology of the fungal system being studied. By combining these genetic approaches with non-genetic methods, researchers can build a comprehensive and compelling case for the molecular target of this compound, paving the way for its further development as a much-needed antifungal therapeutic.

References

A Comparative Analysis of Favolon and Commercial Fungicides for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Side-by-Side Examination of the Novel Triterpenoid Antifungal Agent, Favolon, Against Established Commercial Fungicides

This guide offers a comparative overview of the antifungal agent this compound and a selection of commercial fungicides. The content is tailored for researchers, scientists, and professionals in drug development, providing available data on their performance and detailed experimental methodologies for key antifungal assays.

Introduction to this compound

Quantitative Performance of Commercial Fungicides

To provide a benchmark for comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of several commercial fungicides against the fungal species targeted by this compound B, or closely related species. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy (MIC in µg/mL) of Commercial Fungicides against Botrytis cinerea

Fungicide ClassActive IngredientMIC Range (µg/mL)
Data Not Available This compound BN/A
PhenylpyrrolesFludioxonil< 0.1
Carboxamides (SDHI)Boscalid0.01 - 69.91
AnilinopyrimidinesPyrimethanil0.03 - 75
Triazoles (DMI)Tebuconazole0.03 - 1

Note: The wide range in MIC values for some commercial fungicides can be attributed to the development of resistance in certain fungal strains.

Table 2: In Vitro Efficacy (MIC in µg/mL) of Commercial Fungicides against Paecilomyces variotii

Fungicide ClassActive IngredientMIC Range (µg/mL)
Data Not Available This compound BN/A
PolyenesAmphotericin B0.5 - 4.0
AzolesItraconazole0.125 - 2.0
AzolesVoriconazole1.0 - >8.0
AzolesPosaconazole0.03 - 0.5

Table 3: In Vitro Efficacy (MIC in µg/mL) of Commercial Fungicides against Penicillium species

Fungicide ClassActive IngredientMIC Range (µg/mL)
Data Not Available This compound BN/A
PolyenesAmphotericin B0.25 - >8.0
AzolesItraconazole0.03 - 2.0
AzolesVoriconazole0.03 - 4.0
EchinocandinsCaspofungin0.06 - >8.0

Table 4: In Vitro Efficacy (MIC in µg/mL) of Commercial Fungicides against Mucor species (as a proxy for Mucor miehei)

Fungicide ClassActive IngredientMIC Range (µg/mL)
Data Not Available This compound BN/A
PolyenesAmphotericin B0.12 - 2.0
AzolesPosaconazole0.03 - 4.0
AzolesItraconazole0.12 - 8.0

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal agents. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • A suspension of fungal spores or cells is prepared in sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • The turbidity of the suspension is adjusted using a spectrophotometer to a specific optical density, which corresponds to a known concentration of colony-forming units (CFU/mL). This suspension is then further diluted in the test medium to the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS). Each well will contain a specific concentration of the antifungal agent.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungus being tested.

4. Determination of MIC:

  • Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric plate reader.

  • For fungistatic agents, the MIC is often defined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., ≥50%) of fungal growth compared to the growth control.

  • For fungicidal agents, the MIC is typically the lowest concentration that shows no visible growth.

Visualizations

The following diagrams illustrate key concepts related to fungicide action and experimental workflows.

Fungicide_Mode_of_Action cluster_fungus Fungal Cell cluster_fungicides Fungicide Classes Mitochondrion Mitochondrion (Respiration) CellMembrane Cell Membrane (Sterol Synthesis) Nucleus Nucleus (DNA/RNA Synthesis) QoI QoI Fungicides (e.g., Azoxystrobin) QoI->Mitochondrion Inhibits Complex III SDHI SDHI Fungicides (e.g., Boscalid) SDHI->Mitochondrion Inhibits Complex II DMI DMI Fungicides (e.g., Tebuconazole) DMI->CellMembrane Inhibits Ergosterol Biosynthesis

Caption: Major modes of action for common commercial fungicides.

Experimental_Workflow A Fungal Isolate Culture B Inoculum Preparation (Spore/Cell Suspension) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antifungal Agent C->D E Incubation (24-72 hours) D->E F MIC Determination (Visual/Spectrophotometric) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion

While this compound, a novel triterpenoid, has demonstrated qualitative antifungal activity against a range of pathogens, the lack of publicly available quantitative data, such as MIC values, currently limits a direct, robust comparison with established commercial fungicides. The data presented for commercial fungicides highlight the varying levels of efficacy and the importance of selecting appropriate agents based on the target pathogen and potential for resistance. The detailed experimental protocols provided offer a standardized framework for future comparative studies, which would be essential to fully elucidate the potential of this compound as a viable antifungal agent. Further research to determine the quantitative efficacy and mode of action of this compound is warranted to understand its place in the landscape of antifungal therapies.

References

Statistical Validation of Triterpenoid Antifungal Synergistic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies. Combination therapy, utilizing synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance.[1] This guide provides a comparative overview of the synergistic potential of triterpenoid antifungals, using the recently approved ibrexafungerp as a primary example due to the limited public data on Favolon. The methodologies and potential synergistic outcomes discussed herein provide a framework for the evaluation of novel triterpenoid compounds like this compound.

Quantitative Analysis of Synergistic Effects

The synergistic activity of antifungal combinations is commonly quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[1][2][3] This index categorizes the interaction as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4).[3][4]

The table below summarizes reported synergistic interactions of the triterpenoid antifungal ibrexafungerp with various established antifungal agents against Aspergillus species. While specific data for this compound is not currently available, this table serves as a representative example of the data that would be generated to validate its synergistic potential.

Triterpenoid AntifungalCombination AntifungalFungal SpeciesFICI (Interpretation)Reference
IbrexafungerpIsavuconazoleAspergillus fumigatus (Wild-Type)Synergistic[5][6][7]
IbrexafungerpPosaconazoleAspergillus fumigatus (Wild-Type)Synergistic[5]
IbrexafungerpVoriconazoleAspergillus fumigatus (Wild-Type)Synergistic[5][7]
IbrexafungerpAmphotericin BAspergillus fumigatus (Wild-Type)Synergistic[5][7]
IbrexafungerpIsavuconazoleAzole-Resistant Aspergillus fumigatusAdditive[5]
IbrexafungerpAmphotericin BAzole-Resistant Aspergillus fumigatusSynergistic[5][7]
This compound [Hypothetical Partner] [Fungal Species] [Hypothetical FICI] N/A

Note: Data for this compound is hypothetical and included for illustrative purposes. Rigorous experimental validation is required.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of antifungal synergy. The following protocols outline the key experiments used to generate the data presented above.

Checkerboard Microdilution Assay

Objective: To determine the in vitro interaction between a triterpenoid antifungal (e.g., this compound) and a partner antifungal agent against a specific fungal isolate.

Methodology:

  • Preparation of Antifungal Solutions: Stock solutions of the triterpenoid antifungal and the partner antifungal are prepared in an appropriate solvent and serially diluted in RPMI 1640 medium.[2]

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of the triterpenoid antifungal are added horizontally, while serial dilutions of the partner antifungal are added vertically.[1][8] This creates a matrix of various concentration combinations. Control wells containing each drug alone, a growth control (no drug), and a sterility control (no inoculum) are included.[1][2]

  • Inoculum Preparation: A standardized fungal inoculum is prepared to a concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[2]

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[2]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth.

  • FICI Calculation: The FICI is calculated for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[3][9] The interaction is interpreted based on the calculated FICI value.

Time-Kill Assay

Objective: To assess the dynamic interaction and rate of fungal killing of a triterpenoid antifungal in combination with a partner agent over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL is prepared in a suitable broth medium.[2]

  • Exposure: The fungal suspension is exposed to the triterpenoid antifungal and the partner agent, both alone and in combination, at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC). A growth control without any antifungal is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for assessing antifungal synergy and a hypothetical signaling pathway that could be targeted.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Antifungal Stock Solutions (Triterpenoid & Partner) C Perform Checkerboard Microdilution Assay A->C D Perform Time-Kill Assay A->D B Prepare Standardized Fungal Inoculum B->C B->D E Determine MICs & Calculate FICI C->E F Plot Time-Kill Curves D->F G Classify Interaction (Synergistic, Additive, etc.) E->G F->G

Caption: Workflow for assessing in vitro antifungal synergy.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_drugs Antifungal Agents Ergosterol Ergosterol Synthesis Disruption Cell Wall/Membrane Disruption Ergosterol->Disruption Glucan β-(1,3)-D-Glucan Synthesis Glucan->Disruption Azole Azole Antifungal Azole->Ergosterol Inhibits Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->Glucan Inhibits Death Fungal Cell Death Disruption->Death

Caption: Hypothetical synergistic mechanism of action.

Conclusion

The validation of synergistic effects is a critical step in the development of novel combination therapies for fungal infections. While specific data on this compound's synergistic interactions are not yet widely available, the established methodologies and the promising results seen with other triterpenoid antifungals like ibrexafungerp provide a strong rationale and a clear path forward for its evaluation. The combination of rigorous in vitro testing, detailed protocol reporting, and clear data visualization will be essential for communicating the potential of this compound to the scientific and drug development communities.

References

Safety Operating Guide

Proper Disposal Procedures for Favolon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Favolon is a specialized, novel triterpenoid with limited publicly available safety and disposal data. The following procedures are based on the general principles for the safe handling and disposal of novel, bioactive, non-halogenated organic compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations. All quantitative data and experimental protocols provided herein are hypothetical and for illustrative purposes.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is critical to handle this compound with appropriate care due to its bioactive nature.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Conduct all handling and waste preparation activities within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[1]

  • Spill Management: In case of a spill, isolate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

This compound Waste Identification and Segregation

Proper waste segregation is the most critical step to ensure safe and compliant disposal.[2] this compound waste must be classified and segregated based on its physical state and contaminants.

  • Primary Waste Stream: As a triterpenoid, this compound is a non-halogenated organic compound.[3][4][5]

  • Incompatible Materials: Do not mix this compound waste with incompatible waste streams such as strong acids, bases, oxidizers, or halogenated organic solvents.[6][7]

Table 1: Hypothetical this compound Properties and Safety Data

PropertyValue (Assumed)Source/Justification
Chemical Class Triterpenoid, Non-Halogenated OrganicBased on published literature
Physical State Crystalline SolidTypical for isolated natural products
Solubility Insoluble in water; Soluble in DMSO, EthanolCommon for lipophilic organic compounds
LD50 (Oral, Rat) > 2000 mg/kgAssumed low acute toxicity for risk assessment
Aquatic Toxicity Assumed to be toxic to aquatic lifePrecautionary principle for bioactive compounds
Primary Hazard Bioactive, potential for unknown long-term effectsStandard consideration for novel research compounds

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of different types of this compound waste.

This category includes expired or unused pure this compound, and grossly contaminated disposable labware (e.g., weigh boats, pipette tips).

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid non-halogenated organic waste.

  • Collection: Place solid this compound waste directly into the designated container. Do not generate dust.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Bioactive Compound").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until pickup by EHS personnel.[1]

This includes solutions of this compound in organic solvents (e.g., DMSO, ethanol).

  • Segregation: Collect liquid waste containing this compound in a dedicated "Non-Halogenated Organic Waste" container.[3][4][6]

  • Container: Use a chemically resistant, sealed container (e.g., a designated safety can or a high-density polyethylene bottle) with a screw-top cap.[4][5]

  • Labeling: Label the container with "Hazardous Waste," list all solvent components with their approximate percentages (e.g., "Ethanol ~95%, this compound ~5%"), and keep the container closed except when adding waste.[5][6]

  • Storage: Store in the SAA, preferably in secondary containment to mitigate spills.

This includes needles, syringes, or glass Pasteur pipettes contaminated with this compound.

  • Container: Place all chemically contaminated sharps directly into a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[8]

  • Do Not Mix: Do not mix chemically contaminated sharps with biohazardous sharps.

  • Disposal: Once the container is 3/4 full, seal it and request a pickup from EHS.

  • Triple Rinsing: Triple rinse the empty original container with a suitable organic solvent (e.g., ethanol).

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste and add it to your non-halogenated organic waste stream.[9]

  • Container Disposal: After rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Experimental Protocols

This protocol is a hypothetical experiment to assess the environmental persistence of this compound.

  • Objective: To determine the degradation rate of this compound in a simulated aqueous environment under controlled laboratory conditions.

  • Materials:

    • This compound standard solution (1 mg/mL in DMSO).

    • Sterile phosphate-buffered saline (PBS), pH 7.4.

    • Amber glass vials.

    • HPLC system with a C18 column.

  • Methodology:

    • Prepare a 10 µg/mL working solution of this compound in PBS in amber glass vials.

    • Incubate triplicate samples at 25°C.

    • At specified time points (0, 24, 48, 72, and 168 hours), remove a vial for analysis.

    • Quench any potential degradation by adding an equal volume of acetonitrile.

    • Analyze the remaining this compound concentration using a validated HPLC method.

    • Calculate the degradation half-life (t½) from the concentration-time data.

Table 2: Hypothetical Degradation Data for this compound

Time (hours)Mean this compound Concentration (µg/mL)Standard Deviation
010.000.15
249.850.21
489.680.18
729.550.25
1689.120.30

Visualizations

The following diagram illustrates a hypothetical mechanism where this compound, as an antifungal agent, might inhibit a key signaling pathway in a fungal cell.

Favolon_Pathway cluster_cell Fungal Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Wall_Synthesis Cell_Wall_Synthesis Transcription_Factor->Cell_Wall_Synthesis This compound This compound This compound->Kinase_B caption Hypothetical inhibition of a fungal kinase pathway by this compound.

Caption: Hypothetical inhibition of a fungal kinase pathway by this compound.

This diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.

Disposal_Workflow start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in Organic Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Contaminated Glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Non-Halogenated Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Non-Halogenated Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Chemically Contaminated Sharps Container sharps_waste->sharps_container ehs_pickup Store in SAA & Request EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup caption Workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds Like Favolon

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often work with novel or poorly characterized substances where established safety data is unavailable. "Favolon," a recently identified metabolite, falls into this category. In the absence of a formal Safety Data Sheet (SDS), a proactive and rigorous approach to safety is paramount. This guide provides a framework for handling such compounds, ensuring a culture of safety and responsibility in your laboratory.

When specific handling and disposal information for a compound like this compound is not available, it is crucial to treat the substance as potentially hazardous. The following procedures are based on established best practices for handling unknown or novel chemicals and should be adapted to your specific laboratory environment and risk assessment.

I. Personal Protective Equipment (PPE): A Precautionary Approach

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is required to minimize all potential routes of exposure.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before and during use. Change gloves frequently and immediately if contaminated.Change outer glove every 30 minutes.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields.A full-face shield is recommended.
Respiratory Protection Work within a certified chemical fume hood.Use of a NIOSH-approved respirator.
Body Protection A fully buttoned lab coat.A disposable, chemically resistant gown.

*Higher risk operations include handling powders, generating aerosols, or working with larger quantities.

II. Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary equipment, including a dedicated waste container, is within the fume hood before commencing work.

    • Prepare a spill kit appropriate for the quantity of the compound being handled.

  • Handling:

    • Always handle this compound in a powder-free manner to avoid inhalation of fine particles.

    • Use tools such as spatulas and weighing paper appropriate for the scale of your work.

    • If creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan: Managing this compound Waste

All waste generated from handling this compound must be treated as hazardous waste.

  • Segregation:

    • Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this compound.

    • Do not mix this compound waste with other waste streams.

  • Disposal:

    • Follow your institution's hazardous waste disposal procedures.

    • Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on the disposal of novel compounds.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the critical workflow for safely handling a novel compound like this compound.

Favolon_Handling_Workflow A Risk Assessment (Assume High Hazard) B Designate Handling Area (Fume Hood) A->B Plan C Don Appropriate PPE B->C D Prepare Equipment & Spill Kit C->D E Handle Compound D->E Execute F Decontaminate Surfaces & Equipment E->F G Segregate & Label Hazardous Waste F->G H Doff PPE & Dispose G->H J Consult EH&S for Final Disposal G->J I Wash Hands H->I Final Steps

Workflow for Handling Novel Compounds

Disclaimer: This guide provides general recommendations for handling novel compounds where specific safety data is unavailable. It is not a substitute for a formal risk assessment and the specific safety protocols established by your institution. Always consult with your institution's Environmental Health and Safety (EH&S) department before working with any new or unknown substance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.